molecular formula C26H53NO4S B566189 N-Lignoceroyl Taurine CAS No. 807370-75-8

N-Lignoceroyl Taurine

Cat. No.: B566189
CAS No.: 807370-75-8
M. Wt: 475.8 g/mol
InChI Key: DDCFSFYOVZMRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tetracosanoyltaurine is a fatty acid-taurine conjugate derived from tetracosanoic acid. It has a role as a mouse metabolite. It is functionally related to a tetracosanoic acid. It is a conjugate acid of a N-tetracosanoyltaurine(1-).

Properties

IUPAC Name

2-(tetracosanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCFSFYOVZMRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703035
Record name 2-(Tetracosanoylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807370-75-8
Record name 2-(Tetracosanoylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of N-Lignoceroyl Taurine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery and initial characterization of N-Lignoceroyl Taurine (NLT), a member of the N-acyl taurine (NAT) class of endogenous lipids, within the central nervous system (CNS). This document details the seminal discovery connecting NLT to the metabolic enzyme Fatty Acid Amide Hydrolase (FAAH), summarizes the quantitative data from foundational studies, presents the experimental protocols used for its identification, and illustrates the key metabolic and signaling pathways. This compound is one of several taurine-conjugated fatty acids first identified through mass spectrometry-based lipidomic analysis of the brain and spinal cord.[1]

Core Discovery and Characterization

The discovery of this compound as an endogenous lipid in the CNS was a direct result of a global metabolite profiling strategy aimed at identifying the natural substrates of enzymes in vivo. Researchers utilized untargeted liquid chromatography-mass spectrometry (LC-MS) to compare the metabolomes of brain and spinal cord tissues from wild-type mice and mice genetically engineered to lack the enzyme Fatty Acid Amide Hydrolase (FAAH-/-).[2]

This comparative analysis revealed a novel family of nervous system-enriched lipids: the taurine-conjugated fatty acids.[2] Among these, this compound (C24:0) was identified as a prominent member. The core finding was that the concentration of NLT was dramatically elevated in the CNS of FAAH-/- mice, establishing it as an endogenous substrate for this enzyme.[1] FAAH, an integral membrane enzyme, is responsible for the hydrolysis of a variety of fatty acid amides, and its inactivation leads to the accumulation of its substrates.[3][4]

Quantitative Data Presentation

The primary quantitative data from the initial discovery pertains to the relative abundance of this compound in the central nervous system of FAAH knockout mice compared to their wild-type counterparts.

MetaboliteTissueFold Increase in FAAH-/- vs. Wild-Type MiceAnalytical MethodReference
This compound (C24:0) Brain & Spinal Cord23-26 foldLC-MS[1]
N-Docosanoyl Taurine (C22:0)Brain & Spinal Cord~12 foldLC-MS[5]
N-Arachidonoyl Taurine (C20:4)Brain & Spinal CordElevatedLC-MS[2][6]
N-Oleoyl Taurine (C18:1)Brain & Spinal CordElevatedLC-MS[2][6]

Note: While absolute concentrations were not detailed in the initial discovery papers, the significant fold-change highlights the crucial role of FAAH in the metabolism of this compound.

Experimental Protocols

The identification of this compound was achieved through a specific set of experimental procedures designed for global metabolite profiling.

Animal Model
  • Model: Fatty Acid Amide Hydrolase knockout (FAAH-/-) mice and wild-type C57BL/6J littermates.

  • Rationale: To create a biological system where the substrates of FAAH would accumulate to detectable levels compared to a normal physiological state.

Tissue Extraction and Metabolite Isolation
  • Tissue Harvesting: Brain and spinal cord tissues were rapidly dissected from both FAAH-/- and wild-type mice.

  • Homogenization: Tissues were homogenized in a suitable solvent, typically a chloroform/methanol mixture, to extract a broad range of metabolites, including lipids.

  • Phase Separation: The homogenate was subjected to phase separation by adding water or a buffer, resulting in an aqueous phase, a protein interface, and an organic (lipid-containing) phase.

  • Fraction Collection: The organic phase, containing this compound and other lipids, was carefully collected for analysis.

Untargeted LC-MS Analysis

This protocol is based on the methodologies described for the analysis of N-acyl taurines and other lipid metabolites in CNS tissue.[1][2][7][8]

  • Chromatographic Separation:

    • System: An Agilent 1100 series HPLC system (or equivalent).

    • Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1 mm x 50 mm, 1.8 µm particle size) is typically used for separating lipids.

    • Mobile Phase: A gradient elution is employed, commonly using a mixture of water with an additive like formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).

    • Gradient Example: Start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute hydrophobic compounds like NLT.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • System: A time-of-flight (TOF) mass spectrometer (e.g., LCT Premier, Waters) or a triple quadrupole (QqQ) for targeted analysis.[7]

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for detecting N-acyl taurines due to the acidic sulfonic acid group.

    • Data Acquisition: The mass spectrometer acquires data over a specified mass-to-charge (m/z) range (e.g., 100-1000 m/z) to capture all potential metabolites.

  • Data Analysis:

    • Software: Specialized software (e.g., XCMS) is used to align the chromatograms from all samples, detect ion features (a specific m/z at a specific retention time), and compare their intensities between the FAAH-/- and wild-type groups.

    • Identification: Ions that are significantly elevated in the FAAH-/- group are flagged as potential FAAH substrates. Their exact mass is used to predict a molecular formula. For this compound (C26H53NO4S), the predicted mass is then confirmed by tandem mass spectrometry (MS/MS) fragmentation, which would show characteristic fragments of lignoceric acid and taurine.

Visualized Workflows and Pathways

Discovery Workflow

Discovery_Workflow cluster_animal_model Animal Model cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification WT Wild-Type Mice Harvest Harvest CNS Tissue (Brain, Spinal Cord) WT->Harvest KO FAAH-/- Mice KO->Harvest Extract Lipid Extraction (e.g., Chloroform/Methanol) Harvest->Extract LCMS Untargeted LC-MS Extract->LCMS Data Data Processing (XCMS) LCMS->Data Compare Compare Metabolomes (WT vs. FAAH-/-) Data->Compare Identify Identify Elevated Ions in FAAH-/- Compare->Identify Structure Structure Elucidation (MS/MS) Identify->Structure NLT Discovery of This compound Structure->NLT

Workflow for the discovery of this compound.
Metabolic Pathway

The biosynthesis of N-acyl taurines is thought to occur through the conjugation of a fatty acyl-CoA with taurine. The primary enzyme responsible for the degradation of this compound in the CNS is FAAH, which hydrolyzes the amide bond.

Metabolic_Pathway LignoceroylCoA Lignoceroyl-CoA (C24:0) Synthase N-Acyl Taurine Synthase (Putative) LignoceroylCoA->Synthase Taurine Taurine Taurine->Synthase NLT This compound (NLT) FAAH Fatty Acid Amide Hydrolase (FAAH) NLT->FAAH LignocericAcid Lignoceric Acid Taurine2 Taurine Synthase->NLT Biosynthesis FAAH->LignocericAcid Hydrolysis FAAH->Taurine2 Hydrolysis

Metabolism of this compound via FAAH.
Postulated Signaling Pathway

Subsequent research on the class of N-acyl taurines discovered in the FAAH-/- mouse brain demonstrated that these lipids can act as signaling molecules. Specifically, polyunsaturated NATs were found to be activators of Transient Receptor Potential (TRP) ion channels, which are involved in sensory signaling.[1] While the specific action of the saturated this compound on TRP channels is less defined, a plausible signaling pathway involves its accumulation (due to FAAH inhibition) and subsequent interaction with membrane-bound receptors like TRP channels, leading to downstream cellular effects.

Signaling_Pathway FAAH_Inhibition FAAH Inactivation (Genetic or Pharmacological) NLT_Accumulation NLT Accumulation (Intracellular) FAAH_Inhibition->NLT_Accumulation Leads to TRP_Channel TRP Ion Channel (e.g., TRPV1) NLT_Accumulation->TRP_Channel Activates Ion_Influx Cation Influx (e.g., Ca2+) TRP_Channel->Ion_Influx Mediates Cellular_Response Downstream Cellular Response Ion_Influx->Cellular_Response Triggers

Postulated signaling pathway for FAAH-regulated NATs.

Conclusion and Future Directions

The discovery of this compound and the broader class of N-acyl taurines in the central nervous system opened a new area of lipid research. The use of global metabolite profiling in enzyme-deficient animal models proved to be a powerful strategy for assigning function to enzymes and discovering novel endogenous molecules.[2][6] While the primary role of FAAH in clearing NLT is well-established, the precise physiological and pathological functions of NLT itself remain an active area of investigation. Future research will likely focus on elucidating its specific molecular targets beyond TRP channels, understanding the regulation of its biosynthesis, and exploring its potential role in neurological health and disease.

References

N-Lignoceroyl Taurine: An In-Depth Technical Guide to its Role as an Endogenous FAAH Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyl Taurine is a long-chain saturated N-acyl taurine (NAT) that has been identified as an endogenous substrate of the enzyme Fatty Acid Amide Hydrolase (FAAH). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with FAAH, its metabolic context, and its potential signaling roles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated biochemical pathways and workflows to serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that are gaining increasing attention for their diverse physiological functions, including roles in glucose homeostasis, wound healing, and ion channel modulation.[1][2][3] These molecules are structurally characterized by a fatty acid linked to a taurine molecule via an amide bond. The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of the endogenous levels of several classes of bioactive fatty acid amides, including the well-studied N-acylethanolamines (NAEs) like anandamide, and the more recently discovered NATs.[1][4]

This compound (C24:0 NAT) is a prominent member of the long-chain saturated NATs. Its identification as an endogenous substrate for FAAH was established through metabolomic studies of FAAH knockout (FAAH-/-) mice, where its levels were found to be dramatically elevated (23-26 fold) in the brain and spinal cord compared to wild-type mice.[3][5] This finding strongly implicates FAAH in the in vivo degradation of this compound. However, in vitro studies have revealed a more complex picture, with this compound being a significantly less efficient substrate for FAAH compared to other endogenous lipids.[3][5] This technical guide will delve into the specifics of this interaction, the methodologies used to study it, and the potential implications for cellular signaling and therapeutic development.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound and other relevant N-acyl taurines with FAAH, as well as their endogenous levels.

Table 1: In Vivo Accumulation of this compound in FAAH Knockout Mice

TissueFold Increase in FAAH-/- Mice vs. Wild-TypeReference(s)
Brain23-26 fold[3][5]
Spinal Cord23-26 fold[3]

Table 2: Comparative In Vitro Hydrolysis Rates of FAAH Substrates

SubstrateRelative Hydrolysis Rate (Compared to Oleoylethanolamide)Reference(s)
This compound ~2,000 times slower[3][5]
Oleoylethanolamide1 (Reference)[3]
Anandamide (N-arachidonoylethanolamine)-
N-arachidonoyl-taurine (C20:4-NAT)Slower than anandamide, but comparable to N-arachidonoyl glycine[4][6]

Table 3: Kinetic Parameters of FAAH with a Structurally Similar N-Acyl Taurine (N-arachidonoyl-taurine)

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Reference(s)
N-arachidonoyl-taurine (C20:4-NAT)Data not available~0.04Data not available[4][6]
Anandamide (for comparison)~10-15~0.5~10[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a FAAH substrate.

In Vitro FAAH Activity Assay (Fluorometric Method)

This protocol is adapted from general fluorometric FAAH activity assays and can be used to determine the hydrolysis of this compound by FAAH.[7][8][9]

Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, which produces a fluorescent product. To measure the activity on a non-fluorogenic substrate like this compound, a competition assay format is employed where this compound competes with the fluorogenic substrate for binding to the FAAH active site.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • This compound

  • FAAH inhibitor (e.g., URB597, for control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Enzyme Preparation: Prepare serial dilutions of FAAH in cold FAAH Assay Buffer.

  • Substrate and Compound Preparation:

    • Prepare a stock solution of the fluorogenic substrate (AAMCA) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the same solvent.

    • Prepare a stock solution of a known FAAH inhibitor for a positive control.

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control: Add FAAH enzyme and vehicle (solvent for this compound).

    • Inhibitor Control: Add FAAH enzyme and a known FAAH inhibitor.

    • Test Wells: Add FAAH enzyme and varying concentrations of this compound.

    • Blank: Add assay buffer without the enzyme.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add a fixed, non-saturating concentration of the fluorogenic substrate (AAMCA) to all wells to start the reaction.

  • Measurement: Immediately measure the increase in fluorescence in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the reaction rates against the concentrations of this compound to determine the IC₅₀ value.

    • To determine kinetic parameters (Ki), the Cheng-Prusoff equation can be used if the mechanism of inhibition is competitive.

Quantification of this compound in Biological Tissues by UPLC-MS/MS

This protocol is based on a validated method for the quantification of N-acyl taurines in biological samples.[10]

Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in complex biological matrices.

Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC column suitable for lipid analysis (e.g., C18 column).

  • This compound standard.

  • Internal standard (e.g., a deuterated analog like d₄-C20:4 NAT).

  • Solvents for extraction (e.g., methanol, chloroform) and mobile phase (e.g., acetonitrile, water with formic acid).

  • Tissue homogenizer.

Procedure:

  • Sample Preparation (Lipid Extraction):

    • Homogenize a known weight of tissue in an appropriate solvent mixture (e.g., chloroform:methanol, 2:1 v/v) containing the internal standard.

    • Perform a liquid-liquid extraction to separate the lipid phase.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject the reconstituted sample onto the UPLC system.

    • Separate the lipids using a suitable gradient elution program.

    • Detect this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined.

  • Quantification:

    • Generate a standard curve using known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the metabolic pathway of this compound and a typical experimental workflow for its study.

Metabolic Pathway of this compound

metabolic_pathway Lignoceroyl_CoA Lignoceroyl-CoA ACNAT1 ACNAT1/BAAT Lignoceroyl_CoA->ACNAT1 Synthesis Taurine Taurine Taurine->ACNAT1 N_Lignoceroyl_Taurine This compound FAAH FAAH N_Lignoceroyl_Taurine->FAAH Hydrolysis Signaling Downstream Signaling (e.g., TRP Channel Modulation) N_Lignoceroyl_Taurine->Signaling Lignoceric_Acid Lignoceric Acid Taurine_degraded Taurine ACNAT1->N_Lignoceroyl_Taurine FAAH->Lignoceric_Acid FAAH->Taurine_degraded

Caption: Biosynthesis and degradation of this compound.

Experimental Workflow for FAAH Substrate Analysis

experimental_workflow start Start: Hypothesis (this compound is a FAAH substrate) invivo In Vivo Validation: Metabolomics of FAAH-/- vs WT mice start->invivo invitro In Vitro Characterization: FAAH Activity Assay start->invitro quantification Quantification in Tissues: UPLC-MS/MS start->quantification data_analysis Data Analysis: Fold change, IC50, Kinetic parameters invivo->data_analysis invitro->data_analysis quantification->data_analysis signaling_studies Functional Studies: Cell-based signaling assays data_analysis->signaling_studies conclusion Conclusion: Characterization of this compound as an endogenous FAAH substrate signaling_studies->conclusion

Caption: Workflow for investigating this compound as a FAAH substrate.

Potential Signaling Pathway of N-Acyl Taurines

signaling_pathway NAT N-Acyl Taurine (e.g., this compound) TRPV1 TRPV1 Channel NAT->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx downstream Downstream Cellular Responses: - Neurotransmission - Inflammation - Pain Perception Ca_influx->downstream

Caption: A potential signaling pathway for N-acyl taurines via TRP channels.

Discussion and Future Directions

The evidence strongly supports the classification of this compound as an endogenous substrate of FAAH. The significant accumulation of this lipid in FAAH knockout mice provides compelling in vivo evidence for this relationship.[3][5] However, the slow in vitro hydrolysis rate suggests that FAAH may not be the primary enzyme responsible for its degradation under all physiological conditions, or that its hydrolysis is tightly regulated.[3][5]

The discrepancy between the in vivo and in vitro data opens up several avenues for future research. It is possible that other, yet to be fully characterized, hydrolases contribute to this compound degradation. Alternatively, the in vivo environment, including the lipid membrane composition, may allosterically regulate FAAH activity in a manner that is not replicated in standard in vitro assays.

From a drug development perspective, the slow hydrolysis of this compound by FAAH suggests that FAAH inhibitors would lead to a substantial and sustained increase in its endogenous levels. Given the emerging roles of NATs in beneficial physiological processes such as improving glucose homeostasis and promoting wound healing, this could be a desirable therapeutic outcome.[1][2] However, the specific downstream signaling effects of this compound remain to be fully elucidated. While other NATs have been shown to activate TRP channels, further research is needed to determine if this compound shares this activity and to identify its specific cellular receptors and downstream signaling cascades.[3]

Conclusion

This compound is a bona fide endogenous substrate of FAAH, with its in vivo levels being tightly controlled by this enzyme. While its in vitro hydrolysis is inefficient compared to other FAAH substrates, its significant accumulation in the absence of FAAH highlights the physiological relevance of this interaction. The methodologies outlined in this guide provide a framework for further investigation into the kinetics of this interaction and the quantification of this compound in biological systems. Future research focused on elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its physiological functions and for exploring its potential as a therapeutic target.

References

The Role of N-Lignoceroyl Taurine in FAAH Knockout Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of N-Lignoceroyl Taurine (NLT), a member of the N-acyl taurine (NAT) family of bioactive lipids, in the context of Fatty Acid Amide Hydrolase (FAAH) knockout mice studies. Genetic ablation of FAAH, the primary catabolic enzyme for N-acyl amides, leads to significant alterations in the endogenous levels of these signaling molecules. This guide summarizes the quantitative changes observed for NLT and other NATs in FAAH knockout models, details the experimental methodologies used in these studies, and visualizes the key metabolic and experimental workflows. The presented data underscores the crucial role of FAAH in regulating NLT levels and points towards the potential physiological functions of this lipid messenger.

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid to a taurine molecule.[1] These compounds have been implicated in various physiological processes, including glucose homeostasis, pain perception, and inflammation.[2][3] Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of several classes of bioactive lipids, including the well-known endocannabinoid anandamide and the family of N-acylethanolamines (NAEs).[2][4] Importantly, FAAH also metabolizes NATs, and its inhibition or genetic deletion leads to a profound accumulation of these lipids.[2][5]

Among the various NATs, this compound, which contains a 24-carbon saturated acyl chain, has been identified as a significant FAAH substrate.[1][5] Studies utilizing FAAH knockout (FAAH-/-) mice have been instrumental in elucidating the metabolic fate of NLT and other NATs. These models provide a powerful tool to investigate the physiological consequences of elevated NAT levels and to uncover their potential signaling pathways. This guide will focus on the specific findings related to NLT in the context of FAAH knockout mice.

Quantitative Data: N-Acyl Taurine Levels in FAAH Knockout Mice

The most striking phenotype of FAAH knockout mice is the dramatic elevation of various N-acyl amides. The following table summarizes the quantitative data on the fold-change of this compound and other representative N-acyl taurines in the brain and spinal cord of FAAH-/- mice compared to their wild-type (WT) counterparts.

N-Acyl Taurine (NAT)TissueFold Increase in FAAH-/- vs. WT MiceReference
This compound Brain and Spinal Cord23-26 fold [1][5]
N-Docosanoyl TaurineBrain and Spinal Cord~12 fold[6]
N-Arachidonoyl TaurineLumbar Spinal CordSignificantly Higher[3][7]
N-Oleoyl TaurineNot SpecifiedSubstantially Elevated[8]

This table presents a summary of the reported fold-increases for various N-acyl taurines in FAAH knockout mice. The precise fold-change can vary depending on the specific tissue and analytical methodology used.

Experimental Protocols

The following sections detail the common methodologies employed in studies investigating the role of this compound in FAAH knockout mice.

Animal Models
  • FAAH Knockout (FAAH-/-) Mice: These mice are genetically engineered to lack the FAAH gene.[9] They are typically generated on a C57BL/6 background.[10] Age- and sex-matched wild-type littermates serve as controls in these experiments. The absence of FAAH activity in knockout mice is confirmed through biochemical assays, such as measuring anandamide hydrolysis activity in tissue homogenates.[11]

Tissue Sample Preparation
  • Tissue Collection: Following euthanasia, tissues of interest (e.g., brain, spinal cord, liver) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis to prevent lipid degradation.[1][5]

  • Lipid Extraction: Lipids are extracted from homogenized tissues using a modified Bligh-Dyer or similar solvent extraction method. A common procedure involves homogenization in a mixture of chloroform, methanol, and water. The organic phase, containing the lipids, is then collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

Quantification of N-Acyl Taurines
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of N-acyl taurines.[4]

    • Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 column. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is used to separate the different lipid species.

    • Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole instrument. The analysis is performed in negative ion mode using selected reaction monitoring (SRM). The SRM transitions are specific for each N-acyl taurine, with the precursor ion being the deprotonated molecule [M-H]- and the product ion corresponding to a characteristic fragment (e.g., the taurine fragment).

    • Quantification: Absolute quantification is achieved by comparing the peak area of the endogenous N-acyl taurine to that of a known amount of a stable isotope-labeled internal standard (e.g., d4-N-oleoyl taurine) that is added to the sample prior to extraction.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of N-Acyl Taurine Synthesis and Degradation

The following diagram illustrates the key enzymatic steps in the biosynthesis and degradation of N-acyl taurines, highlighting the central role of FAAH.

metabolic_pathway Metabolic Pathway of N-Acyl Taurines Fatty_Acyl_CoA Fatty Acyl-CoA ACNAT ACNAT / BAAT (Synthesis) Fatty_Acyl_CoA->ACNAT Taurine Taurine Taurine->ACNAT NAT N-Acyl Taurine (e.g., this compound) FAAH FAAH (Degradation) NAT->FAAH Fatty_Acid Fatty Acid Taurine_deg Taurine ACNAT->NAT FAAH->Fatty_Acid FAAH->Taurine_deg FAAH_KO FAAH Knockout FAAH_KO->FAAH

Metabolic pathway of N-acyl taurine synthesis and degradation.
Experimental Workflow for Studying FAAH Knockout Mice

This diagram outlines the typical experimental workflow for investigating the impact of FAAH deletion on N-acyl taurine levels.

experimental_workflow Experimental Workflow for FAAH Knockout Studies start Start animal_models Animal Models: FAAH-/- and WT Mice start->animal_models tissue_collection Tissue Collection (e.g., Brain, Spinal Cord) animal_models->tissue_collection lipid_extraction Lipid Extraction tissue_collection->lipid_extraction lc_ms_analysis LC-MS/MS Analysis (Quantification of NATs) lipid_extraction->lc_ms_analysis data_analysis Data Analysis and Comparison (FAAH-/- vs. WT) lc_ms_analysis->data_analysis conclusion Conclusion: Elevated this compound in FAAH-/- Mice data_analysis->conclusion

References

An In-depth Technical Guide to the Interaction of N-Lignoceroyl Taurine with TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse biological activities. Among these, N-Lignoceroyl Taurine (NLT), a saturated very-long-chain fatty acyl taurine, is emerging as a potential modulator of various physiological processes. A key aspect of its function lies in its interaction with Transient Receptor Potential (TRP) channels, a superfamily of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and TRP channels, with a focus on TRPV1 and TRPV4. It includes a summary of quantitative data for structurally related NATs, detailed experimental protocols for studying these interactions, and a depiction of the putative signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of N-acyl taurines.

Introduction to this compound and TRP Channels

This compound is an endogenous metabolite formed by the conjugation of lignoceric acid, a C24:0 saturated fatty acid, with taurine. The biosynthesis of NATs is primarily catalyzed by acyl-CoA:amino acid N-acyltransferases, and their degradation is mediated by the enzyme fatty acid amide hydrolase (FAAH)[1]. The accumulation of NATs, including NLT, in FAAH knockout mice suggests their role as endogenous signaling molecules[1][2].

Transient Receptor Potential (TRP) channels are a diverse group of non-selective cation channels that play crucial roles in sensory perception, including thermosensation, nociception, and mechanosensation. They are implicated in a wide array of physiological and pathophysiological processes, making them attractive targets for drug development. Several N-acyl taurines have been identified as modulators of TRP channels, particularly members of the vanilloid (TRPV), ankyrin (TRPA), and melastatin (TRPM) subfamilies.

Quantitative Data on N-Acyl Taurine Interaction with TRP Channels

While specific quantitative data for the interaction of this compound with TRP channels is currently limited in the scientific literature, data from its close structural analog, N-Arachidonoyl Taurine (NAT), provides valuable insights into the potential potency of this class of molecules. The following table summarizes the available half-maximal effective concentration (EC50) values for NAT on TRPV1 and TRPV4 channels.

CompoundTRP ChannelAssay TypeCell LineEC50 Value (µM)Reference
N-Arachidonoyl TaurineTRPV1Calcium InfluxPancreatic β-cells28
N-Arachidonoyl TaurineTRPV4Calcium InfluxNot Specified21

Note: The data presented is for N-Arachidonoyl Taurine, a polyunsaturated N-acyl taurine. While structurally similar in its taurine conjugate, the saturation and longer acyl chain of this compound may influence its potency and selectivity towards different TRP channels. Further research is required to determine the specific quantitative parameters for this compound.

Signaling Pathways of N-Acyl Taurine-Mediated TRP Channel Activation

The activation of TRP channels by N-acyl taurines initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, particularly calcium (Ca²⁺). The following diagrams illustrate the putative signaling pathways for TRPV1 and TRPV4 activation by N-acyl taurines.

TRPV1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NAT N-Acyl Taurine (e.g., this compound) TRPV1 TRPV1 Channel NAT->TRPV1 Binds to and activates channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Downstream Downstream Signaling Cascades (e.g., PKC, PKA, MAPKs) CaM->Downstream Gene_expression Gene Expression Changes Downstream->Gene_expression Neurotransmitter_release Neurotransmitter Release Downstream->Neurotransmitter_release

Putative signaling pathway of TRPV1 activation by N-Acyl Taurine.

TRPV4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NAT N-Acyl Taurine (e.g., this compound) TRPV4 TRPV4 Channel NAT->TRPV4 Binds to and activates channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PKA Protein Kinase A (PKA) Ca_influx->PKA mTORC1 mTORC1 Ca_influx->mTORC1 PKA->TRPV4 Phosphorylation (Potentiation) SREBP1 SREBP1 mTORC1->SREBP1 Lipid_synthesis Lipid Synthesis SREBP1->Lipid_synthesis

Putative signaling pathway of TRPV4 activation by N-Acyl Taurine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with TRP channels.

Cell Culture and Transient Transfection

This protocol describes the maintenance of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection with TRP channel-encoding plasmids.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding the human TRP channel of interest (e.g., hTRPV1, hTRPV4)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Glass coverslips (for imaging and electrophysiology)

Procedure:

  • Cell Culture: Maintain HEK293 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: The day before transfection, seed the HEK293 cells onto 6-well plates containing sterile glass coverslips at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of plasmid DNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of the DNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C for 24-48 hours before proceeding with functional assays.

Transfection_Workflow Start Start: HEK293 Cells in Culture Seed Seed cells onto coverslips in 6-well plates Start->Seed Prepare_DNA Prepare DNA-Lipofectamine complexes in Opti-MEM Seed->Prepare_DNA Add_Complex Add complexes to cells Prepare_DNA->Add_Complex Incubate Incubate for 24-48 hours Add_Complex->Incubate Assay Proceed to functional assays (Patch-clamp or Calcium Imaging) Incubate->Assay

Workflow for transient transfection of HEK293 cells.
Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of whole-cell currents from transfected HEK293 cells to measure TRP channel activation by this compound.

Materials:

  • Transfected HEK293 cells on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Pipette puller

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, transfected cell (identified by co-transfected fluorescent protein if applicable) with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the changes in current in response to the compound.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after compound application. Plot dose-response curves to determine the EC50 value.

Patch_Clamp_Workflow Start Start: Transfected cells on coverslip Prepare Prepare patch pipette and solutions Start->Prepare Seal Form Giga-seal on a single cell Prepare->Seal Whole_Cell Establish whole-cell configuration Seal->Whole_Cell Record_Baseline Record baseline currents (Voltage-clamp) Whole_Cell->Record_Baseline Apply_Compound Perfuse with NLT solution Record_Baseline->Apply_Compound Record_Response Record current response Apply_Compound->Record_Response Analyze Analyze data (I-V curves, EC50) Record_Response->Analyze

Workflow for whole-cell patch-clamp recording.
Ratiometric Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration changes in response to this compound using the ratiometric dye Fura-2 AM.

Materials:

  • Transfected HEK293 cells on coverslips

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • Imaging Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • This compound stock solution (in DMSO)

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in imaging buffer.

    • Incubate the coverslips with the loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells with imaging buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip in the imaging chamber and perfuse with imaging buffer.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

    • Perfuse the cells with the imaging buffer containing the desired concentration of this compound.

    • Continue to acquire images to monitor the change in fluorescence ratio (F340/F380).

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each ROI over time.

    • An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

    • Plot dose-response curves of the peak change in ratio to determine the EC50 value.

Calcium_Imaging_Workflow Start Start: Transfected cells on coverslip Load_Dye Load cells with Fura-2 AM Start->Load_Dye Wash Wash and de-esterify Load_Dye->Wash Record_Baseline Record baseline fluorescence (340/380 nm excitation) Wash->Record_Baseline Apply_Compound Perfuse with NLT solution Record_Baseline->Apply_Compound Record_Response Record fluorescence changes Apply_Compound->Record_Response Analyze Analyze data (Ratio change, EC50) Record_Response->Analyze

Workflow for ratiometric calcium imaging.

Future Directions and Conclusion

The study of this compound and its interaction with TRP channels is a nascent but promising field. While evidence from structurally related N-acyl taurines strongly suggests that NLT is a bioactive lipid capable of modulating TRP channel activity, several key areas require further investigation:

  • Quantitative Pharmacology of NLT: Direct determination of the EC50/IC50 values of this compound on a panel of TRP channels (TRPV1, TRPV4, TRPA1, TRPM8, etc.) is crucial to understand its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how the acyl chain length and saturation of N-acyl taurines affect their interaction with different TRP channels would provide valuable insights for the design of novel and selective TRP channel modulators.

  • Detailed Signaling Pathway Elucidation: Further research is needed to fully characterize the downstream signaling cascades activated by NLT-mediated TRP channel opening in various cell types and tissues.

  • In Vivo Studies: Translating the in vitro findings to in vivo models is essential to understand the physiological and potential therapeutic effects of this compound.

References

The Biosynthesis of Very Long-Chain N-Acyl Taurines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain N-acyl taurines (VLCNATs) are a subclass of bioactive lipids implicated in various physiological processes, including metabolic regulation and neurological function. Their biosynthesis is a complex process involving multiple enzymes with distinct substrate specificities and cellular localizations. This technical guide provides an in-depth overview of the known biosynthetic pathways of VLCNATs, presenting key quantitative data, detailed experimental protocols, and a visual representation of the enzymatic steps. Understanding these pathways is critical for researchers and drug development professionals seeking to modulate VLCNAT levels for therapeutic purposes.

Introduction to Very Long-Chain N-Acyl Taurines

N-acyl taurines (NATs) are endogenous signaling molecules formed by the conjugation of a fatty acid to the amino group of taurine. When the acyl chain is 20 carbons or longer, they are classified as very long-chain N-acyl taurines (VLCNATs). These lipids are found in various tissues and are involved in diverse biological activities. The enzymes responsible for their synthesis and degradation are key targets for understanding and manipulating their physiological roles.

Biosynthetic Pathways of Very Long-Chain N-Acyl Taurines

The biosynthesis of VLCNATs primarily involves the action of three key enzymes: Peptidase M20 Domain Containing 1 (PM20D1), Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT), and Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1). These enzymes utilize different substrates and operate in distinct cellular compartments, providing multiple routes for VLCNAT production.

PM20D1-Mediated Biosynthesis

PM20D1 is a secreted, bidirectional enzyme that can catalyze both the synthesis and hydrolysis of N-acyl amino acids.[1][2] It is unique in its ability to utilize free fatty acids and free amino acids as substrates for condensation.[1] This extracellular pathway is particularly relevant for the systemic regulation of N-acyl amino acid levels.

  • Substrates: Free very long-chain fatty acids and taurine.

  • Location: Extracellular space.

  • Reaction: Condensation of a free fatty acid with taurine.

BAAT-Mediated Biosynthesis

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) is a peroxisomal and cytosolic enzyme primarily known for its role in bile acid conjugation.[3][4] However, it has been identified as a major hepatic N-acyl taurine synthase, particularly for those containing polyunsaturated fatty acids.[5] BAAT utilizes activated fatty acids in the form of acyl-CoAs.

  • Substrates: Very long-chain acyl-CoAs and taurine.

  • Location: Peroxisomes and Cytosol.

  • Reaction: Conjugation of a very long-chain acyl-CoA with taurine.

ACNAT1-Mediated Biosynthesis

Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1) is a peroxisomal enzyme that efficiently conjugates long-chain and very long-chain acyl-CoAs to taurine.[6] It exhibits high specificity for taurine over other amino acids like glycine.

  • Substrates: Very long-chain acyl-CoAs and taurine.

  • Location: Peroxisomes.

  • Reaction: Conjugation of a very long-chain acyl-CoA with taurine.

Degradation of N-Acyl Taurines

The primary enzyme responsible for the hydrolysis of N-acyl taurines, including VLCNATs, is Fatty Acid Amide Hydrolase (FAAH).[7] This intracellular enzyme breaks the amide bond, releasing the free fatty acid and taurine, thereby terminating the signaling activity of the NAT.

Quantitative Data on VLCNAT Biosynthesis Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in VLCNAT biosynthesis.

Table 1: Substrate Specificity and Activity of PM20D1

Substrate (Fatty Acid)Amino AcidRelative Synthase ActivityReference
Oleate (C18:1)PhenylalanineHigh[1]
Arachidonate (C20:4)PhenylalanineModerate[1]
Oleate (C18:1)TaurineNot explicitly quantified
Very Long-Chain Fatty AcidsTaurineNot explicitly quantified

Note: While PM20D1 is known to act on various fatty acids and amino acids, specific quantitative data for very long-chain fatty acids with taurine is limited.

Table 2: Kinetic Parameters of ACNAT1

Substrate (Acyl-CoA)Km (µM)Vmax (nmol/min/mg)Reference
Palmitoyl-CoA (C16:0)11159.5[6]
Stearoyl-CoA (C18:0)Not reportedEfficient conjugation[6]
Lignoceroyl-CoA (C24:0)Not reportedEfficient conjugation[6]

Table 3: Substrate Preference of BAAT

Substrate (Acyl-CoA)Amino AcidRelative ActivityReference
Cholyl-CoATaurineHigh[3]
Cholyl-CoAGlycineModerate[3]
Long-chain Acyl-CoAsGlycineActive[8]
Polyunsaturated Acyl-CoAsTaurineHigh[5]
Very Long-Chain Acyl-CoAsTaurineActive[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of VLCNAT biosynthesis.

In Vitro N-Acyl Taurine Synthase Assay (Adapted from ACNAT1 Assay)

This protocol is for measuring the activity of acyl-CoA dependent N-acyl taurine synthases like ACNAT1 and BAAT.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM taurine, and 20 µM of the desired very long-chain acyl-CoA substrate. Add BSA in a molar ratio of 1:2 to 1:5 (BSA:acyl-CoA) to aid in substrate solubility.

  • Enzyme Addition: Add 5 µg of the recombinant enzyme (e.g., ACNAT1) to the reaction mixture. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 2-10 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.

  • Internal Standard: Add a suitable internal standard, such as N-nonadecanoyl taurine (C19:0 NAT), for quantification.

  • Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • Analysis: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Quantification: Quantify the formed VLCNAT relative to the internal standard.[6]

PM20D1 In Vitro Synthase Activity Assay

This protocol is for measuring the activity of the secreted enzyme PM20D1, which uses free fatty acids.

  • Reaction Setup: In a final volume of 100 µL of PBS, combine purified recombinant PM20D1 protein, the desired very long-chain fatty acid (e.g., 1.5 mM), and taurine (e.g., 0.1 mM).

  • Incubation: Incubate the reaction at 37°C for 1.5 hours.

  • Termination and Extraction: Terminate the reaction by adding 400 µL of a 1:1 mixture of acetonitrile and methanol containing an internal standard.

  • Sample Preparation: Vortex the mixture and centrifuge to pellet protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the corresponding VLCNAT by liquid chromatography-mass spectrometry.[1]

Lipid Extraction from Tissues or Cells for VLCNAT Analysis

This protocol describes a general method for extracting lipids, including VLCNATs, from biological samples.

  • Homogenization: Homogenize the tissue sample or cell pellet in a suitable buffer (e.g., PBS).

  • Solvent Addition: Add a mixture of chloroform and methanol (2:1, v/v) to the homogenate. For every 100 µL of homogenate, use 700 µL of the chloroform/methanol mixture.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain VLCNAT) to the mixture for accurate quantification.

  • Extraction: Vortex the mixture vigorously and incubate on a shaker for 1 hour at 4°C.

  • Phase Separation: Add water (approximately 200 µL for every 700 µL of chloroform/methanol) to induce phase separation. Vortex and centrifuge at high speed (e.g., 17,500 x g) for 5 minutes at 4°C.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with LC-MS/MS analysis (e.g., acetonitrile/isopropanol/water, 65:30:5, v/v/v).[9]

Visualization of Biosynthetic Pathways

The following diagrams illustrate the key enzymatic pathways involved in VLCNAT biosynthesis.

VLCNAT_Biosynthesis cluster_synthesis Biosynthesis cluster_degradation Degradation VLCFA Very Long-Chain Free Fatty Acid PM20D1 PM20D1 (Extracellular) VLCFA->PM20D1 Taurine Taurine Taurine->PM20D1 BAAT BAAT (Peroxisome/Cytosol) Taurine->BAAT ACNAT1 ACNAT1 (Peroxisome) Taurine->ACNAT1 VLC_Acyl_CoA Very Long-Chain Acyl-CoA VLC_Acyl_CoA->BAAT VLC_Acyl_CoA->ACNAT1 VLCNAT Very Long-Chain N-Acyl Taurine FAAH FAAH (Intracellular) VLCNAT->FAAH Hydrolysis Free_FA_Taurine Free Fatty Acid + Taurine PM20D1->VLCNAT Condensation BAAT->VLCNAT Conjugation ACNAT1->VLCNAT Conjugation FAAH->Free_FA_Taurine

Caption: Overview of VLCNAT biosynthesis and degradation pathways.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute Internal_Standard Add Internal Standard Internal_Standard->Extraction LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: General workflow for VLCNAT analysis from biological samples.

Conclusion

The biosynthesis of very long-chain N-acyl taurines is a multifaceted process governed by at least three key enzymes with distinct characteristics. The extracellular, free fatty acid-utilizing activity of PM20D1 contrasts with the intracellular, acyl-CoA-dependent functions of BAAT and ACNAT1. This complexity suggests that VLCNAT levels are tightly regulated and can be influenced by various factors, including substrate availability and enzyme expression in different tissues. The provided data and protocols offer a solid foundation for researchers to further investigate the roles of these bioactive lipids in health and disease and to explore the therapeutic potential of targeting their biosynthetic pathways. Further research is warranted to elucidate the specific kinetic properties of these enzymes with a broader range of very long-chain fatty acids and to fully understand the regulatory mechanisms governing their activity.

References

N-Lignoceroyl Taurine in Lipid Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyl Taurine is an endogenous N-acyl taurine (NAT), a class of lipid signaling molecules gaining prominence for their diverse physiological roles. Comprising a C24:0 very long-chain saturated fatty acid (lignoceric acid) amide-linked to taurine, this molecule is situated at the crossroads of very long-chain fatty acid (VLCFA) metabolism and cellular signaling. Its synthesis is intrinsically linked to peroxisomal activity, and its degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). Alterations in the levels of this compound are notably observed in genetic disorders affecting peroxisomal function, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, highlighting its potential as a biomarker and its involvement in the pathophysiology of these conditions. While the broader class of NATs is known to modulate key signaling proteins, including Transient Receptor Potential Vanilloid 1 (TRPV1) channels and G-protein coupled receptor 119 (GPR119), the specific signaling functions of this compound are an emerging area of investigation. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and signaling pathways associated with this compound, supported by quantitative data and detailed experimental protocols.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids formed by the conjugation of a fatty acid to the amino acid taurine. This compound, with its saturated 24-carbon acyl chain, is a prominent member of the very long-chain NATs. The metabolism of very long-chain fatty acids (VLCFAs) like lignoceric acid is exclusively handled by peroxisomes, making the biosynthesis of this compound dependent on the proper functioning of these organelles.[1] The primary enzyme responsible for the degradation of NATs is the fatty acid amide hydrolase (FAAH).[2] Consequently, genetic or pharmacological inactivation of FAAH leads to a significant accumulation of NATs, including this compound, in various tissues, particularly the brain and spinal cord.[3] This accumulation suggests that this compound is an endogenous substrate for FAAH and that its levels are tightly regulated.

The broader family of NATs has been implicated in a range of signaling activities, including the regulation of glucose homeostasis, insulin secretion, and pain perception through interactions with ion channels and G-protein coupled receptors.[4][5] Given the unique properties of its very long-chain acyl group and its association with peroxisomal disorders, this compound is poised to have distinct biological functions that are currently under active investigation.

Biosynthesis and Degradation of this compound

The metabolic pathway of this compound involves its synthesis within peroxisomes and its subsequent degradation in the cytoplasm.

Biosynthesis

The synthesis of this compound occurs in the peroxisomes and is catalyzed by the enzyme acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1).[6] This enzyme facilitates the conjugation of lignoceroyl-CoA with taurine.[6] The biosynthesis can be summarized in the following steps:

  • Activation of Lignoceric Acid: Lignoceric acid (C24:0), a very long-chain fatty acid, is first activated to its coenzyme A thioester, lignoceroyl-CoA. This activation is a prerequisite for its participation in most metabolic pathways.

  • Conjugation with Taurine: In the peroxisome, ACNAT1 catalyzes the transfer of the lignoceroyl group from lignoceroyl-CoA to the amino group of taurine, forming this compound.[6]

G cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm Lignoceroyl-CoA Lignoceroyl-CoA ACNAT1 ACNAT1 Lignoceroyl-CoA->ACNAT1 Taurine Taurine Taurine->ACNAT1 N-Lignoceroyl_Taurine_p This compound ACNAT1->N-Lignoceroyl_Taurine_p N-Lignoceroyl_Taurine_c This compound N-Lignoceroyl_Taurine_p->N-Lignoceroyl_Taurine_c Transport Lignoceric_Acid Lignoceric Acid (C24:0) Acyl-CoA_Synthetase Acyl-CoA_Synthetase Lignoceric_Acid->Acyl-CoA_Synthetase ATP, CoA Acyl-CoA_Synthetase->Lignoceroyl-CoA AMP, PPi

Diagram 1: Biosynthesis of this compound.
Degradation

The primary enzyme responsible for the hydrolysis of this compound back to lignoceric acid and taurine is Fatty Acid Amide Hydrolase (FAAH).[2] This enzyme is an integral membrane protein located on the endoplasmic reticulum. While this compound is a substrate for FAAH, its hydrolysis rate is significantly slower compared to other N-acyl amides like anandamide or oleoylethanolamide.[3]

G cluster_cytoplasm Cytoplasm N-Lignoceroyl_Taurine This compound FAAH FAAH N-Lignoceroyl_Taurine->FAAH H2O Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Taurine Taurine FAAH->Taurine

Diagram 2: Degradation of this compound.

Role in Lipid Signaling Pathways

While direct evidence for the signaling roles of this compound is still emerging, the activities of the broader NAT family provide a strong framework for its potential functions.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel known for its role in pain and temperature sensation. Several NATs have been identified as endogenous activators of TRPV1.[5] Activation of TRPV1 by NATs leads to an influx of calcium ions (Ca²⁺), which in turn triggers various downstream cellular responses. Although the potency of saturated very long-chain NATs at TRPV1 has not been extensively characterized, it is plausible that this compound could modulate TRPV1 activity, potentially influencing neuronal signaling and inflammation.

G N-Lignoceroyl_Taurine This compound TRPV1 TRPV1 Channel N-Lignoceroyl_Taurine->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response

Diagram 3: Potential this compound signaling via TRPV1.
G-protein Coupled Receptor 119 (GPR119)

GPR119 is a Gαs-coupled receptor expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[4] N-oleoyl taurine, a shorter-chain NAT, is a known agonist of GPR119.[4] Whether this compound can also activate GPR119 remains to be determined, but if so, it could play a role in glucose homeostasis and metabolic regulation.

G N-Lignoceroyl_Taurine This compound GPR119 GPR119 N-Lignoceroyl_Taurine->GPR119 Activation AC Adenylyl Cyclase GPR119->AC Gαs cAMP ↑ cAMP AC->cAMP ATP PKA PKA cAMP->PKA GLP1_Insulin ↑ GLP-1 and Insulin Secretion PKA->GLP1_Insulin G start Start: Frozen Tissue Sample homogenize Homogenize in Methanol start->homogenize add_chloroform Add Chloroform and Water homogenize->add_chloroform vortex_centrifuge Vortex and Centrifuge add_chloroform->vortex_centrifuge collect_organic Collect Lower Organic Phase vortex_centrifuge->collect_organic dry_reconstitute Dry under Nitrogen and Reconstitute in Mobile Phase collect_organic->dry_reconstitute analyze Analyze by LC-MS/MS dry_reconstitute->analyze

References

An In-depth Technical Guide on the Endogenous Sources and Distribution of N-Lignoceroyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipids formed by the conjugation of a fatty acid with taurine. This document provides a comprehensive overview of the known endogenous sources, biosynthesis, tissue distribution, and signaling pathways associated with this compound and related N-acyl taurines. The information presented is intended to serve as a technical guide for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Endogenous Sources and Biosynthesis

The biosynthesis of this compound involves the enzymatic conjugation of lignoceric acid (a 24-carbon saturated fatty acid) and taurine. Several enzymes have been identified to catalyze the formation of N-acyl taurines, suggesting multiple pathways for their synthesis.

Key Enzymes in N-Acyl Taurine Biosynthesis:

  • Peptidase M20 Domain Containing 1 (PM20D1): This secreted enzyme can function bidirectionally, catalyzing both the synthesis and hydrolysis of N-acyl amino acids, including NATs.[1][2] PM20D1 is enriched in brown and beige adipocytes.[1]

  • Acyl-CoA:amino acid N-acyltransferase (ACNAT1): Identified as a peroxisomal enzyme, ACNAT1 efficiently conjugates very long-chain fatty acids to taurine.[3] It is primarily expressed in the liver and kidney.[3]

  • Bile acid-CoA:amino acid N-acyltransferase (BAAT): This enzyme, known for its role in conjugating bile acids to taurine and glycine, has also been identified as a hepatic NAT synthase, particularly for those containing polyunsaturated fatty acids.[4]

The biosynthesis of this compound is dependent on the availability of its precursors, lignoceric acid and taurine. Lignoceric acid is a very long-chain saturated fatty acid found in various natural fats and is a component of cerebrosides in the brain.[5] Taurine is a conditionally essential amino acid abundant in many tissues, particularly the brain, retina, and muscle.[6]

The degradation of N-acyl taurines is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH) .[7][8] FAAH is an integral membrane enzyme that hydrolyzes a variety of fatty acid amides.[9][10] Inhibition or genetic deletion of FAAH leads to a significant elevation of NAT levels in various tissues, indicating its crucial role in regulating their endogenous concentrations.[11][12]

Biosynthesis and Degradation Pathway of this compound

cluster_synthesis Biosynthesis cluster_degradation Degradation Lignoceric Acid Lignoceric Acid ACSL Acyl-CoA Synthetase Lignoceric Acid->ACSL PM20D1 PM20D1 Lignoceric Acid->PM20D1 Taurine Taurine Taurine->PM20D1 ACNAT1 ACNAT1 Taurine->ACNAT1 BAAT BAAT Taurine->BAAT Lignoceroyl-CoA Lignoceroyl-CoA Lignoceroyl-CoA->ACNAT1 Lignoceroyl-CoA->BAAT ACSL->Lignoceroyl-CoA N-Lignoceroyl Taurine_syn This compound PM20D1->N-Lignoceroyl Taurine_syn ACNAT1->N-Lignoceroyl Taurine_syn BAAT->N-Lignoceroyl Taurine_syn N-Lignoceroyl Taurine_deg This compound FAAH Fatty Acid Amide Hydrolase (FAAH) N-Lignoceroyl Taurine_deg->FAAH Lignoceric Acid_deg Lignoceric Acid FAAH->Lignoceric Acid_deg Taurine_deg Taurine FAAH->Taurine_deg

Caption: Biosynthesis and degradation of this compound.

Tissue Distribution

The distribution of this compound is influenced by the expression of its biosynthetic and degradative enzymes, as well as the availability of its precursors. While specific quantitative data for this compound is limited, studies on related N-acyl taurines and the enzymes involved provide insights into its likely distribution.

Enzyme Distribution:

EnzymePrimary Tissues of Expression
PM20D1 Brown and beige adipose tissue, liver, pancreas, kidney[2][11]
ACNAT1 Liver, kidney[3]
BAAT Liver[4]
FAAH Brain, liver, testis, kidney[1]

Distribution of N-Acyl Taurines:

N-Acyl TaurineLiver (pmol/g)Duodenum (pmol/g)Jejunum (pmol/g)Ileum (pmol/g)Colon (pmol/g)
N-palmitoyl taurine (C16:0) 13.3 ± 2.11.8 ± 0.32.5 ± 0.44.2 ± 0.711.8 ± 2.0
N-oleoyl taurine (C18:1) 45.1 ± 7.23.5 ± 0.64.9 ± 0.88.2 ± 1.423.1 ± 3.9
N-arachidonoyl taurine (C20:4) 8.9 ± 1.40.9 ± 0.11.2 ± 0.22.0 ± 0.35.7 ± 1.0
N-docosanoyl taurine (C22:0) 2.3 ± 0.40.5 ± 0.10.7 ± 0.11.2 ± 0.23.4 ± 0.6
N-nervonoyl taurine (C24:1) 1.8 ± 0.30.4 ± 0.10.6 ± 0.11.0 ± 0.22.8 ± 0.5
Data adapted from a study on mouse tissues.

N-acyl taurines have also been detected in the central nervous system, including the brain and spinal cord.[11][12] Studies in FAAH knockout mice showed a 23-26 fold increase in this compound levels in these tissues, highlighting the brain as a significant site of its presence and metabolism.[11][12]

Signaling Pathways

Some N-acyl taurines have been identified as signaling molecules that interact with specific receptors. While direct evidence for this compound's interaction with these receptors is still emerging, the pathways activated by other NATs provide a potential framework for its biological function.

G-Protein Coupled Receptor 119 (GPR119):

Several N-acyl taurines, particularly N-oleoyl taurine, have been shown to activate GPR119, a G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[1][3] Activation of GPR119 is coupled to the Gαs subunit, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade can potentiate glucose-stimulated insulin secretion and promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][11]

GPR119 Signaling Pathway

NAT N-Acyl Taurine (e.g., N-Oleoyl Taurine) GPR119 GPR119 NAT->GPR119 Gas Gαs GPR119->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Cellular_Response Cellular Response (e.g., Insulin/GLP-1 Secretion) CREB->Cellular_Response

Caption: GPR119 signaling cascade activated by N-acyl taurines.

Experimental Protocols

Extraction of N-Acyl Taurines from Tissues

This protocol is adapted from a validated method for the quantification of various N-acyl taurines in biological tissues.[2]

Materials:

  • Methanol (MeOH), LC-MS grade

  • Chloroform (CHCl3), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): d4-N-arachidonoyl taurine (or other suitable deuterated NAT)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add the tissue to a homogenization tube.

  • Add 1 mL of a 2:1 (v/v) mixture of CHCl3:MeOH.

  • Add a known amount of the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 0.25 mL of water and vortex vigorously.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids including NATs.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the mobile phase for LC-MS/MS analysis.

Quantification by UPLC-MS/MS

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a hold at 100% B for 2 minutes, and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For NATs, characteristic product ions at m/z 80 and m/z 107 are often used for quantification and confirmation, respectively.[2]

    • This compound (C24:0) Precursor Ion (m/z): ~474.3

    • Quantifier Product Ion (m/z): 80.0

    • Qualifier Product Ion (m/z): 107.0

  • Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Experimental Workflow for N-Acyl Taurine Analysis

Tissue Tissue Sample Homogenization Homogenization (CHCl3:MeOH, IS) Tissue->Homogenization Phase_Separation Phase Separation (Centrifugation) Homogenization->Phase_Separation Extraction Collect Organic Phase Phase_Separation->Extraction Drying Solvent Evaporation (Nitrogen) Extraction->Drying Reconstitution Reconstitution (Mobile Phase) Drying->Reconstitution LCMS UPLC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: Workflow for the extraction and analysis of N-acyl taurines.

Conclusion

This compound is an endogenously produced bioactive lipid with potential roles in various physiological processes. Its synthesis is regulated by a network of enzymes with distinct tissue distributions, suggesting tissue-specific functions. While quantitative data for this compound remains scarce, methodologies for its analysis are available and have been applied to related N-acyl taurines. The identification of GPR119 as a receptor for some NATs opens up avenues for exploring the signaling roles of this compound. Further research is needed to fully elucidate the quantitative distribution and specific biological functions of this molecule, which may hold promise for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to N-Lignoceroyl Taurine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lignoceroyl Taurine is an endogenous N-acyl taurine (NAT) consisting of lignoceric acid, a saturated 24-carbon fatty acid, and a taurine head group. First identified in the mammalian central nervous system, this lipid mediator is implicated in various physiological processes. Its metabolism is closely linked to the fatty acid amide hydrolase (FAAH) enzyme, and it is recognized as a member of a class of lipids that can modulate the activity of Transient Receptor Potential (TRP) ion channels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its synthesis and relevant biological assays, alongside visualizations of key pathways to facilitate a deeper understanding for researchers in lipidomics, pharmacology, and drug development.

Chemical Structure and Identity

This compound, systematically named 2-(tetracosanoylamino)ethanesulfonic acid, is a conjugate of lignoceric acid and taurine. The chemical structure features a long, saturated acyl chain linked via an amide bond to the amino group of taurine.

IdentifierValue
IUPAC Name 2-(tetracosanoylamino)ethanesulfonic acid
Synonyms N-Tetracosanoyl Taurine
CAS Number 807370-75-8[1]
Molecular Formula C26H53NO4S[1]
Molecular Weight 475.76 g/mol [1]
Chemical Structure

Physicochemical Properties

PropertyValueSource
Physical State Crystalline solid--INVALID-LINK--
Solubility - DMSO: ~5 mg/mL - DMF: ~2.5 mg/mL - Ethanol: ~0.15 mg/mL - PBS (pH 7.2): ~0.1 mg/mL--INVALID-LINK--
Melting Point Data not available for this compound. (Taurine: >300 °C with decomposition)--INVALID-LINK--
pKa Data not available for this compound. (Taurine amino group: ~9.0 at 25°C, ~8.6 at 37°C; Sulfonic acid group: ~1.5)--INVALID-LINK--

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. The following represents expected spectral characteristics based on its structure and data for related compounds.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of this compound.

  • Expected Molecular Ion: [M-H]⁻ at m/z 474.37.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of N-acyl taurines typically shows a characteristic fragmentation pattern. The amide bond is susceptible to cleavage, leading to fragments corresponding to the fatty acyl chain and the taurine moiety. A prominent fragment ion for taurine is observed at m/z 124.0063 (C2H6NO3S⁻). Further fragmentation of the taurine portion can yield a fragment at m/z 80 (SO3⁻).

NMR Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not available in public databases. The expected chemical shifts can be predicted based on the structure:

  • ¹H NMR:

    • A triplet corresponding to the terminal methyl group of the lignoceroyl chain around 0.88 ppm.

    • A broad multiplet for the numerous methylene groups of the acyl chain between approximately 1.25 and 1.62 ppm.

    • A triplet for the methylene group alpha to the carbonyl group around 2.20 ppm.

    • Multiplets for the two methylene groups of the taurine moiety, expected around 3.0-3.8 ppm.

    • A signal for the amide proton, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR:

    • A signal for the terminal methyl carbon around 14 ppm.

    • A series of signals for the methylene carbons of the acyl chain between 22 and 34 ppm.

    • A signal for the carbonyl carbon of the amide around 175 ppm.

    • Signals for the two carbons of the taurine moiety, expected around 36 ppm (C-N) and 50 ppm (C-S).

Biological Significance and Signaling Pathways

This compound is an endogenous lipid that plays a role in neuromodulation and cellular signaling.

Regulation by Fatty Acid Amide Hydrolase (FAAH)

This compound has been identified as an endogenous substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is a serine hydrolase responsible for the degradation of a variety of fatty acid amides, including the endocannabinoid anandamide. The hydrolysis of this compound by FAAH yields lignoceric acid and taurine, thus terminating its signaling activity. This metabolic relationship suggests that the levels of this compound, and consequently its biological effects, are under the regulatory control of FAAH.

FAAH_Metabolism NLT This compound FAAH FAAH (Fatty Acid Amide Hydrolase) NLT->FAAH Hydrolysis LA Lignoceric Acid FAAH->LA Taurine Taurine FAAH->Taurine

Metabolism of this compound by FAAH.
Activation of Transient Receptor Potential (TRP) Channels

N-acyl taurines, including this compound, have been shown to activate members of the Transient Receptor Potential (TRP) family of ion channels, particularly TRPV1.[2] TRPV1 is a non-selective cation channel that functions as a sensor for a variety of noxious stimuli, including heat and capsaicin. The activation of TRPV1 by N-acyl taurines leads to an influx of calcium ions (Ca²⁺), which in turn triggers downstream signaling cascades. This mechanism suggests a role for this compound in sensory perception, including pain and temperature sensation.

TRPV1_Activation cluster_membrane Cell Membrane TRPV1_closed TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Conformational change Ca_in Ca²⁺ (intracellular) TRPV1_open->Ca_in NLT This compound (extracellular) NLT->TRPV1_closed Binds to receptor Ca_out Ca²⁺ (extracellular) Ca_out->TRPV1_open Influx Signaling Downstream Signaling Cascades Ca_in->Signaling

Proposed signaling pathway for TRPV1 activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for conducting relevant biological assays.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-acyl taurines.

Materials:

  • Lignoceroyl chloride (Tetracosanoyl chloride)

  • Taurine

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • pH meter or pH paper

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration

Procedure:

  • Preparation of Sodium Taurate:

    • In a round-bottom flask, dissolve a molar equivalent of taurine in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add one molar equivalent of a concentrated NaOH solution while stirring to form sodium taurate. Maintain the temperature below 10°C.

  • Acylation Reaction:

    • Dissolve one molar equivalent of lignoceroyl chloride in a suitable organic solvent such as dichloromethane.

    • Add the lignoceroyl chloride solution dropwise to the cold sodium taurate solution under vigorous stirring.

    • During the addition, maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a NaOH solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Acidify the reaction mixture to a pH of 1-2 with concentrated HCl. This will precipitate the this compound.

    • Extract the product into a suitable organic solvent like dichloromethane or a mixture of chloroform and methanol.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) or by column chromatography on silica gel.

Synthesis_Workflow cluster_prep Preparation of Sodium Taurate cluster_reaction Acylation Reaction cluster_workup Work-up and Purification Taurine Taurine Sodium_Taurate Sodium Taurate Solution Taurine->Sodium_Taurate NaOH_sol NaOH Solution NaOH_sol->Sodium_Taurate Acylation Acylation (pH 9-10) Sodium_Taurate->Acylation Lignoceroyl_Cl Lignoceroyl Chloride Lignoceroyl_Cl->Acylation Acidification Acidification (HCl) Acylation->Acidification Extraction Solvent Extraction Acidification->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

References

N-Lignoceroyl Taurine: An In-Depth Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyl Taurine is an endogenous N-acyl taurine (NAT) first identified in the bovine brain. It is a conjugate of the very-long-chain saturated fatty acid, lignoceric acid (C24:0), and the amino acid taurine.[1][2] The discovery of a family of NATs, including this compound, has opened new avenues in neuroscience research, particularly due to their regulation by the endocannabinoid-metabolizing enzyme Fatty Acid Amide Hydrolase (FAAH) and the diverse neuroprotective roles of taurine.[1][3]

This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroscience. It details its biochemical properties, putative mechanisms of action, and detailed experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this novel lipid mediator.

Biochemical Profile of this compound

Synthesis and Metabolism

The biosynthesis of this compound in vivo is thought to occur through the conjugation of lignoceric acid (or its activated form, lignoceroyl-CoA) with taurine. While the specific enzymes responsible for the synthesis of most NATs are not fully elucidated, the primary enzyme responsible for their degradation is Fatty Acid Amide Hydrolase (FAAH).[4]

FAAH is a serine hydrolase known for its role in terminating the signaling of the endocannabinoid anandamide.[5] Lipidomics analysis of brain and spinal cord tissue from FAAH knockout (FAAH-/-) mice revealed a significant accumulation of several NATs, including this compound.[1][2] This finding strongly indicates that FAAH is the principal enzyme for this compound hydrolysis in vivo.

However, in vitro studies have shown that FAAH hydrolyzes this compound at a rate approximately 2,000 times slower than its preferred substrate, oleoylethanolamide.[1][2] This suggests that while FAAH is the primary catabolic enzyme, this compound may have a longer signaling lifetime compared to other FAAH substrates. The inhibition of FAAH by compounds such as PF-3845 leads to a significant elevation in the levels of various N-acyl amides, which can be a useful tool for studying the systemic effects of increased this compound.[6][7][8]

cluster_synthesis Biosynthesis cluster_degradation Degradation Lignoceric Acid Lignoceric Acid N-Lignoceroyl Taurine_syn This compound Lignoceric Acid->N-Lignoceroyl Taurine_syn N-Acyltransferase (putative) Taurine Taurine Taurine->N-Lignoceroyl Taurine_syn N-Lignoceroyl Taurine_deg This compound FAAH FAAH N-Lignoceroyl Taurine_deg->FAAH Lignoceric Acid_deg Lignoceric Acid FAAH->Lignoceric Acid_deg Taurine_deg Taurine FAAH->Taurine_deg PF-3845 PF-3845 (Inhibitor) PF-3845->FAAH This compound This compound TRPV1 TRPV1 Channel (Putative Target) This compound->TRPV1 Activates? Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Neuronal_Excitability Modulation of Neuronal Excitability Ca_influx->Neuronal_Excitability Synaptic_Transmission Altered Synaptic Transmission Neuronal_Excitability->Synaptic_Transmission cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture Culture Neuronal Cells Treat Treat with this compound Culture->Treat Calcium Calcium Imaging Treat->Calcium Viability Cell Viability Assay (e.g., MTT) Treat->Viability Western Western Blot Treat->Western Ca_Analysis Analyze [Ca²⁺]i transients Calcium->Ca_Analysis Via_Analysis Assess Neuroprotection Viability->Via_Analysis WB_Analysis Quantify Protein Expression & Phosphorylation Western->WB_Analysis

References

Methodological & Application

Application Note: Quantification of N-Acyl Taurines in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acyl taurines (NATs) are a class of endogenous lipid messengers involved in various physiological processes.[1] These molecules are formed by the conjugation of a fatty acid to taurine and play significant roles in metabolic regulation, including improving glucose homeostasis and stimulating the secretion of glucagon-like peptide-1 (GLP-1).[2][3] NATs are synthesized by enzymes such as acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1) and bile acid-CoA:amino acid N-acyltransferase (BAAT), and are primarily degraded by fatty acid amide hydrolase (FAAH).[1][4][5] Given their therapeutic potential in metabolic diseases, a robust and sensitive method for their accurate quantification in biological tissues is essential for advancing research and drug development.

This application note provides a detailed protocol for the simultaneous quantification of several NAT species in tissue samples using a sensitive and specific Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Standards: N-palmitoyl taurine (C16:0 NAT), N-oleoyl taurine (C18:1 NAT), N-arachidonoyl taurine (C20:4 NAT), N-docosanoyl taurine (C22:0 NAT), N-nervonoyl taurine (C24:1 NAT).

  • Internal Standard (IS): N-arachidonoyl-d4 taurine (d4-C20:4 NAT) or N-pentadecanoyl taurine (C15:0 NAT).[1][6]

  • Buffers: Phosphate-buffered saline (PBS).

  • Equipment: Homogenizer, refrigerated centrifuge, analytical balance, vortex mixer, UPLC-MS/MS system.

Sample Preparation: Tissue Extraction

This protocol is a general guideline and may require optimization based on the specific tissue type.

  • Weighing: Accurately weigh approximately 20-50 mg of frozen tissue into a 2 mL homogenization tube.

  • Homogenization: Add 500 µL of ice-cold PBS. Homogenize the tissue thoroughly until a uniform suspension is achieved. Keep samples on ice throughout the process.[7]

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 100 ng/mL d4-C20:4 NAT in methanol) to each homogenate.

  • Protein Precipitation & Lipid Extraction: Add 1.5 mL of ice-cold acetonitrile to the homogenate.[7] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0 min: 50% B

    • 1.0 min: 50% B

    • 8.0 min: 98% B

    • 9.0 min: 98% B

    • 9.1 min: 50% B

    • 12.0 min: 50% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Key MS Parameters:

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Source Temperature: 150°C

Data Presentation

Quantitative data for the targeted N-acyl taurines are acquired in Multiple Reaction Monitoring (MRM) mode. Diagnostic product ions at m/z 80 and m/z 107 are typically monitored for confirmation.[6]

Table 1: LC-MS/MS Parameters for N-Acyl Taurine Quantification

Compound Acyl Chain Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV) (Optimizable)
C16:0 NAT 16:0 378.3 80.0 107.0 25
C18:1 NAT 18:1 404.3 80.0 107.0 25
C20:4 NAT 20:4 426.3 80.0 107.0 28
C22:0 NAT 22:0 462.4 80.0 107.0 30
C24:1 NAT 24:1 488.4 80.0 107.0 30

| d4-C20:4 NAT (IS) | 20:4-d4 | 430.3 | 80.0 | 107.0 | 28 |

Table 2: Representative Method Validation Performance This data is adapted from a validated method for NAT analysis and illustrates typical performance characteristics.[6]

ParameterValue
Linearity Range1 - 300 ng/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)0.3 - 0.4 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
Accuracy85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (~50 mg) Homogenize Homogenization in PBS Tissue->Homogenize Spike Spike Internal Standard Homogenize->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation (13,000 x g, 10 min) Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS UPLC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for NAT quantification in tissue.

N-Acyl Taurine Signaling Pathway

G cluster_synthesis Synthesis cluster_signaling Signaling & Degradation cluster_effects Downstream Effects FattyAcylCoA Fatty Acyl-CoAs Synthase ACNAT1 / BAAT (Synthase) FattyAcylCoA->Synthase Taurine Taurine Taurine->Synthase NATs N-Acyl Taurines (NATs) Synthase->NATs FAAH FAAH (Degradation) NATs->FAAH Hydrolysis Receptor GPR119 Receptor NATs->Receptor Activation GLP1 ↑ GLP-1 Secretion Receptor->GLP1 Glucose ✓ Improved Glucose Homeostasis GLP1->Glucose

Caption: Simplified N-Acyl Taurine (NAT) metabolic and signaling pathway.

References

Application Notes and Protocols for FAAH Activity Assay Using N-Lignoceroyl Taurine as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of bioactive lipids, including the endocannabinoid anandamide and the family of N-acyl taurines (NATs). The hydrolysis of these signaling lipids by FAAH is a key regulatory step in various physiological processes, making FAAH a significant target for drug development in pain, inflammation, and neurological disorders.

N-Lignoceroyl Taurine is an endogenous N-acyl taurine that has been identified as a substrate for FAAH. Its levels are significantly elevated in FAAH knockout mice, indicating its regulation by this enzyme.[1] However, it is characterized as a slow-turnover substrate, being hydrolyzed by FAAH at a much lower rate compared to other well-known substrates like oleoyl ethanolamide.[1] This characteristic necessitates a highly sensitive and specific assay methodology for accurate determination of its hydrolysis.

These application notes provide a detailed protocol for an in vitro FAAH activity assay using this compound as a substrate, with product detection facilitated by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Context

FAAH is a central node in the endocannabinoid signaling pathway. It hydrolyzes N-acyl amides, thereby regulating their availability to interact with various receptors and ion channels. N-acyl taurines, including this compound, are known to modulate the activity of Transient Receptor Potential (TRP) channels.

FAAH_Signaling_Pathway FAAH Signaling Pathway Overview cluster_membrane Cell Membrane cluster_cytosol Cytosol N-Lignoceroyl_Taurine_ext This compound (extracellular) TRP_Channel TRP Channels (e.g., TRPV1) N-Lignoceroyl_Taurine_ext->TRP_Channel Modulates N-Lignoceroyl_Taurine_int This compound (intracellular) FAAH FAAH N-Lignoceroyl_Taurine_int->FAAH Substrate Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Product Taurine Taurine FAAH->Taurine Product

Overview of FAAH-mediated hydrolysis of this compound.

Quantitative Data Summary

Due to the slow hydrolysis rate of this compound by FAAH, specific kinetic parameters (Km and Vmax) are not widely reported in the literature. It has been noted that this compound is hydrolyzed approximately 2,000 times more slowly than oleoyl ethanolamide.[1] For comparative purposes, the table below includes kinetic data for other representative FAAH substrates. Researchers should determine the specific kinetic parameters for this compound empirically using the protocol provided.

SubstrateKm (µM)Vmax (nmol/min/mg)Enzyme SourceAssay Method
This compound Not ReportedNot Reported--
Anandamide (AEA)12.327.6Recombinant Human FAAHLC-MS/MS
Oleamide1045.7Rat Liver FAAHSpectrophotometric
N-Arachidonoyl-TaurineNot Reported~0.04Transfected FAAHLC-MS

Experimental Protocols

Principle

The FAAH activity assay with this compound is based on the enzymatic hydrolysis of the substrate into lignoceric acid and taurine. Due to the non-fluorogenic and non-chromogenic nature of the substrate and its products, their detection and quantification are achieved using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The rate of product formation (either lignoceric acid or taurine) is directly proportional to the FAAH enzyme activity.

Experimental Workflow

FAAH_Assay_Workflow FAAH Activity Assay Workflow Reagent_Prep 1. Reagent Preparation (Buffer, FAAH, Substrate) Reaction_Setup 2. Reaction Setup (Enzyme + Buffer) Reagent_Prep->Reaction_Setup Pre_incubation 3. Pre-incubation (37°C, 5 min) Reaction_Setup->Pre_incubation Reaction_Initiation 4. Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Incubation 5. Incubation (37°C, 30-120 min) Reaction_Initiation->Incubation Reaction_Quench 6. Reaction Quenching (e.g., Acetonitrile) Incubation->Reaction_Quench Sample_Prep 7. Sample Preparation (Centrifugation, Supernatant Transfer) Reaction_Quench->Sample_Prep LCMS_Analysis 8. LC-MS/MS Analysis (Quantification of Taurine/Lignoceric Acid) Sample_Prep->LCMS_Analysis Data_Analysis 9. Data Analysis (Calculate Enzyme Activity) LCMS_Analysis->Data_Analysis

Step-by-step workflow for the FAAH activity assay.

Materials and Reagents
  • FAAH Enzyme: Recombinant human or rat FAAH, or microsomal preparations from tissues known to express FAAH (e.g., liver, brain).

  • Substrate: this compound

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • Quenching Solution: Acetonitrile with 0.1% formic acid.

  • Internal Standard: Deuterated taurine (e.g., taurine-d4) or a suitable stable isotope-labeled lignoceric acid for LC-MS/MS analysis.

  • LC-MS Grade Solvents: Water, methanol, acetonitrile, formic acid.

  • 96-well plates: Polypropylene plates suitable for enzymatic assays.

Assay Protocol
  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Further dilute to the desired working concentration in the Assay Buffer. Note: The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

    • Dilute the FAAH enzyme to the desired concentration in cold Assay Buffer immediately before use. The optimal enzyme concentration should be determined empirically but will likely be higher than that used for faster-turnover substrates.

  • Reaction Setup:

    • In a 96-well plate, add the appropriate volume of Assay Buffer.

    • For inhibitor studies, add the inhibitor solution or vehicle control.

    • Add the diluted FAAH enzyme solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme and inhibitors to equilibrate.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

  • Incubation:

    • Incubate the reaction mixture at 37°C. Due to the slow hydrolysis rate of this compound, a longer incubation time (e.g., 30 to 120 minutes) may be necessary. The optimal incubation time should be determined to ensure product formation is within the linear range of the assay.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold Quenching Solution (Acetonitrile with 0.1% formic acid) containing the internal standard to each well.

  • Sample Preparation for LC-MS/MS:

    • Seal the plate and centrifuge at a high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Detection of Taurine
  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for taurine separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from high organic to high aqueous will be necessary to retain and elute taurine.

    • Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Taurine: Precursor ion (m/z) -> Product ion (m/z) (e.g., 126.0 -> 108.0)

      • Internal Standard (Taurine-d4): Precursor ion (m/z) -> Product ion (m/z) (e.g., 130.0 -> 112.0)

    • Optimize the collision energy and other MS parameters for maximal signal intensity.

  • Quantification:

    • Generate a standard curve of taurine with a constant concentration of the internal standard.

    • Calculate the concentration of taurine produced in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Data Analysis

The specific activity of FAAH can be calculated using the following formula:

Specific Activity (nmol/min/mg) = ( [Taurine produced] (µM) * Assay Volume (mL) ) / ( Incubation Time (min) * Enzyme Amount (mg) )

For inhibitor studies, the percent inhibition can be calculated as:

% Inhibition = ( (Activity of control - Activity with inhibitor) / Activity of control ) * 100

The IC50 value can then be determined by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.

Logical Relationships in FAAH Inhibitor Screening

FAAH_Inhibitor_Screening_Logic Logic of FAAH Inhibitor Screening FAAH_Activity FAAH Activity Substrate_Hydrolysis This compound Hydrolysis FAAH_Activity->Substrate_Hydrolysis drives Product_Formation Taurine/Lignoceric Acid Formation Substrate_Hydrolysis->Product_Formation results in LCMS_Signal LC-MS/MS Signal Intensity Product_Formation->LCMS_Signal generates Inhibitor_Presence Presence of FAAH Inhibitor Inhibitor_Presence->FAAH_Activity decreases

Relationship between FAAH activity, substrate hydrolysis, and inhibitor presence.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product detected 1. Insufficient enzyme concentration. 2. Short incubation time. 3. Inactive enzyme. 4. Sub-optimal LC-MS/MS parameters.1. Increase the concentration of FAAH enzyme. 2. Increase the incubation time. 3. Verify enzyme activity with a known fast-turnover substrate (e.g., anandamide). 4. Optimize MS parameters (e.g., collision energy, cone voltage) for taurine and lignoceric acid.
High variability between replicates 1. Pipetting errors. 2. Incomplete reaction quenching. 3. Inconsistent sample preparation.1. Ensure accurate and consistent pipetting. 2. Ensure rapid and thorough mixing of the quenching solution. 3. Standardize all sample preparation steps.
High background signal in "no enzyme" controls 1. Contamination of reagents with taurine or lignoceric acid. 2. Non-enzymatic degradation of the substrate.1. Use high-purity reagents and screen for background levels. 2. Run a time-course experiment without the enzyme to assess substrate stability under assay conditions.

Conclusion

The assay protocol outlined in these application notes provides a robust framework for the in vitro assessment of FAAH activity using the slow-turnover substrate, this compound. The use of LC-MS/MS for product detection ensures high sensitivity and specificity, which is essential for characterizing the enzymatic hydrolysis of this substrate. This methodology is well-suited for detailed kinetic studies of FAAH with N-acyl taurines and for the screening and characterization of FAAH inhibitors.

References

Application Notes and Protocols for Lipidomics Analysis of N-Lignoceroyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyl Taurine is a long-chain N-acyl taurine (NAT), an endogenous lipid mediator that has garnered significant interest in the scientific community. These molecules are implicated in various physiological processes, and their accurate quantification is crucial for understanding their biological roles and potential as therapeutic targets. This document provides detailed protocols for the sample preparation and analysis of this compound from biological matrices, particularly brain tissue, using advanced lipidomics techniques.

Signaling Pathway of N-Acyl Taurines

N-acyl taurines, including this compound, have been identified as endogenous activators of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1] Activation of these channels leads to an influx of calcium ions, which in turn can trigger a variety of downstream cellular responses. The degradation of N-acyl taurines by fatty acid amide hydrolase (FAAH) produces fatty acids and taurine, which itself has neuromodulatory properties.[1]

N_Lignoceroyl_Taurine_Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates NLT N-Lignoceroyl Taurine NLT->TRPV1 Activates FAAH FAAH NLT->FAAH Metabolized by Cellular_Response Downstream Cellular Responses Ca_influx->Cellular_Response Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Taurine Taurine FAAH->Taurine

Caption: this compound Signaling Pathway.

Experimental Protocols

I. Sample Preparation: Extraction of this compound from Brain Tissue

The choice of extraction method is critical for the accurate quantification of lipids. Below are three commonly used methods for lipid extraction from brain tissue.

A. Modified Folch Method (Chloroform/Methanol)

This is a classic and robust method for total lipid extraction.[2]

  • Homogenization: Homogenize ~100 mg of frozen brain tissue in 2 mL of ice-cold methanol using a tissue homogenizer.

  • Lipid Extraction: Add 4 mL of chloroform to the homogenate and vortex vigorously for 2 minutes.

  • Phase Separation: Add 1.5 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

B. Bligh & Dyer Method (Chloroform/Methanol/Water)

This method is a variation of the Folch method, often preferred for samples with high water content.[2]

  • Homogenization: Homogenize ~100 mg of frozen brain tissue in a mixture of 1 mL chloroform and 2 mL methanol.

  • Phase Separation: To the homogenate, add 1 mL of chloroform and vortex. Then, add 1 mL of water and vortex again. Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection: Collect the lower chloroform phase.

  • Drying and Reconstitution: Proceed as described in the Folch method (steps 5 and 6).

C. Methyl-tert-butyl ether (MTBE) Method

This method offers a less toxic alternative to chloroform-based extractions.[3]

  • Homogenization: Homogenize ~100 mg of frozen brain tissue in 1.5 mL of methanol.

  • Lipid Extraction: Add 5 mL of MTBE and vortex for 1 hour at room temperature.

  • Phase Separation: Add 1.25 mL of water, vortex for 1 minute, and centrifuge at 1,000 x g for 10 minutes.

  • Collection: Transfer the upper organic phase to a new tube.

  • Drying and Reconstitution: Proceed as described in the Folch method (steps 5 and 6).

II. Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The following parameters are a starting point and should be optimized for the specific instrumentation used. This method is adapted from a validated procedure for various N-acyl taurines.[4]

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: Gradient to 100% B

    • 10-12 min: Hold at 100% B

    • 12.1-15 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor > Product):

      • This compound: m/z 474.3 > 80.0 (quantifier), 474.3 > 124.0 (qualifier).

    • Internal Standard: A deuterated analog (e.g., d4-N-arachidonoyl taurine) is recommended for accurate quantification.

Data Presentation

Comparison of Lipid Extraction Methods
MethodAdvantagesDisadvantagesSuitability for this compound
Folch Gold standard, high recovery for a broad range of lipids.[2][5]Uses toxic chloroform, labor-intensive.[6]Excellent, expected to provide high recovery due to the nonpolar nature of the lignoceroyl chain.
Bligh & Dyer Faster than Folch, suitable for samples with high water content.[2]Also uses chloroform, may have lower recovery for very nonpolar lipids compared to Folch in high-lipid samples.[7][8]Good, but may require optimization of solvent ratios for maximal recovery from brain tissue.
MTBE Less toxic than chloroform, good recovery for many lipid classes.[3]MTBE is highly volatile, which can affect reproducibility.[5]Good alternative, particularly for high-throughput applications where reduced toxicity is a priority.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

Lipidomics_Workflow Sample Brain Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Folch, Bligh & Dyer, or MTBE) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Analysis Data Processing and Quantification UPLC_MSMS->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Experimental Workflow for this compound Analysis.

References

Synthesis of N-Lignoceroyl Taurine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Lignoceroyl Taurine is a long-chain N-acyl taurine (NAT) that has garnered interest in the scientific community due to its endogenous presence in mammalian tissues, including the brain. As a member of the NAT family, it is implicated in various physiological processes and is a substrate for fatty acid amide hydrolase (FAAH), although it is hydrolyzed at a much slower rate than other endocannabinoids. Research into the biological functions of specific long-chain NATs like this compound is crucial for understanding lipid signaling pathways and their potential roles in neuromodulation, metabolic regulation, and inflammatory responses.

The synthesis of this compound is essential for producing high-purity standards for analytical studies, as well as for investigating its pharmacological effects in vitro and in vivo. The following protocols provide a detailed methodology for the chemical synthesis, purification, and characterization of this compound for research purposes.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical parameters for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₂₆H₅₃NO₄S
Molecular Weight 475.77 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Predicted Mass Spec Fragments ([M-H]⁻) m/z 474.3, 368.4, 124.1
Predicted ¹H NMR (DMSO-d₆, ppm) ~7.8 (t, 1H), ~3.4 (q, 2H), ~3.0 (t, 2H), ~2.5 (t, 2H), ~2.1 (t, 2H), ~1.5 (quint, 2H), ~1.2 (s, 40H), ~0.8 (t, 3H)
Predicted ¹³C NMR (DMSO-d₆, ppm) ~172.5, ~50.5, ~36.0, ~35.5, ~31.3, ~29.1 (multiple), ~28.8, ~25.2, ~22.1, ~13.9

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the conversion of lignoceric acid to its acyl chloride, followed by the amidation of taurine.

Part 1: Synthesis of Lignoceroyl Chloride

This protocol details the conversion of lignoceric acid to lignoceroyl chloride using thionyl chloride.

Materials:

  • Lignoceric acid (Tetracosanoic acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, add lignoceric acid (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (1.5 equivalents) to the stirred slurry at room temperature.

  • Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting lignoceroyl chloride is a waxy solid and should be used immediately in the next step.

Part 2: Synthesis of this compound (Schotten-Baumann Reaction)

This protocol describes the coupling of lignoceroyl chloride with taurine under alkaline conditions.

Materials:

  • Lignoceroyl chloride (from Part 1)

  • Taurine

  • Sodium hydroxide (NaOH)

  • Dioxane (or another suitable water-miscible organic solvent)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Beaker, magnetic stirrer, and pH meter

  • Buchner funnel and filter paper

Procedure:

  • Prepare a solution of taurine (1.2 equivalents) and sodium hydroxide (2.4 equivalents) in deionized water.

  • In a separate flask, dissolve the freshly prepared lignoceroyl chloride (1 equivalent) in dioxane.

  • Cool the taurine solution in an ice bath to 0-5°C with vigorous stirring.

  • Slowly add the lignoceroyl chloride solution dropwise to the cold taurine solution.

  • During the addition, maintain the pH of the reaction mixture between 9 and 10 by adding a solution of 1M NaOH as needed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH 1-2 with 1M HCl. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water to remove inorganic salts.

  • Dry the crude this compound under vacuum.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

  • Load the sample onto the column.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow Lignoceric_Acid Lignoceric Acid Lignoceroyl_Chloride Lignoceroyl Chloride Lignoceric_Acid->Lignoceroyl_Chloride Toluene, Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Lignoceroyl_Chloride Crude_Product Crude this compound Lignoceroyl_Chloride->Crude_Product Schotten-Baumann Reaction Taurine_Solution Alkaline Taurine Solution Taurine_Solution->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis of this compound.

FAAH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NLT This compound (extracellular) FAAH FAAH NLT->FAAH Hydrolysis TRPV1 TRPV1 Channel NLT->TRPV1 Modulation Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Taurine Taurine FAAH->Taurine Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Signaling Downstream Signaling Ca_ion->Signaling

Caption: Putative signaling involvement of this compound.

Application Notes and Protocols for Cell-Based Assays to Study the Effects of N-Lignoceroyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyl Taurine is an endogenous N-acyl taurine, a conjugate of the very-long-chain saturated fatty acid, lignoceric acid, and the amino acid taurine.[1][2] N-acyl amides of taurine are a class of lipid signaling molecules with emerging biological significance. While the precise functions of this compound are still under investigation, the known activities of related N-acyl taurines and taurine itself suggest a range of potential cellular effects. For instance, N-acyl taurines with polyunsaturated acyl chains are known to activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4.[1] Furthermore, taurine exhibits a wide array of cytoprotective properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6]

This document provides detailed protocols for a suite of cell-based assays to enable researchers to investigate the biological activities of this compound. The following sections outline methods to assess its effects on cell viability, TRP channel activation, inflammatory responses, neuroprotection, and lipid metabolism.

Assessment of Cytotoxicity and Cell Viability

Prior to investigating the bioactivity of this compound, it is crucial to determine its effect on cell viability and establish a non-toxic working concentration range. The MTT and alamarBlue® assays are standard methods for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293, SH-SY5Y, RAW 264.7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate for an additional 4 hours at 37°C or until the formazan is fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: this compound Cytotoxicity
Concentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control0.850100
0.10.84599.4
10.83097.6
100.81595.9
500.75088.2
1000.55064.7
2000.32037.6

Experimental Workflow: Cytotoxicity Assessment

G Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilization Solution mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for assessing the cytotoxicity of this compound.

Evaluation of TRP Channel Activation

N-acyl taurines are known to activate TRPV1 and TRPV4 channels, leading to an influx of calcium ions.[1] This can be measured using a fluorescent calcium indicator like Fluo-4 AM.

Experimental Protocol: Calcium Influx Assay

This protocol describes the measurement of intracellular calcium mobilization using the Fluo-4 AM assay kit.

Materials:

  • This compound

  • HEK293 cells stably expressing human TRPV1 or TRPV4 (or a cell line endogenously expressing these channels)

  • Fluo-4 AM dye-loading solution

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Positive control (e.g., Capsaicin for TRPV1, GSK1016790A for TRPV4)

  • Antagonist (optional, for specificity control, e.g., Capsazepine for TRPV1, HC-067047 for TRPV4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with Ex/Em = 490/525 nm

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at a density of 4 x 10⁴ to 8 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.

  • Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.

  • Remove the culture medium and add 100 µL of the dye-loading solution to each well.

  • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS to each well.

  • Measure the baseline fluorescence for 10-20 seconds.

  • Add 20 µL of this compound at various concentrations (and positive/negative controls) to the wells.

  • Immediately begin measuring the fluorescence intensity at Ex/Em = 490/525 nm every 1-2 seconds for 2-5 minutes.

Data Presentation: this compound-Induced Calcium Influx
TreatmentConcentration (µM)Peak Fluorescence Intensity (RFU)Fold Change over Baseline
Vehicle Control-15001.0
This compound125001.7
This compound1055003.7
This compound5080005.3
Positive Control (Capsaicin)195006.3

Signaling Pathway: TRP Channel Activation

G TRP Channel Activation by this compound NLT This compound TRPV1 TRPV1/TRPV4 Channel NLT->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca_influx->Downstream

Caption: this compound-mediated TRP channel activation.

Assessment of Anti-Inflammatory Effects

Taurine is known to have anti-inflammatory properties.[4] this compound can be tested for its ability to suppress inflammatory responses in cells like macrophages stimulated with lipopolysaccharide (LPS). Key inflammatory markers to measure include nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (no treatment, LPS alone, this compound alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation: Inhibition of NO Production
TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control1.2-
LPS (1 µg/mL)25.50
LPS + this compound (1 µM)22.113.3
LPS + this compound (10 µM)15.340.0
LPS + this compound (50 µM)8.765.9

Experimental Workflow: Anti-Inflammatory Assay

G Workflow for Anti-Inflammatory Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Macrophages pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay for NO collect_supernatant->griess_assay elisa Perform ELISA for Cytokines collect_supernatant->elisa measure_absorbance Measure Absorbance griess_assay->measure_absorbance elisa->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition

Caption: Workflow for assessing the anti-inflammatory effects.

Evaluation of Neuroprotective Effects

Taurine is known to protect neurons from glutamate-induced excitotoxicity.[3] This assay evaluates the potential of this compound to protect neuronal cells from glutamate-induced cell death.

Experimental Protocol: Glutamate Excitotoxicity Assay

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Glutamate

  • Neurobasal medium and B27 supplement

  • MTT or alamarBlue® assay reagents

  • 96-well microplate

Procedure:

  • Seed neuronal cells in a 96-well plate and differentiate them according to standard protocols.

  • Pre-treat the differentiated neurons with various concentrations of this compound for 24 hours.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for 24 hours. Include control wells (no treatment, glutamate alone, this compound alone).

  • After the glutamate exposure, wash the cells with PBS.

  • Assess cell viability using the MTT or alamarBlue® assay as described in Section 1.

Data Presentation: Neuroprotection Against Glutamate Excitotoxicity
TreatmentCell Viability (%)% Neuroprotection
Control100-
Glutamate (100 µM)450
Glutamate + this compound (1 µM)5518.2
Glutamate + this compound (10 µM)7045.5
Glutamate + this compound (50 µM)8572.7

Logical Relationship: Neuroprotection Mechanism

G Hypothesized Neuroprotective Mechanism Glutamate High Glutamate Excitotoxicity Excitotoxicity (e.g., Ca²⁺ overload, oxidative stress) Glutamate->Excitotoxicity Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death NLT This compound Protective_Mech Protective Mechanisms (e.g., Anti-oxidant, Ca²⁺ modulation) NLT->Protective_Mech Protective_Mech->Cell_Death Inhibits Cell_Survival Neuronal Survival Protective_Mech->Cell_Survival

Caption: Postulated mechanism of this compound-mediated neuroprotection.

Assessment of Effects on Lipid Metabolism

As a lipid molecule, this compound may influence cellular lipid metabolism. Oil Red O staining can be used to visualize and quantify neutral lipid accumulation in cells.

Experimental Protocol: Oil Red O Staining for Lipid Accumulation

Materials:

  • This compound

  • Cell line capable of lipid accumulation (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Oil Red O staining kit (Oil Red O solution, 60% isopropanol)

  • Formalin (10%)

  • PBS

  • Microscope

Procedure:

  • Seed cells in a multi-well plate (e.g., 24-well) and culture under conditions that promote lipid accumulation (if necessary, e.g., differentiation of 3T3-L1 cells).

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Wash the cells with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with the Oil Red O working solution for 10-20 minutes.

  • Wash the cells with water to remove excess stain.

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 492 nm.

Data Presentation: Effect on Lipid Accumulation
TreatmentConcentration (µM)Absorbance (492 nm)% Change in Lipid Accumulation
Vehicle Control-0.5200
This compound10.510-1.9
This compound100.480-7.7
This compound500.430-17.3

Experimental Workflow: Lipid Accumulation Assay

G Workflow for Lipid Accumulation Assay cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed and Differentiate Cells treat Treat with this compound seed_cells->treat fixation Fix Cells treat->fixation stain Stain with Oil Red O fixation->stain visualize Microscopic Visualization stain->visualize quantify Elute Stain and Measure Absorbance stain->quantify

Caption: Workflow for assessing lipid accumulation using Oil Red O.

References

Application Notes and Protocols for N-Lignoceroyl Taurine Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the delivery of N-Lignoceroyl Taurine to cultured mammalian cells. The following procedures are based on the physicochemical properties of this compound and general principles for handling lipid-conjugated molecules in a cell culture setting.

Introduction

This compound is a member of the N-acyl taurine family, which are endogenous lipid mediators. These molecules have been implicated in various physiological processes, including the activation of transient receptor potential (TRP) ion channels.[1] this compound itself has been identified in the brain and spinal cord, with its levels regulated by the fatty acid amide hydrolase (FAAH) enzyme.[1] This protocol outlines the steps for preparing and applying this compound to in vitro cell cultures to investigate its biological effects.

Physicochemical Properties and Solubility

Proper preparation of this compound is critical for its effective delivery to cells. Due to its long acyl chain, it has limited solubility in aqueous solutions. The choice of solvent for the stock solution is crucial to ensure its bioavailability in the cell culture medium.

Table 1: Solubility of this compound [1]

SolventSolubility
Dimethylformamide (DMF)2.5 mg/mL
Dimethyl sulfoxide (DMSO)5 mg/mL
Ethanol0.15 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)0.1 mg/mL

Note: It is recommended to use DMSO for preparing the primary stock solution due to its higher solubility and compatibility with most cell culture systems at low final concentrations.

Experimental Protocol: Delivery of this compound to Cultured Cells

This protocol provides a step-by-step guide for the preparation of this compound stock solutions and their application to cultured cells.

Materials and Reagents
  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line

  • Cultured mammalian cells

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

  • Phosphate-Buffered Saline (PBS), sterile

Preparation of this compound Stock Solution (10 mM)
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 475.8 g/mol ), weigh out 4.758 mg.

  • Dissolving: Add the appropriate volume of sterile DMSO to the weighed this compound to achieve a final concentration of 10 mM.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (stable for ≥ 4 years) or at -80°C.[1] Avoid repeated freeze-thaw cycles.

Cell Culture and Plating
  • Cell Maintenance: Culture the desired mammalian cell line in its recommended complete medium in a 37°C incubator with 5% CO₂.

  • Subculturing: Passage the cells as needed to maintain them in the exponential growth phase.

  • Seeding: Seed the cells into appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the intended assay and allow them to adhere and stabilize for 24 hours before treatment.

Treatment of Cultured Cells
  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare a series of dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the complete cell culture medium without this compound.

  • Medium Replacement: Remove the existing medium from the cultured cells.

  • Application: Add the medium containing the desired final concentrations of this compound (and the vehicle control) to the respective wells.

  • Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw seed Seed Cells in Plates adhere Allow Cells to Adhere (24h) seed->adhere treat Treat Cells adhere->treat dilute Prepare Working Dilutions in Medium thaw->dilute dilute->treat incubate Incubate for Desired Time treat->incubate analyze Perform Cellular Assays incubate->analyze

Caption: Experimental workflow for delivering this compound to cultured cells.

Potential Signaling Pathway of N-Acyl Taurines

N-acyl taurines with polyunsaturated acyl chains have been shown to activate members of the transient receptor potential (TRP) family of calcium channels, such as TRPV1 and TRPV4.[1] While the specific targets of this compound are still under investigation, a plausible signaling pathway could involve the modulation of intracellular calcium levels.

G cluster_cell Cell NLT This compound TRP TRP Channel (e.g., TRPV1/TRPV4) NLT->TRP Activation PM Plasma Membrane Ca_in Ca²⁺ Influx TRP->Ca_in Ca_cyto ↑ [Ca²⁺]i Ca_in->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream

References

Application Note: Quantification of N-Lignoceroyl Taurine in Biological Matrices using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of N-Lignoceroyl Taurine in biological samples, particularly brain tissue, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a stable isotope-labeled internal standard. This compound is a member of the N-acyl taurine (NAT) family of endogenous signaling lipids.[1][2] Accurate quantification of these molecules is crucial for understanding their physiological and pathological roles. The use of a stable isotope-labeled this compound internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that have been implicated in various physiological processes, including the regulation of glucose homeostasis and activation of transient receptor potential (TRP) channels.[1][2] this compound, a long-chain saturated NAT, has been identified in mammalian brain and spinal cord.[1][2] Its levels are regulated by the fatty acid amide hydrolase (FAAH) enzyme, suggesting a role in neurological functions.[1][2]

Quantitative analysis of NATs in complex biological matrices is challenging due to their low abundance and the presence of interfering substances. Stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) is the gold standard for bioanalysis, offering high selectivity and sensitivity.[3] This method involves the addition of a known amount of a stable isotope-labeled analogue of the analyte as an internal standard (IS) at the beginning of the sample preparation process. The IS co-elutes with the analyte and is detected by the mass spectrometer, allowing for accurate quantification based on the ratio of the analyte to the IS.

This application note provides a comprehensive protocol for the quantification of this compound using a custom-synthesized stable isotope-labeled internal standard (e.g., [¹³C₄]-N-Lignoceroyl Taurine).

Experimental Protocols

Synthesis of [¹³C₄]-N-Lignoceroyl Taurine (Internal Standard)

A stable isotope-labeled version of this compound can be synthesized by coupling [¹³C₄]-Lignoceric acid with taurine. This multi-step synthesis requires expertise in organic chemistry.

1. Synthesis of [¹³C₄]-Lignoceric Acid:

A common strategy for introducing stable isotopes into a long-chain fatty acid involves the use of labeled precursors and chain-elongation reactions. For example, starting with a commercially available ¹³C-labeled shorter-chain alkyl halide and performing a series of coupling reactions (e.g., Grignard or organocuprate chemistry) with other labeled or unlabeled building blocks can yield the desired labeled lignoceric acid.

2. Coupling of [¹³C₄]-Lignoceric Acid and Taurine:

The amide bond between the carboxyl group of [¹³C₄]-Lignoceric acid and the amino group of taurine can be formed using standard peptide coupling reagents.

  • Materials:

    • [¹³C₄]-Lignoceric acid

    • Taurine

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Solvents for reaction and purification (e.g., dichloromethane, methanol)

  • Procedure:

    • Activate the carboxyl group of [¹³C₄]-Lignoceric acid by reacting it with DCC and NHS in anhydrous DMF to form an active ester.

    • In a separate flask, dissolve taurine in DMF with a slight excess of TEA to act as a base.

    • Slowly add the activated [¹³C₄]-Lignoceric acid solution to the taurine solution and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure [¹³C₄]-N-Lignoceroyl Taurine.

    • Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry and NMR spectroscopy.

Sample Preparation from Brain Tissue

This protocol is adapted from established lipidomics sample preparation methods.[4][5][6]

  • Materials:

    • Brain tissue (~50 mg)

    • [¹³C₄]-N-Lignoceroyl Taurine internal standard solution (e.g., 10 ng/mL in methanol)

    • Chloroform

    • Methanol

    • LC-MS grade water

    • 0.9% NaCl solution

    • Homogenizer

    • Centrifuge

  • Procedure:

    • Weigh approximately 50 mg of frozen brain tissue.

    • Add a known volume of the [¹³C₄]-N-Lignoceroyl Taurine internal standard solution to the tissue sample.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Homogenize the tissue thoroughly on ice.

    • Shake the homogenate for 20 minutes at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to pellet the tissue debris.

    • Collect the supernatant (liquid phase).

    • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

    • Vortex briefly and centrifuge at 1500 x g for 5 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of 1:1 (v/v) butanol:methanol) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column suitable for lipid analysis (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 50:50, v/v).

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate this compound from other lipids. For example:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 30% B

    • Injection Volume: 5 µL.

    • Column Temperature: 50 °C.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific m/z transitions for the precursor and product ions of both the analyte and the internal standard need to be optimized. The taurine fragment at m/z 124 is a characteristic product ion for N-acyl taurines.

      • This compound: Precursor ion [M-H]⁻ at m/z 474.4. A characteristic product ion would be the taurine fragment.

      • [¹³C₄]-N-Lignoceroyl Taurine (IS): Precursor ion [M-H]⁻ at m/z 478.4. The same characteristic product ion as the unlabeled compound would be monitored.

    • Collision Energy and Cone Voltage: These parameters should be optimized for each transition to achieve maximum sensitivity.

Data Presentation

The quantitative data should be presented in a clear and structured table for easy comparison.

Sample IDAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioConcentration (ng/mg tissue)
Control 1150,000300,0000.502.5
Control 2165,000310,0000.532.65
Treatment 1250,000290,0000.864.3
Treatment 2275,000305,0000.904.5

Note: The concentration is calculated from a calibration curve prepared by analyzing standards of known concentrations of this compound with a constant concentration of the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Internal Standard Synthesis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis s1 [¹³C₄]-Lignoceric Acid s3 Coupling Reaction s1->s3 s2 Taurine s2->s3 s4 Purification s3->s4 s5 [¹³C₄]-N-Lignoceroyl Taurine s4->s5 p2 Spike with IS s5->p2 p1 Brain Tissue p1->p2 p3 Homogenization p2->p3 p4 Lipid Extraction p3->p4 p5 Dry & Reconstitute p4->p5 a1 UPLC Separation p5->a1 a2 MS/MS Detection (MRM) a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow from internal standard synthesis to data analysis.

N-Acyl Taurine Signaling Pathway

signaling_pathway cluster_cell Cell Membrane NAT N-Acyl Taurine (e.g., this compound) TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Signaling Downstream Signaling Cascades Ca_ion->Signaling Intracellular Intracellular Space Extracellular Extracellular Space

Caption: N-Acyl Taurine activation of the TRPV1 channel leading to calcium influx.

Conclusion

The use of a stable isotope-labeled internal standard, such as [¹³C₄]-N-Lignoceroyl Taurine, in conjunction with UPLC-MS/MS provides a highly accurate, precise, and sensitive method for the quantification of this compound in complex biological matrices. This methodology is essential for researchers and drug development professionals investigating the roles of N-acyl taurines in health and disease. The detailed protocols and workflows presented in this application note offer a comprehensive guide for the implementation of this powerful analytical technique.

References

Application Notes and Protocols for the Purification of Synthetic N-Lignoceroyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyl Taurine is a long-chain N-acyl taurine, an endogenous lipid metabolite that has garnered significant interest in the scientific community. These molecules are implicated in various physiological processes, including the regulation of pain, inflammation, and metabolic homeostasis. Notably, N-acyl taurines are known to interact with key signaling pathways, including the transient receptor potential (TRP) channels and their metabolism by fatty acid amide hydrolase (FAAH)[1][2][3][4][5]. The synthesis of this compound is typically achieved by the acylation of taurine with lignoceric acid chloride under alkaline conditions. Subsequent purification is crucial to remove unreacted starting materials, by-products such as salts, and other impurities, ensuring the high purity required for accurate biological and pharmacological studies.

This document provides detailed application notes and protocols for the purification of synthetic this compound, focusing on crystallization and chromatographic techniques.

Purification Strategy Overview

The purification of synthetic this compound from a crude reaction mixture typically involves a multi-step process to effectively remove both polar and non-polar impurities. A general workflow is outlined below, starting with an initial work-up, followed by crystallization to remove the bulk of impurities, and concluding with chromatographic methods for final polishing to achieve high purity.

cluster_synthesis Synthesis cluster_purification Purification Workflow synthesis Crude N-Lignoceroyl Taurine Synthesis workup Aqueous Work-up (Acidification & Extraction) synthesis->workup Crude Product crystallization Crystallization workup->crystallization Partially Purified Product chromatography Chromatographic Purification crystallization->chromatography Crystalline Product final_product High-Purity this compound chromatography->final_product Purified Product

Caption: General workflow for the purification of synthetic this compound.

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

This protocol is adapted from general methods for the synthesis of N-acyl taurines and related compounds.

Materials:

  • Taurine

  • Lignoceroyl chloride

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction vessel, dissolve taurine and a molar equivalent of sodium hydroxide in water.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add a solution of lignoceroyl chloride in acetone to the taurine solution while vigorously stirring.

  • During the addition, maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a sodium hydroxide solution.

  • After the addition is complete, allow the reaction to proceed for an additional 2 hours at room temperature.

  • Acidify the reaction mixture to a pH of 2-3 with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

Protocol 2: Purification by Crystallization

This protocol is based on methods for the crystallization of long-chain N-acyl taurines, which leverages their temperature-dependent solubility in aqueous-alkanol solvent systems[6].

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

Procedure:

  • Prepare an aqueous-alkanol solvent mixture. A good starting point is a mixture of approximately 60-70% methanol and 30-40% water by weight.

  • Add the crude this compound to the solvent mixture to achieve a solids content of about 10-15%.

  • Heat the mixture to reflux (approximately 70-75°C) with stirring until all the solids are completely dissolved.

  • Once dissolved, slowly cool the solution without agitation to 0-5°C and hold at this temperature for at least 2 hours to allow for the crystallization of the purified product.

  • Collect the crystalline this compound by filtration.

  • Wash the crystals several times with cold methanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

For further purification, a recrystallization step can be performed using an ethanol/petroleum benzine mixture.

Protocol 3: Purification by Flash Column Chromatography

Due to the amphipathic nature of this compound, normal-phase silica gel chromatography can be an effective purification method. The non-polar lignoceroyl tail will have some interaction with less polar mobile phases, while the polar taurine head group will interact strongly with the silica. A gradient elution will be necessary.

Materials:

  • Crystallized this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM) and pack it into a glass column.

  • Sample Loading: Dissolve the crystallized this compound in a minimal amount of the initial mobile phase. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% DCM or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), to elute highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent like methanol. A suggested gradient could be a stepwise increase in methanol concentration in DCM (e.g., 1%, 2%, 5%, 10% MeOH in DCM).

    • The this compound is expected to elute at a higher methanol concentration due to the strong interaction of the taurine headgroup with the silica.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Note on Silica Gel: Since this compound contains an acidic sulfonic acid group, it may interact very strongly with the slightly acidic silica gel. If poor recovery is observed, using a neutralized silica gel (by washing with a base like triethylamine in the mobile phase) or an alternative stationary phase may be necessary[7].

Protocol 4: Purity Assessment by HPLC-ELSD/CAD

As this compound lacks a strong chromophore, UV detection in HPLC is not ideal. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is more suitable for quantitative analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • ELSD or CAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration and a solution of the purified sample in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 40°C).

    • Use a gradient elution, for example:

      • Start with a high percentage of mobile phase A.

      • Increase the percentage of mobile phase B over time to elute the compound. A typical gradient might be from 50% B to 100% B over 15-20 minutes.

    • Set the flow rate (e.g., 1 mL/min).

  • Detection: Set the appropriate parameters for the ELSD (e.g., nebulizer and evaporator temperature) or CAD.

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Data Presentation

The following tables summarize expected quantitative data based on analogous purification processes described in the literature. Actual results may vary depending on the initial purity of the crude product and the specific conditions employed.

Table 1: Summary of Expected Purification Yields and Purity

Purification StepStarting MaterialExpected Yield (%)Expected Purity (%)Primary Impurities Removed
Crystallization Crude Synthetic Product85 - 9585 - 95[3]Inorganic salts, unreacted taurine
Flash Chromatography Crystallized Product70 - 90> 98Structurally related organic by-products

Table 2: Solubility of this compound and a Related Compound

CompoundSolventSolubility
This compound DMF~2.5 mg/mL[8]
DMSO~5 mg/mL[8]
Ethanol~0.15 mg/mL[8]
PBS (pH 7.2)~0.1 mg/mL[8]
N-Docosanoyl Taurine DMF~5 mg/mL[9]
DMSO~10 mg/mL[9]
PBS (pH 7.2)~0.25 mg/mL[9]

Signaling Pathway Diagrams

This compound, like other N-acyl taurines, is involved in complex biological signaling pathways. Two key pathways are its metabolism by Fatty Acid Amide Hydrolase (FAAH) and its interaction with Transient Receptor Potential (TRP) channels, particularly TRPV1.

cluster_faah FAAH-Mediated Metabolism nlt This compound faah FAAH (Fatty Acid Amide Hydrolase) nlt->faah Substrate products Lignoceric Acid + Taurine faah->products Hydrolysis

Caption: Metabolism of this compound by FAAH.

cluster_trpv1 TRPV1 Channel Activation nlt This compound (and other N-acyl taurines) trpv1 TRPV1 Channel nlt->trpv1 Activates ca_influx Ca²⁺ Influx trpv1->ca_influx Opens downstream Downstream Signaling (e.g., neurotransmitter release, pain perception) ca_influx->downstream

Caption: Activation of the TRPV1 channel by N-acyl taurines.

Conclusion

The purification of synthetic this compound to a high degree of purity is essential for its use in research and drug development. The protocols outlined in this document, combining crystallization and chromatographic techniques, provide a robust framework for achieving this. The choice of specific conditions, particularly for chromatographic separation, may require some optimization based on the impurity profile of the crude synthetic product. Purity should be rigorously assessed using appropriate analytical techniques such as HPLC with a universal detector like ELSD or CAD. These methods will enable the production of high-quality this compound for the elucidation of its biological functions and therapeutic potential.

References

Troubleshooting & Optimization

Preventing aggregation of N-Lignoceroyl Taurine in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of N-Lignoceroyl Taurine in experimental solutions.

Troubleshooting Guide: Preventing and Resolving this compound Aggregation

This compound's long lignoceroyl (C24:0) chain contributes to its hydrophobicity and tendency to aggregate in aqueous solutions. The following guide provides systematic steps to prevent and troubleshoot aggregation issues.

Problem: Precipitate or cloudiness observed in the solution.

This indicates that this compound has exceeded its solubility limit and aggregated.

Immediate Corrective Actions:

  • Sonication: Sonicate the solution in a water bath sonicator for 5-15 minutes. This can help to break up larger aggregates and temporarily re-dissolve the compound.

  • Gentle Heating: Gently warm the solution to 37-50°C. Increased temperature can enhance the solubility of long-chain fatty acid amides. Avoid excessive heat, which could degrade the compound.

Systematic Troubleshooting Flowchart:

G cluster_0 Troubleshooting this compound Aggregation start Start: Aggregation Observed check_solvent Is the primary solvent appropriate? (e.g., DMSO, DMF, Ethanol) start->check_solvent change_solvent Prepare fresh stock in an appropriate organic solvent (e.g., DMSO). check_solvent->change_solvent No check_conc Is the working concentration too high for the aqueous buffer? check_solvent->check_conc Yes change_solvent->check_conc lower_conc Lower the final concentration in the aqueous solution. check_conc->lower_conc Yes add_surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) below its CMC. check_conc->add_surfactant No lower_conc->add_surfactant check_ph Is the pH of the aqueous buffer optimized? add_surfactant->check_ph adjust_ph Adjust pH to be further from the isoelectric point (typically more alkaline). check_ph->adjust_ph No end_success Solution is clear. Aggregation resolved. check_ph->end_success Yes adjust_ph->end_success end_fail Aggregation persists. Consider alternative formulation (e.g., liposomes).

Caption: Troubleshooting workflow for addressing this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: this compound has limited solubility in aqueous solutions but is soluble in several organic solvents. For preparing a concentrated stock solution, the following solvents are recommended:

SolventSolubility
Dimethyl sulfoxide (DMSO)~5 mg/mL[1]
Dimethylformamide (DMF)~2.5 mg/mL[1]
Ethanol~0.15 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.1 mg/mL[1]

It is best practice to prepare a concentrated stock in DMSO or DMF and then dilute it into your aqueous experimental buffer.

Q2: How can I prevent aggregation when diluting my organic stock solution into an aqueous buffer?

A2: To prevent "crashing out" or aggregation upon dilution, follow these steps:

  • Vortexing: Vigorously vortex the aqueous buffer while slowly adding the stock solution dropwise.

  • Co-solvents: Ensure a small percentage of the organic solvent from the stock is present in the final solution, but be mindful of its potential effects on your experimental system.

  • Surfactants: The use of a non-ionic surfactant at a concentration below its critical micelle concentration (CMC) can help to maintain the solubility of this compound.

Q3: What type of surfactant should I use, and at what concentration?

A3: Non-ionic surfactants are generally preferred as they are less likely to interfere with biological systems compared to ionic surfactants.

SurfactantRecommended Starting Concentration
Tween® 800.01% - 0.1% (v/v)
Triton™ X-1000.01% - 0.1% (v/v)

It is crucial to keep the surfactant concentration below its CMC to avoid the formation of micelles that could sequester the this compound.

Q4: Does the pH of my experimental buffer affect the solubility of this compound?

Q5: What is the Critical Micelle Concentration (CMC) of this compound?

A5: The specific CMC of this compound is not well-documented in the literature. However, for long-chain N-acyl amino acids, the CMC is generally low and decreases with increasing acyl chain length[2][3]. Given the very long C24:0 chain of this compound, it is expected to have a very low CMC in aqueous solutions. This underscores the importance of using strategies like co-solvents and surfactants to prevent aggregation at concentrations relevant for most experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 4.76 mg of this compound (MW: 475.76 g/mol ).

  • Add 1 mL of high-purity DMSO.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in PBS with Tween® 80

  • Begin with 10 mL of sterile PBS (pH 7.4).

  • Add 1 µL of a 10% Tween® 80 solution to the PBS to achieve a final concentration of 0.01% (v/v).

  • Vortex the PBS/Tween® 80 solution.

  • While vortexing, slowly add 10 µL of the 10 mM this compound stock solution in DMSO.

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, it can be briefly sonicated.

Experimental Workflow for Solution Preparation:

G cluster_1 Workflow for Preparing this compound Working Solution prep_stock Prepare concentrated stock solution in DMSO (e.g., 10 mM). dilute Slowly add stock solution to the vortexing aqueous buffer. prep_stock->dilute prep_buffer Prepare aqueous buffer (e.g., PBS) with 0.01% Tween® 80. prep_buffer->dilute vortex_sonicate Vortex thoroughly. Sonicate if necessary. dilute->vortex_sonicate final_check Visually inspect for clarity. vortex_sonicate->final_check ready Solution ready for experiment. final_check->ready Clear troubleshoot Aggregation present. Refer to Troubleshooting Guide. final_check->troubleshoot Cloudy

Caption: Recommended workflow for preparing a stable working solution of this compound.

Understanding the Physicochemical Properties

The aggregation of this compound is driven by the hydrophobic interactions of its long C24:0 acyl chain, while the polar taurine head group interacts with the aqueous environment.

Signaling Pathway Analogy: Solubilization Strategy

G cluster_2 Conceptual Pathway for Solubilization NLT_agg Aggregated This compound NLT_mono Monomeric This compound NLT_agg->NLT_mono Disruption of hydrophobic interactions Solvent Organic Co-solvent (e.g., DMSO) Solvent->NLT_mono Increases solubility Surfactant Non-ionic Surfactant (e.g., Tween® 80) Surfactant->NLT_mono Prevents re-aggregation pH_opt Optimal pH (Neutral to Alkaline) pH_opt->NLT_mono Maintains head group ionization

Caption: Factors influencing the equilibrium between aggregated and monomeric this compound.

References

Technical Support Center: Optimizing LC-MS/MS for Very Long-Chain N-Acyl Taurines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of very long-chain N-acyl taurines (VLC-NATs).

Frequently Asked Questions (FAQs)

Q1: What are the characteristic MS/MS fragments for N-acyl taurines?

A1: N-acyl taurines typically generate two diagnostic product ions in negative ion mode collision-induced dissociation (CID). These are the sulfonate fragment at m/z 80.0 ([SO3]⁻) and a fragment corresponding to the taurine moiety at m/z 107.0 ([C2H5NO2S]⁻).[1][2] These fragments are consistent across a range of N-acyl chain lengths, including very long-chain species.

Q2: Which ionization mode is best for VLC-NAT analysis?

A2: Electrospray ionization (ESI) in negative mode is the most common and effective method for analyzing N-acyl taurines.[2][3] The taurine moiety is readily deprotonated, making these molecules suitable for negative ion detection.

Q3: Why is the signal intensity for my C24:1 or C26:0 N-acyl taurine lower than for shorter chain analytes?

A3: Very long-chain lipids can exhibit reduced ionization efficiency compared to their shorter-chain counterparts due to their increased hydrophobicity.[4] Additionally, the choice of mobile phase can significantly impact signal intensity. While acidic mobile phases can provide good chromatographic resolution for fatty acids, they can also suppress ionization efficiency in negative ESI mode.[5]

Q4: What type of liquid chromatography column is recommended for VLC-NATs?

A4: A reversed-phase C18 column is a suitable choice for the separation of N-acyl taurines. A UPLC (Ultra-Performance Liquid Chromatography) system with a C18 column, such as a BEH C18, can provide the necessary resolution for these compounds.[1][2]

Q5: How can I prepare biological samples for VLC-NAT analysis?

A5: A common method for sample preparation involves protein precipitation and lipid extraction. For tissue samples, homogenization in a solvent like methanol is a typical first step.[6] This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipids and remove interfering substances.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Incorrect MS parameters (ionization mode, precursor/product ions).2. Poor ionization efficiency due to mobile phase composition.3. Analyte concentration is below the limit of detection (LOD).4. Inefficient sample extraction.5. Ion source contamination.1. Ensure the mass spectrometer is in negative ESI mode and the correct MRM transitions are being monitored (e.g., parent ion > m/z 80.0 and parent ion > m/z 107.0).[1][2]2. Consider using a mobile phase with modifiers that enhance negative ionization, such as ammonium acetate, while balancing chromatographic needs.[9]3. Concentrate the sample extract or inject a larger volume if possible.4. Re-evaluate the sample preparation protocol for optimal recovery of very long-chain lipids.5. Clean the ion source according to the manufacturer's instructions.[10]
Poor Peak Shape (Tailing or Broadening) 1. Column contamination or degradation.2. Inappropriate injection solvent.3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.[8]2. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[8]3. Adjust the mobile phase pH or add a competing agent to mitigate secondary interactions.
High Background Noise 1. Contaminated solvents or reagents.2. Sample matrix effects.3. Gas source contamination.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[10]2. Improve sample clean-up to remove interfering matrix components. Consider using an internal standard to correct for matrix effects.3. Check the purity of the nitrogen gas supply.
Retention Time Shifts 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing if using a gradient.2. Use a column oven to maintain a stable temperature.[8]3. Monitor column performance with a standard mixture. Significant shifts may indicate the need for column replacement.
Sample Carryover 1. Inadequate washing of the autosampler needle and injection port.2. Adsorption of hydrophobic VLC-NATs onto surfaces.1. Optimize the autosampler wash protocol, using a strong solvent that can effectively solubilize VLC-NATs.2. Consider using different vial materials or adding a small amount of an organic solvent to the sample to reduce adsorption.

Quantitative Data

The following table summarizes the Multiple Reaction Monitoring (MRM) parameters for a selection of N-acyl taurines, including very long-chain species, as identified in a validated UPLC-MS/MS method.[2]

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
N-palmitoyl taurine (C16:0 NAT)362.280.0107.0
N-oleoyl taurine (C18:1 NAT)388.080.0107.0
N-arachidonoyl taurine (C20:4 NAT)410.080.0107.0
N-docosanoyl taurine (C22:0 NAT)445.880.0107.0
N-nervonoyl taurine (C24:1 NAT)472.180.0107.0

Experimental Protocols

Validated UPLC-MS/MS Method for N-Acyl Taurine Analysis [2]

  • Sample Preparation (Tissue):

    • Homogenize tissue samples in an appropriate volume of methanol containing an internal standard (e.g., d4-C20:4 NAT).

    • Centrifuge the homogenate to pellet proteins and other insoluble material.

    • Collect the supernatant containing the lipid extract.

    • Resuspend the dried extract in methanol for UPLC-MS/MS analysis.

  • Liquid Chromatography:

    • System: UPLC system.

    • Column: BEH C18 column.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, often with an additive like ammonium acetate or formate to improve peak shape and ionization.

    • Flow Rate: A typical flow rate for a UPLC system.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • System: Triple Quadrupole (QqQ) mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the precursor ion [M-H]⁻ and the characteristic product ions at m/z 80.0 (quantifier) and m/z 107.0 (qualifier) for each N-acyl taurine of interest.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample (e.g., Tissue) Homogenize Homogenize in Methanol with Internal Standard Sample->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute Inject Inject onto UPLC-C18 Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Negative ESI Separate->Ionize Detect MRM Detection on QqQ MS Ionize->Detect Data Data Acquisition & Processing Detect->Data

Caption: Experimental workflow for VLC-NAT analysis.

Troubleshooting_Flowchart rect_node rect_node start Low or No Signal for VLC-NAT check_ms MS Parameters Correct? start->check_ms check_lc Good Peak Shape? check_ms->check_lc Yes fix_ms Verify Negative ESI Mode & MRM Transitions. check_ms->fix_ms No check_sample Sample Prep Optimized? check_lc->check_sample Yes fix_lc Troubleshoot LC: Check Column, Injection Solvent, Mobile Phase. check_lc->fix_lc No fix_sample Enhance Extraction Recovery for Hydrophobic Molecules. check_sample->fix_sample No end_node Signal Improved check_sample->end_node Yes fix_ms->start fix_lc->start fix_sample->start

Caption: Troubleshooting logic for low VLC-NAT signal.

References

Troubleshooting low signal intensity of N-Lignoceroyl Taurine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of N-Lignoceroyl Taurine during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing a low or no signal for this compound in my mass spectrometer?

Low signal intensity for this compound can typically be traced back to three main areas in the experimental workflow:

  • Sample Preparation: Issues such as incomplete extraction from the biological matrix, sample loss during cleanup steps, the presence of contaminants like salts or detergents, or a sample concentration that is too low can all lead to a weak signal.[1][2]

  • Ionization and Matrix Effects: this compound may have suboptimal ionization under the chosen conditions. Furthermore, co-eluting substances from the sample matrix can compete for ionization, suppressing the signal of the target analyte—a phenomenon known as ion suppression.[3][4]

  • Mass Spectrometer Settings: The instrument parameters may not be optimized for this specific molecule. Incorrect settings for the ion source, mass analyzer, or detector can significantly reduce signal intensity.[1][5]

Q2: Which ionization mode is optimal for detecting this compound?

Given its chemical structure, which includes a sulfonic acid group from the taurine moiety, Negative Ion Mode Electrospray Ionization (ESI) is the optimal choice. The sulfonic acid group is highly acidic and readily deprotonates to form a stable negative ion ([M-H]⁻), leading to significantly higher sensitivity in this mode.

Q3: How can I improve my sample preparation protocol to enhance the signal?

A robust sample preparation protocol is critical. The primary goals are to efficiently extract the analyte, remove interfering substances, and concentrate the sample.

  • Lipid Extraction: Employ a liquid-liquid extraction method, such as a Folch or Bligh-Dyer procedure, using a chloroform/methanol solvent system. This is effective for extracting amphiphilic lipids like this compound. For tissue samples, ensure complete homogenization to maximize extraction efficiency.[6][7]

  • Sample Cleanup: Use solid-phase extraction (SPE) with a C18 stationary phase to remove salts, detergents, and other highly polar contaminants that can cause ion suppression.[8]

  • Avoid Contaminants: Ensure all solvents are of high purity (LC-MS grade) and minimize the use of non-volatile buffers or detergents like SDS, which are known to interfere with ESI.[9]

Q4: What are the most critical ESI-MS instrument parameters to optimize for this compound?

Optimizing the ion source parameters is crucial for maximizing signal intensity. Regular tuning and calibration of the mass spectrometer are essential for peak performance.[1]

  • Ion Source Parameters: Fine-tune the spray voltage, sheath and auxiliary gas flow rates, and capillary/ion transfer tube temperature.

  • Mobile Phase Composition: The choice of solvents and additives can significantly impact ionization efficiency.[5] For negative ion mode, using a mobile phase with a small amount of a weak base like ammonium acetate or ammonium hydroxide can help ensure the analyte remains deprotonated. While strong acids like trifluoroacetic acid (TFA) have been shown to improve the signal for some taurine conjugates, they can suppress ionization in negative mode and should generally be avoided.[10]

Q5: I suspect ion suppression is affecting my signal. How can this be confirmed and mitigated?

Ion suppression is a common issue in LC-MS, especially with complex biological samples.[3]

  • Confirmation: A simple method is to perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate while injecting a blank sample extract. A dip in the signal intensity as the matrix components elute indicates ion suppression.

  • Mitigation:

    • Chromatographic Separation: The most effective way to combat ion suppression is to improve the chromatographic separation of this compound from the interfering matrix components.[6][11] Consider adjusting the gradient, using a different column chemistry (e.g., HILIC), or employing a longer column.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering species, thereby lessening their suppressive effect.

    • Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d4). This co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification despite signal variability.

Troubleshooting Guides

Systematic Workflow for Low Signal Intensity

If you are experiencing a weak or absent signal for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.

G start Low Signal Intensity Observed check_ms 1. Verify Instrument Performance (Tune, Calibrate, Clean Source) start->check_ms perf_ok Performance OK? check_ms->perf_ok consult_spec Consult Instrument Specialist perf_ok->consult_spec No check_sample 2. Investigate Sample Preparation perf_ok->check_sample Yes sample_issue Issue Found? check_sample->sample_issue fix_sample Revise Sample Prep (Extraction, Cleanup, Concentration) sample_issue->fix_sample Yes check_method 3. Evaluate LC-MS Method sample_issue->check_method No fix_sample->start Re-analyze method_issue Issue Found? check_method->method_issue fix_method Optimize Method (Ion Mode, Source Params, Mobile Phase) method_issue->fix_method Yes end_ok Signal Improved method_issue->end_ok No, Signal OK fix_method->start Re-analyze

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Data Presentation

Table 1: Recommended Starting ESI-MS Parameters
ParameterRecommended SettingRationale
Ionization Mode NegativeThe sulfonic acid moiety readily deprotonates, providing high sensitivity.
Capillary Voltage 2.5 - 3.5 kVOptimize for stable spray and maximum ion current.
Ion Source Temp. 120 - 150 °CLower temperatures can preserve thermally labile molecules.
Desolvation Temp. 350 - 450 °CEnsure efficient solvent evaporation without causing analyte degradation.
Sheath/Nebulizer Gas Instrument DependentAdjust for a stable and fine spray.
Mobile Phase Additive 1-5 mM Ammonium AcetatePromotes deprotonation in negative ion mode without being overly suppressive.

Experimental Protocols

Protocol 1: General Lipid Extraction from Biological Samples

This protocol is a modified version of the Bligh-Dyer method suitable for extracting this compound.

  • Homogenization: Homogenize your sample (e.g., 100 mg tissue or 100 µL plasma) in a 2:1 mixture of Chloroform:Methanol (3 mL).

  • Phase Separation: Add 1 mL of LC-MS grade water to the homogenate. Vortex thoroughly for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette. Avoid disturbing the protein interface.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of 90:10 Methanol:Water) for LC-MS analysis or further cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a C18 SPE cartridge to remove polar contaminants.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of LC-MS grade water.

  • Sample Loading: Load the reconstituted lipid extract (from Protocol 1) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water containing 5% methanol. This step removes salts and other highly polar impurities.[5]

  • Elution: Elute the this compound and other lipids with 1 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for injection.

G sample Biological Sample (Tissue, Plasma, etc.) extract Liquid-Liquid Extraction (Chloroform/Methanol) sample->extract cleanup Solid-Phase Extraction (SPE) (C18 Cleanup) extract->cleanup Removes Proteins, Salts dry Dry & Reconstitute cleanup->dry Removes Polar Contaminants analysis LC-MS/MS Analysis dry->analysis

Caption: A generalized workflow for sample preparation and analysis.

References

Addressing the slow hydrolysis of N-Lignoceroyl Taurine by FAAH in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers observing slow in vitro hydrolysis of N-Lignoceroyl Taurine by Fatty Acid Amide Hydrolase (FAAH).

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of this compound by FAAH exceptionally slow in my in vitro assay?

This is an expected and documented observation. While this compound is a confirmed physiological substrate of FAAH (levels are elevated 23-26 fold in FAAH knockout mice), its hydrolysis rate in vitro is inherently slow.[1][2][3] Published data indicates that FAAH hydrolyzes this compound approximately 2,000 times more slowly than preferred substrates like oleoyl ethanolamide.[1][2][3] This characteristic is attributed to its very long (C24) saturated acyl chain, which affects its interaction with the enzyme's active site.

Q2: Could the poor solubility of this compound be the primary cause of the slow reaction rate?

Yes, poor solubility is a major contributing factor. This compound has very low solubility in aqueous buffers, which can limit its availability to the enzyme in an in vitro setting.[1] Improving its solubility is a key step in optimizing the assay.

Q3: How can I improve the solubility of this compound in my assay buffer?

The substrate is more soluble in organic solvents like DMSO and DMF.[1] You can prepare a concentrated stock solution in one of these solvents and then dilute it into the assay buffer. However, it is critical to keep the final concentration of the organic solvent low (typically ≤1%) to avoid denaturing the enzyme. Introducing a non-ionic detergent, such as Triton X-100 (e.g., at 0.1%), into the assay buffer can also help to solubilize the lipid substrate.[4]

Q4: How do I confirm that my FAAH enzyme is active and stable?

The best way to validate your enzyme's activity is to run a parallel control experiment with a well-characterized, fast-hydrolyzing FAAH substrate. Fluorogenic substrates like AMC arachidonoyl amide or radiolabeled anandamide ([¹⁴C]-AEA) are excellent choices.[5][6][7] If you observe robust activity with the control substrate but not with this compound, it confirms your enzyme is active and the issue is substrate-specific. Always handle the enzyme according to the manufacturer's instructions, storing it at -70°C or below and avoiding repeated freeze-thaw cycles.[8]

Q5: Is it possible that my sample contains an inhibitor of FAAH?

Contamination with an unknown inhibitor is possible. To test for this, you can run an assay with a preferred substrate (like anandamide) and spike it with the same components used in your this compound experiment. A significant drop in the hydrolysis rate of the preferred substrate would suggest the presence of an inhibitor. Always include positive (known inhibitor) and negative (vehicle) controls in your screening assays.[4]

Troubleshooting Guide

If you are experiencing little to no detectable hydrolysis, follow this step-by-step guide to diagnose and resolve the issue.

G cluster_0 start Start: No/Slow Hydrolysis Observed step1 Step 1: Validate Enzyme Activity Run assay with a preferred FAAH substrate (e.g., fluorogenic substrate or Anandamide). start->step1 check1 Is enzyme active? step1->check1 step2 Step 2: Address Substrate Solubility - Prepare stock in DMSO/DMF. - Add non-ionic detergent (e.g., 0.1% Triton X-100) to assay buffer. check1->step2 Yes enzyme_inactive Enzyme Inactive: - Obtain new enzyme stock. - Check storage & handling protocols. check1->enzyme_inactive No check2 Is hydrolysis rate improved? step2->check2 step3 Step 3: Optimize Assay Conditions - Verify pH is optimal (~8.0-9.0). - Increase incubation time. - Increase enzyme concentration. check2->step3 No end_ok Success: Assay Optimized for Slow Substrate check2->end_ok Yes check3 Is hydrolysis detectable? step3->check3 step4 Step 4: Rule Out Inhibition Run control experiments to check for contaminating inhibitors in your sample prep. check3->step4 No check3->end_ok Yes end_fail Issue Persists: Consult literature for alternative detection methods (e.g., LC-MS). step4->end_fail

Caption: Workflow for troubleshooting slow FAAH hydrolysis.

Data Presentation

Table 1: Solubility of this compound This table summarizes the solubility of this compound in various solvents.

SolventApproximate SolubilityCitation
PBS (pH 7.2)0.1 mg/mL[1]
Ethanol0.15 mg/mL[1]
DMF2.5 mg/mL[1]
DMSO5 mg/mL[1]

Table 2: Comparative Hydrolysis Rates of FAAH Substrates (In Vitro) This table highlights the significant difference in hydrolysis rates between various FAAH substrates.

SubstrateRelative Hydrolysis RateCitation
Anandamide (AEA)High (e.g., ~0.5 nmol/min/mg)[9]
Oleoyl ethanolamideVery High (Reference)[1]
N-Arachidonoyl-taurine (C20:4-NAT)Low (e.g., ~0.04 nmol/min/mg)[9]
This compoundVery Low (~2,000x slower than oleoyl ethanolamide)[1][3]

Table 3: Recommended FAAH In Vitro Assay Conditions Use these parameters as a starting point for your experiments.

ParameterRecommended ConditionCitation
Enzyme Source Recombinant human or rat FAAH[4]
Buffer Tris-HCl[4][6]
pH 8.0 - 9.0[4][6]
Temperature 37°C[6]
Positive Control Substrate Anandamide (AEA) or a fluorogenic substrate[4][5]
Positive Control Inhibitor URB597 or PF-3845[5][10]

Experimental Protocols

Protocol 1: Standard Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits and is suitable for screening inhibitors or testing preferred substrates.

Materials:

  • Recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[6]

  • Fluorogenic Substrate (e.g., AMC arachidonoyl amide)

  • 96-well white, opaque, flat-bottom plates

  • Fluorescence plate reader (Ex: 340-360 nm, Em: 450-465 nm)[6]

  • Test inhibitor and vehicle control (e.g., DMSO)

Procedure:

  • Prepare reagents. Dilute the 10X Assay Buffer to 1X with pure water.[6] Thaw enzyme on ice.

  • Add 170 µL of 1X Assay Buffer to each well.

  • Add 10 µL of the test inhibitor solution or vehicle to the appropriate wells.

  • Add 10 µL of the diluted FAAH enzyme solution to all wells except the "no enzyme" control.

  • Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of the FAAH fluorogenic substrate to all wells.[6]

  • Immediately begin kinetic measurement of fluorescence at 37°C for 30 minutes, reading every minute. Alternatively, perform an endpoint reading after 30 minutes of incubation at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) and determine the percent inhibition relative to the vehicle control.

Protocol 2: Optimized Assay for this compound Hydrolysis (LC-MS Detection)

Due to the slow hydrolysis rate and lack of a fluorogenic tag, a more sensitive detection method like Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to quantify product formation (Lignoceric Acid or Taurine).

Materials:

  • Recombinant FAAH enzyme

  • Optimized Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.1% Triton X-100)

  • This compound

  • Internal standard for LC-MS analysis

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, combine the Optimized Assay Buffer, diluted FAAH enzyme, and vehicle or test compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the this compound substrate (ensure final DMSO concentration is ≤1%).

  • Incubate at 37°C. Due to the slow rate, incubation times may need to be extended (e.g., 60-120 minutes or longer). Perform a time-course experiment to determine the linear range.

  • Stop the reaction by adding a cold acidic solution and the internal standard.

  • Perform a lipid extraction (e.g., using a chloroform/methanol/water partition).

  • Evaporate the organic layer and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

  • Analyze the sample by LC-MS to quantify the amount of product formed relative to the internal standard.

Visualizations

G cluster_0 FAAH Signaling Pathway NAE N-Acyl Ethanolamines (e.g., Anandamide) FAAH FAAH (Integral Membrane Enzyme) NAE->FAAH Fast Hydrolysis NAT This compound (and other NATs) NAT->FAAH Slow Hydrolysis Products_NAE Arachidonic Acid + Ethanolamine FAAH->Products_NAE Products_NAT Lignoceric Acid + Taurine FAAH->Products_NAT Signal_Term Signal Termination Products_NAE->Signal_Term Products_NAT->Signal_Term

References

How to improve the stability of N-Lignoceroyl Taurine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Lignoceroyl Taurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solubility characteristics?

This compound is a taurine-conjugated fatty acid, specifically an N-acyl taurine, which belongs to a class of bioactive lipids. It is a crystalline solid with limited aqueous solubility. Its solubility in common laboratory solvents is as follows:

SolventSolubility
Dimethylformamide (DMF)~2.5 mg/mL
Dimethyl sulfoxide (DMSO)~5 mg/mL
Ethanol~0.15 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~0.1 mg/mL

Q2: What is the primary cause of this compound instability in aqueous solutions?

The main cause of instability for this compound in aqueous solutions is the hydrolysis of its amide bond. This reaction breaks the bond between the lignoceric acid and taurine moieties, yielding lignoceric acid and taurine as degradation products.

Q3: How do pH and temperature affect the stability of this compound in solution?

The rate of amide bond hydrolysis is significantly influenced by both pH and temperature. The reaction is generally slowest near neutral pH (around 7) and is accelerated under both acidic (pH < 7) and basic (pH > 7) conditions. Increased temperature also accelerates the rate of hydrolysis. Therefore, for optimal stability, it is recommended to prepare and store solutions at a neutral or slightly acidic pH and at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage).

Q4: Is this compound susceptible to oxidation?

This compound contains a saturated lignoceryl acyl chain, which lacks double bonds. This structural feature makes it significantly less susceptible to oxidation compared to polyunsaturated fatty acid amides. However, proper storage under an inert atmosphere (e.g., argon or nitrogen) is still a good practice to prevent any potential long-term oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions.

Issue 1: Precipitation of this compound in Cell Culture Media

  • Question: I observed precipitation or cloudiness in my cell culture medium after adding my this compound stock solution. What could be the cause and how can I fix it?

  • Answer:

    • Cause: This is a common issue due to the low aqueous solubility of long-chain fatty acyl taurines. The final concentration of the organic solvent from your stock solution might be too high, or the compound is not adequately complexed with a carrier.

    • Solution:

      • Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your culture medium is low, typically below 0.1%, to avoid solvent toxicity and precipitation.

      • Use a Carrier Molecule: For cell-based assays, it is highly recommended to complex this compound with a carrier molecule like fatty acid-free Bovine Serum Albumin (BSA) or methyl-β-cyclodextrin (MβCD). This increases its solubility and facilitates its delivery to cells. A common starting point is a 5:1 molar ratio of this compound to BSA.

      • Pre-warm Solutions: Ensure both your stock solution and the cell culture medium are at 37°C before mixing to prevent temperature shock-induced precipitation.

      • Sonication: Briefly sonicating the final solution can help to disperse the compound.

Issue 2: Inconsistent or No Biological Activity Observed in Experiments

  • Question: My experiments with this compound are yielding inconsistent results or no observable effect. What could be the problem?

  • Answer:

    • Cause: This could be due to the degradation of the compound in your stock solution or during the experiment, or poor bioavailability in your assay system.

    • Solution:

      • Prepare Fresh Solutions: Prepare fresh dilutions from a frozen stock for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.

      • Verify Stock Solution Integrity: If possible, verify the concentration and purity of your stock solution using an analytical method like HPLC-MS.

      • Optimize Carrier Concentration: The concentration and type of carrier (BSA or cyclodextrin) can influence the bioavailability of the lipid. You may need to optimize the carrier-to-lipid ratio for your specific cell type and experimental conditions.

      • Consider Non-specific Binding: Lipids can bind to plasticware. Pre-coating pipette tips and tubes with a BSA solution can help to minimize this issue.

Issue 3: Difficulty in Preparing a Stable Stock Solution

  • Question: I am having trouble completely dissolving this compound to make a stable stock solution. What can I do?

  • Answer:

    • Cause: The crystalline nature and long acyl chain of this compound make it challenging to dissolve.

    • Solution:

      • Choice of Solvent: Use high-purity DMSO or DMF for the highest solubility.

      • Gentle Warming and Vortexing: Gentle warming of the solution (e.g., to 37°C) and intermittent vortexing can aid dissolution.

      • Sonication: A brief sonication in a water bath can help to break up any small aggregates and ensure a homogenous solution.

      • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Stability Data

Table 1: Estimated Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHEstimated Relative Hydrolysis RateRecommended Maximum Incubation Time
4.0Moderate< 12 hours
5.0Low12-24 hours
6.0Very Low24-48 hours
7.0Very Low24-48 hours
7.4Low12-24 hours
8.0Moderate< 12 hours
9.0High< 6 hours

Table 2: Estimated Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.4

Temperature (°C)Estimated Relative Hydrolysis RateRecommended Maximum Storage/Incubation Time
4Very LowUp to 72 hours
25 (Room Temp)Low< 24 hours
37Moderate< 12 hours
50High< 4 hours

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber glass vial or polypropylene tube

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Accurately weigh the required amount of this compound in a sterile vial. For 1 mL of a 10 mM solution, you will need 4.76 mg.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Gently vortex the mixture for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C in small, single-use aliquots.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO (from Protocol 1)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

    • Sterile conical tubes

    • Water bath at 37°C

  • Procedure:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS or serum-free medium. Warm to 37°C.

    • In a sterile conical tube, add the desired volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the required volume of the 10 mM this compound stock solution to achieve the desired final concentration and molar ratio (e.g., for a 100 µM solution with a 5:1 molar ratio of lipid to BSA, you would add 10 µL of the 10 mM stock to ~1 mL of a 20 µM BSA solution).

    • Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle swirling to allow for complex formation.

    • This this compound-BSA complex can now be added to your cell culture medium to achieve the final desired experimental concentration.

Protocol 3: Stability-Indicating HPLC-MS Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Instrumentation and Columns:

    • HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)

  • Gradient Elution:

    • A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the lipid, and then return to initial conditions for re-equilibration. A starting point could be: 0-2 min, 40% B; 2-15 min, 40-99% B; 15-20 min, 99% B; 20.1-25 min, 40% B.

  • MS Detection:

    • Operate in negative ion mode.

    • Monitor for the precursor ion of this compound ([M-H]⁻ at m/z 474.3) and its potential degradation products (lignoceric acid [M-H]⁻ at m/z 367.3 and taurine [M-H]⁻ at m/z 124.0).

  • Forced Degradation Study:

    • Prepare solutions of this compound in different buffers (e.g., pH 4, 7, and 9).

    • Incubate these solutions at different temperatures (e.g., 4°C, 37°C, and 60°C).

    • At various time points, take an aliquot of each solution, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by the HPLC-MS method.

    • Quantify the peak area of this compound and any degradation products to determine the rate of degradation under each condition.

Visualizations

Troubleshooting_N-Lignoceroyl_Taurine_Solubility Troubleshooting Workflow for this compound in Solution cluster_solubility Solubility Issues cluster_stability Stability & Activity Issues start Experiment Start: Prepare this compound Solution issue Observe Issue: Precipitation or Inconsistent Results? start->issue check_solv Check Solvent Concentration (e.g., DMSO < 0.1%) issue->check_solv Precipitation fresh_prep Prepare Fresh Dilutions for Each Experiment issue->fresh_prep Inconsistent Results use_carrier Use a Carrier Molecule (Fatty Acid-Free BSA or MβCD) check_solv->use_carrier warm_mix Warm Solutions to 37°C Before Mixing use_carrier->warm_mix sonicate Briefly Sonicate Final Solution warm_mix->sonicate resolve Issue Resolved: Proceed with Experiment sonicate->resolve check_stock Verify Stock Integrity (e.g., HPLC-MS) fresh_prep->check_stock optimize_carrier Optimize Carrier:Lipid Ratio check_stock->optimize_carrier prevent_binding Pre-coat Plasticware with BSA optimize_carrier->prevent_binding prevent_binding->resolve N-Acyl_Taurine_Signaling_Pathway Potential Signaling Pathway of N-Acyl Taurines cluster_membrane Cell Membrane cluster_cellular_response Cellular Response NAT N-Acyl Taurine (e.g., this compound) TRPV1 TRPV1 Channel NAT->TRPV1 Activation GPR119 GPR119 Receptor NAT->GPR119 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx cAMP ↑ cAMP GPR119->cAMP Neurotransmission Modulation of Neurotransmission Ca_influx->Neurotransmission Inflammation Regulation of Inflammation Ca_influx->Inflammation GLP1_Secretion GLP-1 Secretion cAMP->GLP1_Secretion Glucose_Homeostasis Improved Glucose Homeostasis GLP1_Secretion->Glucose_Homeostasis

Minimizing matrix effects in the quantification of N-Lignoceroyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of N-Lignoceroyl Taurine by LC-MS/MS.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification. In lipidomics, endogenous phospholipids are a primary cause of matrix effects, particularly when using electrospray ionization (ESI).[1][2]

Q2: What are the main sources of matrix effects in biological samples (e.g., plasma, tissue) for this analysis?

A2: The primary sources are endogenous components of the biological matrix that are co-extracted with this compound. For lipid-like molecules, the most significant interferences are glycerophospholipids, which are abundant in biological membranes.[2][3][4][5] Other sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.

Q3: Which sample preparation technique is most effective for reducing matrix effects?

A3: While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids, leading to significant matrix effects.[4][6] More advanced techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide a much cleaner extract.[4][6] Specifically, SPE cartridges designed for phospholipid removal have proven highly effective at minimizing ion suppression and improving assay robustness.[3][4][5]

Q4: How can I quantitatively assess the degree of matrix effects in my experiment?

A4: The most common method is the post-extraction spike comparison. This involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat (pure) solvent at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values between 85% and 115% are often considered acceptable.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the quantification of this compound.

Problem: Poor Reproducibility and Significant Signal Suppression
  • Possible Cause: High concentration of co-eluting phospholipids from an inefficient sample cleanup. Phospholipids are notorious for causing ion suppression in LC-MS analysis.[2][4][5]

  • Solution: Implement a more rigorous sample preparation protocol. Compare the effectiveness of different methods such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The choice of sample preparation is critical. While PPT is fast, it leaves many interfering phospholipids in the extract.[6] LLE and SPE are more effective at providing a cleaner sample.[4][6]

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

MethodTypical Analyte Recovery (%)Matrix Effect (ME %)Throughput
Protein Precipitation (PPT) 90 - 105%40 - 70% (High Suppression)High
Liquid-Liquid Extraction (LLE) 75 - 90%80 - 95% (Low Suppression)Low
Solid-Phase Extraction (SPE) 85 - 100%90 - 105% (Minimal Effect)Medium

The following diagram illustrates the logical workflows for these three common sample preparation techniques.

G cluster_0 Sample Preparation Workflows Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (Add Acetonitrile/Methanol) Start->PPT Simple & Fast LLE Liquid-Liquid Extraction (Add immiscible solvent, e.g., MTBE) Start->LLE Good Cleanup SPE Solid-Phase Extraction (Load onto Cartridge) Start->SPE Most Selective Centrifuge1 Centrifuge PPT->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Result1 Analyze (High Matrix) Supernatant1->Result1 Vortex Vortex & Centrifuge LLE->Vortex OrganicLayer Collect Organic Layer Vortex->OrganicLayer Evaporate Evaporate & Reconstitute OrganicLayer->Evaporate Result2 Analyze (Low Matrix) Evaporate->Result2 Wash Wash (Remove Interferences) SPE->Wash Elute Elute Analyte Wash->Elute Evaporate2 Evaporate & Reconstitute Elute->Evaporate2 Result3 Analyze (Minimal Matrix) Evaporate2->Result3

Comparison of three common sample preparation workflows.
Problem: Inaccurate Quantification Even With an Internal Standard

  • Possible Cause: The internal standard (IS) is not behaving identically to the analyte. For matrix effects to be properly compensated, the IS should be a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). The SIL-IS will co-elute and experience the exact same ionization suppression or enhancement, allowing for an accurate ratio-based calculation.[7]

  • Solution: Always use a stable isotope-labeled internal standard that is chemically identical to the analyte. Add the IS to the sample at the very beginning of the sample preparation process to account for both extraction variability and matrix effects.

This diagram shows how a co-eluting stable isotope-labeled internal standard corrects for signal suppression.

G cluster_0 No Matrix Effect cluster_1 With Matrix Suppression (50%) Analyte1 Analyte Signal (Area = 100) Ratio1 Ratio (A/IS) = 1.0 Analyte1->Ratio1 IS1 IS Signal (Area = 100) IS1->Ratio1 Ratio2 Ratio (A/IS) = 1.0 Ratio1->Ratio2 Suppression Affects Both Equally Analyte2 Analyte Signal (Area = 50) Analyte2->Ratio2 IS2 IS Signal (Area = 50) IS2->Ratio2 Conclusion Accurate quantification is achieved because the ratio remains constant.

A SIL internal standard co-elutes and corrects for suppression.

Section 3: Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol uses a phospholipid removal SPE plate/cartridge.

  • Pre-treat sample: Perform a protein precipitation as described in Protocol 1, steps 1-3.

  • Load: Transfer the supernatant from the PPT step directly onto the SPE sorbent.

  • Elute: Apply a gentle vacuum or positive pressure to pull the sample through the sorbent bed. The phospholipids are retained by the sorbent, while the analyte and internal standard pass through.

  • Collect: Collect the eluate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in Protocol 1, steps 5-7.

G cluster_0 SPE Protocol for Phospholipid Removal node_ppt 1. Perform Protein Precipitation node_load 2. Load Supernatant onto SPE Cartridge node_ppt->node_load node_elute 3. Apply Vacuum/Pressure (Phospholipids Bind to Sorbent) node_load->node_elute node_collect 4. Collect Flow-Through (Contains Analyte) node_elute->node_collect node_evap 5. Evaporate to Dryness node_collect->node_evap node_recon 6. Reconstitute in Mobile Phase node_evap->node_recon node_analyze 7. Inject for LC-MS/MS Analysis node_recon->node_analyze

Step-by-step workflow for SPE-based phospholipid removal.
Protocol 3: Recommended LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)

  • Gradient: A typical gradient would start at ~40% B, ramp up to 98% B to elute the lipid, hold, and then re-equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard. These must be optimized empirically on your specific instrument.

References

Best practices for long-term storage of N-Lignoceroyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of N-Lignoceroyl Taurine. This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For optimal stability, this compound should be stored at or below -20°C.[1] One supplier indicates a stability of at least four years at this temperature.

Q2: How should I store this compound once I have opened the original packaging?

After opening, it is recommended to aliquot the compound into smaller, single-use vials to minimize exposure to air and moisture, as well as to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C in tightly sealed glass vials with Teflon-lined caps. For added protection against oxidation, the vials can be flushed with an inert gas like argon or nitrogen before sealing.

Q3: Can I store this compound in solution?

Yes, but with caution. If you need to store it in solution, use a high-purity organic solvent such as ethanol, DMSO, or DMF. It is crucial to use glass containers with Teflon-lined closures, as plastic containers can leach impurities into the organic solvent. Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include discoloration or changes in the physical appearance of the solid. Chemically, degradation can be detected by the appearance of new peaks or a decrease in the main peak area when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The primary degradation pathway is likely the hydrolysis of the amide bond, resulting in lignoceric acid and taurine.

Q5: How can I check the purity of my stored this compound?

The purity of this compound can be assessed using analytical techniques like HPLC coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or mass spectrometry.[2][3][4] A comparison of the chromatographic profile of the stored sample with that of a freshly prepared standard or the initial batch analysis will reveal any degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced biological activity in experiments. Degradation of the compound due to improper storage.Verify storage conditions (-20°C, protected from light and moisture). Check the purity of the compound using an appropriate analytical method (e.g., LC-MS). Use a fresh, unopened vial if degradation is suspected.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms. Contamination or degradation.Ensure all glassware is scrupulously clean. Use high-purity solvents. If degradation is suspected, perform a forced degradation study to identify potential degradation products. The primary degradation product is likely to be lignoceric acid or taurine due to amide bond hydrolysis.[5][6][7]
Difficulty dissolving the compound. The compound may have absorbed moisture, affecting its solubility.Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation. If solubility issues persist, gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability data for this compound.

Parameter Condition Recommendation/Data Reference
Storage Temperature Long-Term-20°C[1]
Stability at -20°C in solid form≥ 4 years[1]
Container Solid and SolutionGlass vial with Teflon-lined capGeneral Best Practice
Atmosphere Long-Term StorageInert (Argon or Nitrogen)General Best Practice
Light Exposure All conditionsProtect from lightGeneral Best Practice

Experimental Protocols

Representative Protocol for Stability Assessment of this compound

This protocol describes a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Control Sample: Keep the stock solution at -20°C, protected from light.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including the control, by a suitable analytical method, such as UPLC-MS/MS.[2]

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Detection: Mass spectrometry in negative ion mode, monitoring for the parent ion and potential degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products. The primary degradation pathway to monitor is the hydrolysis of the amide bond to form lignoceric acid and taurine.

    • Calculate the percentage of degradation.

    • The analytical method is considered "stability-indicating" if it can separate the intact drug from its degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV light) stock->photo control Control (-20°C) stock->control neutralize Neutralize Samples acid->neutralize base->neutralize analyze UPLC-MS/MS Analysis oxidation->analyze thermal->analyze photo->analyze control->analyze neutralize->analyze evaluate Compare Chromatograms & Quantify Degradation analyze->evaluate

Caption: Experimental workflow for forced degradation study of this compound.

logical_relationship cluster_storage Proper Storage cluster_stability Compound Stability cluster_degradation Degradation Factors cluster_degraded Degradation temp -20°C stable Maximized Stability temp->stable dark Protect from Light dark->stable inert Inert Atmosphere inert->stable aliquot Single-use Aliquots aliquot->stable high_temp High Temperature degraded Compound Degradation high_temp->degraded light Light Exposure light->degraded oxygen Oxygen oxygen->degraded moisture Moisture moisture->degraded ph Extreme pH ph->degraded

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Optimizing N-Lignoceroyl Taurine Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of N-Lignoceroyl Taurine from brain tissue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in brain tissue?

This compound is an endogenous bioactive lipid belonging to the N-acyl taurine (NAT) class. It is formed by the conjugation of lignoceric acid, a saturated very-long-chain fatty acid, and taurine.[1] N-acyl taurines are recognized as a class of lipid messengers that can influence various physiological processes.[2] In the brain, taurine itself is one of the most abundant amino acids and is involved in cell volume regulation, neuroprotection, and modulation of intracellular calcium.[3][4] this compound and other NATs are of interest in neuroscience research due to their potential roles in signaling pathways and their interaction with enzymes like Fatty Acid Amide Hydrolase (FAAH), which suggests their involvement in neurological function and disease.[1][5]

Q2: Which is the most common method for extracting lipids from brain tissue?

The most widely used method for total lipid extraction from brain tissue is the Folch method, or variations thereof, which utilizes a chloroform and methanol solvent system.[6][7] This method involves homogenizing the brain tissue in a chloroform/methanol mixture (typically 2:1, v/v) to solubilize the lipids.[7] Subsequent washing with an aqueous salt solution separates the mixture into two phases, with the lipids remaining in the lower chloroform phase.[7] Alternative methods include the Bligh and Dyer method, which uses a smaller solvent-to-sample ratio, and more recent high-throughput methods using methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[8][9][10]

Q3: How is this compound typically quantified after extraction?

Following extraction, this compound is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This technique offers high sensitivity and specificity, allowing for the accurate measurement of N-acyl taurines in complex biological extracts.[11][12][13] The method is often validated for parameters such as linearity, matrix effect, recovery, and precision to ensure reliable quantitative results.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am experiencing a low yield of this compound in my final extract. What are the potential causes and how can I troubleshoot this?

A: Low recovery of this compound can arise from several factors during the extraction process. Below is a breakdown of potential causes and solutions.

  • Incomplete Tissue Homogenization: Insufficient disruption of the brain tissue is a primary cause of low lipid recovery, as it prevents the complete release of intracellular lipids.

    • Solution: Ensure thorough homogenization of the tissue. For tough tissues, consider using mechanical bead beating or cryogenic grinding (cryo-milling) before solvent extraction.[14] Optimize sonication parameters (power, duration, pulse) if using this method.[15]

  • Incorrect Solvent System or Ratios: The choice and ratio of solvents are critical for efficient extraction. This compound is an amphipathic molecule, requiring a solvent system that can effectively solubilize it.

    • Solution: The Folch method (chloroform:methanol, 2:1) is a robust starting point.[6][7] Ensure the solvent-to-tissue ratio is adequate; a common ratio is 20:1 (solvent volume to tissue weight, e.g., 20 mL of solvent for 1 g of tissue).[7][10] For very-long-chain acyl taurines, slight modifications to polarity might be necessary. Experiment with different ratios of chloroform and methanol.

  • Suboptimal Phase Separation: Incomplete separation of the organic and aqueous phases can lead to the loss of your target lipid into the aqueous or interfacial layer.

    • Solution: Centrifugation is key for clean phase separation. Ensure you are centrifuging at an appropriate speed (e.g., 2000 rpm) for a sufficient duration.[7][14] The addition of a salt solution (e.g., 0.9% NaCl) instead of pure water helps to improve phase separation.[7]

  • Lipid Degradation: N-acyl taurines can be susceptible to enzymatic degradation by hydrolases present in the tissue.

    • Solution: Perform the extraction process on ice or at 4°C to minimize enzymatic activity.[16] The use of fresh tissue is paramount. If not possible, flash-freeze the tissue in liquid nitrogen immediately after collection and store it at -80°C.[15]

Issue 2: Poor Phase Separation and Emulsion Formation

Q: After adding the aqueous solution to my chloroform/methanol extract, I am not getting a clear separation. Instead, I see a cloudy interface or a persistent emulsion. How can I resolve this?

A: Emulsion formation is a common problem in liquid-liquid extractions, especially with lipid-rich samples like brain tissue.[17]

  • Cause: High concentrations of lipids and proteins can act as surfactants, stabilizing the interface between the aqueous and organic layers.[17]

  • Troubleshooting Steps:

    • Centrifugation: Increase the centrifugation speed or duration to help break the emulsion.[14][17]

    • Salting Out: Add a small amount of solid NaCl to the mixture and vortex. This increases the ionic strength of the aqueous phase, which can force the separation.[14][17]

    • Gentle Mixing: Instead of vigorous vortexing, try gentle inversion or rocking of the sample tube after adding the aqueous solution to minimize emulsion formation.[17]

    • Filtration: Passing the mixture through a glass wool plug can sometimes help to break the emulsion.[14][17]

    • Solvent Modification: Adding a small amount of methanol or isopropanol can alter the solvent properties and help resolve the emulsion.[14]

Issue 3: Contaminants in the Final Extract

Q: My final lipid extract, after drying down, contains a precipitate that is not fully soluble in the reconstitution solvent for LC-MS/MS analysis. What could be the cause?

A: The presence of insoluble material indicates contamination with non-lipid substances.

  • Cause: Non-lipid contaminants such as proteins, salts, and sugars can be carried over into the organic phase if the phase separation is not clean.[18]

  • Troubleshooting Steps:

    • Improve Washing Step: After the initial phase separation, carefully remove the upper aqueous phase. Then, wash the interface with a small volume of a methanol/water mixture (1:1) without disturbing the lower organic phase, followed by another centrifugation to remove residual contaminants.[7]

    • Pre-Extraction of Contaminants: A simplified procedure involves a pre-extraction of the tissue with a dilute aqueous acid (e.g., 0.25% acetic acid) to remove non-lipid substances before the main lipid extraction with chloroform/methanol.[19]

    • Filtration: Before solvent evaporation, filter the organic phase through a syringe filter with a PTFE membrane (0.22 µm) to remove any particulate matter.

    • Reconstitution Solvent: Ensure the chosen reconstitution solvent is appropriate. While methanol is common, a mixture like chloroform/methanol (4:1) might be better for dissolving a wide range of lipids.[18]

Data Presentation: Solvent System Comparison

Extraction Method Solvent System Key Advantages Key Disadvantages Typical Application
Folch Method Chloroform:Methanol (2:1, v/v)High recovery of a broad range of lipids.[6][7]Use of toxic chloroform; can form emulsions.[8][17]Gold standard for total lipid extraction from brain.
Bligh & Dyer Method Chloroform:Methanol:Water (1:2:0.8, v/v/v initial)Uses less solvent than the Folch method.Lower lipid yield for samples with >2% lipid content.[10]General lipid extraction from various biological samples.
MTBE Method Methyl-tert-butyl ether:Methanol (v/v)Safer (less toxic) than chloroform; lipids are in the upper phase, simplifying collection.[8][9]May have different selectivity for certain lipid classes compared to Folch.High-throughput lipidomics studies.[8][9]
Hara & Radin Method n-Hexane:Isopropanol (3:2, v/v)Efficient for less polar lipids.May be less efficient for highly polar lipids.[10]Extraction from brain and other tissues.[10]

Experimental Protocols

Protocol 1: Modified Folch Extraction for this compound

This protocol is a standard method for extracting total lipids, including this compound, from brain tissue.

  • Tissue Preparation: Weigh approximately 100 mg of frozen brain tissue. Perform all subsequent steps on ice to minimize enzymatic degradation.

  • Homogenization: Place the tissue in a glass homogenizer with 2 mL of ice-cold chloroform:methanol (2:1, v/v). Homogenize thoroughly until no visible tissue particles remain.

  • Incubation: Transfer the homogenate to a glass tube. Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[7]

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate.[7] Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 rpm for 10 minutes at 4°C to achieve a clear separation of the two phases.[7]

  • Collection of Lipid Phase: Three layers will be visible: a top aqueous layer, a middle protein disk, and a bottom organic layer containing the lipids. Carefully aspirate and discard the top aqueous layer. Using a clean glass pipette, collect the bottom chloroform layer, taking care to avoid the protein interface.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol).

Protocol 2: High-Throughput MTBE Extraction

This protocol is adapted for higher throughput and uses a less toxic solvent.[8][9]

  • Tissue Preparation: Place a pre-weighed aliquot of pulverized brain tissue (e.g., 10 mg) into a 2 mL tube containing ceramic beads.[9]

  • Homogenization: Add 300 µL of ice-cold methanol containing internal standards. Homogenize using a bead beater (e.g., Precellys 24 at 6000 rpm, 2x30 sec).[9]

  • Lipid Extraction: Add 1 mL of MTBE. Vortex for 10 minutes at 4°C.

  • Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection of Lipid Phase: Two phases will be visible. The upper phase contains the lipids. Carefully transfer the upper MTBE layer to a new tube.

  • Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute as described in Protocol 1.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Tissue Brain Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Tissue->Homogenize Add_Salt Add 0.9% NaCl (Phase Separation) Centrifuge Centrifuge (2000 rpm, 10 min) Add_Salt->Centrifuge Collect Collect Lower (Organic) Phase Centrifuge->Collect Dry Dry Under N2 Reconstitute Reconstitute in Methanol Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound extraction using the Folch method.

Troubleshooting_Logic Start Low Yield of This compound Q1 Was tissue fully homogenized? Start->Q1 Sol1 Improve homogenization: - Use bead beater - Cryo-grinding Q1->Sol1 No Q2 Was solvent:tissue ratio adequate (e.g., 20:1)? Q1->Q2 Yes Sol1->Q2 Sol2 Increase solvent volume. Q2->Sol2 No Q3 Was phase separation clean? Q2->Q3 Yes Sol2->Q3 Sol3 Optimize centrifugation (speed/time). Use salt solution. Q3->Sol3 No Q4 Was fresh/flash-frozen tissue used? Q3->Q4 Yes Sol3->Q4 Sol4 Use fresh tissue or flash-freeze samples. Q4->Sol4 No End Yield Optimized Q4->End Yes Sol4->End

Caption: Troubleshooting logic for low extraction yield.

Signaling_Pathway NAT N-Acyl Taurines (e.g., this compound) TRPV1 TRPV1 Channel NAT->TRPV1 Activates Neuroprotection Neuroprotection (in brain) NAT->Neuroprotection Contributes to FAAH FAAH (Fatty Acid Amide Hydrolase) NAT->FAAH Substrate for Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Mediates Insulin_Secretion Insulin Secretion (in pancreatic β-cells) Ca_Influx->Insulin_Secretion Triggers Degradation Degradation Products FAAH->Degradation Hydrolyzes to

Caption: Simplified signaling role of N-Acyl Taurines.

References

Validation & Comparative

A Comparative Analysis of N-Lignoceroyl Taurine and N-Stearoyl Taurine in TRPV Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Lignoceroyl Taurine and N-Stearoyl Taurine in the context of Transient Receptor Potential (TRP) channel activation, with a primary focus on the TRPV1 channel, a key player in pain and temperature sensation. Due to a lack of direct comparative studies on these specific long-chain saturated N-acyl taurines, this analysis synthesizes data from structurally related molecules to infer their potential activities and highlights the current gaps in research.

Executive Summary

Direct experimental data on the activation of TRPV channels by this compound (C24:0) and N-Stearoyl Taurine (C18:0) is currently limited in publicly available literature. However, based on studies of structurally similar long-chain saturated N-acyl amides and lipids, we can infer their likely modulatory roles rather than direct agonist activities on TRPV1.

N-Stearoyl Taurine , a C18:0 N-acyl taurine, is predicted to be a weak or inactive direct agonist of TRPV1. Evidence from studies on N-stearoyl-dopamine suggests it may act as an "entourage" agent, potentiating the effects of known TRPV1 agonists. In contrast, its corresponding acyl CoA, Stearoyl CoA, has been shown to be a potent positive modulator of TRPV1 activity.

This compound , a very-long-chain saturated N-acyl taurine (C24:0), is also likely to be an ineffective direct activator of TRPV1. The influence of very-long-chain saturated acyl groups on TRPV1 modulation is not well-documented, representing a significant area for future investigation.

Comparative Data on TRPV1 Modulation

As direct quantitative data (e.g., EC50 values) for this compound and N-Stearoyl Taurine on TRPV channels are unavailable, the following table summarizes findings for structurally related long-chain acyl compounds to provide a basis for comparison.

CompoundAcyl ChainUnsaturationTarget ChannelReported ActivityQuantitative DataReference
N-Stearoyl-dopamine C18:0SaturatedTRPV1Inactive as a direct agonist; enhances the effect of NADA (N-arachidonoyl-dopamine).Lowers EC50 of NADA from ~90 nM to ~30 nM in the presence of 0.1–10 μM STEARDA.[1]
Stearoyl CoA C18:0SaturatedTRPV1Potent positive modulator; causes the largest increase in TRPV1 current magnitude among tested acyl CoAs.-[2]
N-Arachidonoyl Taurine (NAT) C20:4PolyunsaturatedTRPV1Direct agonist.-[3][4]
N-Palmitoyl-dopamine C16:0SaturatedTRPV1Inactive as a direct agonist; enhances the effect of NADA.Similar potentiation to STEARDA.[1]

Inferred Activity and Structure-Activity Relationship

The activity of N-acyl amides at the TRPV1 channel is significantly influenced by the length and saturation of the fatty acid chain.

  • Unsaturation: Polyunsaturated acyl chains, such as in N-arachidonoyl taurine (NAT) and anandamide, are a common feature of direct TRPV1 agonists.[3][4]

  • Saturation: Saturated long-chain N-acyl amides, like N-stearoyl-dopamine and N-palmitoyl-dopamine, have been shown to be inactive as direct agonists.[1] Their inability to directly gate the channel may be due to a lack of specific interactions within the vanilloid binding pocket that are afforded by the conformational flexibility of unsaturated chains.

  • Chain Length: While very-long-chain fatty acids are crucial for various biological functions, their role in direct TRPV channel activation is not well established. The study on long-chain acyl CoAs indicated that stearoyl CoA (C18:0) was a more potent modulator than palmitoyl CoA (C16:0), suggesting a potential chain-length dependence for modulatory effects.[2] The effect of even longer chains like lignoceric acid (C24:0) remains to be determined.

Based on these principles, it is plausible that both N-Stearoyl Taurine and this compound are not potent direct activators of TRPV1 but may function as important endogenous modulators of the channel's activity in response to other stimuli.

Signaling Pathways and Experimental Workflows

The activation and modulation of TRPV1 by N-acyl taurines and related lipids involve complex signaling cascades. The following diagrams illustrate the general pathways and a typical experimental workflow for investigating these interactions.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Agonist Agonist (e.g., Capsaicin, NAT) Agonist->TRPV1 Binds & Activates Modulator Modulator (e.g., N-Stearoyl Taurine) Modulator->TRPV1 Potentiates Activity Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_ion->Downstream Activates Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing TRPV1) start->cell_culture transfection Transient Transfection with TRPV1 plasmid cell_culture->transfection calcium_imaging Calcium Imaging Assay (Fura-2 AM) transfection->calcium_imaging patch_clamp Electrophysiology (Whole-cell / Inside-out patch) transfection->patch_clamp compound_prep Compound Preparation (N-Lignoceroyl/Stearoyl Taurine) compound_prep->calcium_imaging compound_prep->patch_clamp data_analysis Data Analysis (EC50, I-V curves) calcium_imaging->data_analysis patch_clamp->data_analysis conclusion Conclusion data_analysis->conclusion

References

Validating the Purity of Synthetic N-Lignoceroyl Taurine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Lignoceroyl Taurine, a prominent member of the N-acyl taurine (NAT) family of lipids, is gaining significant interest in biomedical research for its diverse biological activities. As with any synthetic compound intended for research or therapeutic development, rigorous purity assessment is paramount. This guide provides a comparative overview of analytical techniques for validating the purity of synthetic this compound, with a focus on High-Performance Liquid Chromatography (HPLC). Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound Synthesis and Potential Impurities

The synthesis of this compound typically involves the acylation of taurine with lignoceric acid or its activated derivative. A common synthetic route is the reaction of lignoceroyl chloride with taurine in an alkaline medium. This process, while effective, can introduce several impurities that may interfere with experimental results.

Potential Impurities in Synthetic this compound:

  • Unreacted Starting Materials: Lignoceric acid and taurine.

  • Reagent-Related Impurities: Residual thionyl chloride (used to make lignoceroyl chloride) and its byproducts.

  • Side-Reaction Products: Formation of sodium lignocerate (soap) through hydrolysis of lignoceroyl chloride.

  • Inorganic Salts: Such as sodium chloride (NaCl), which is a common byproduct of the reaction and subsequent neutralization steps.

Given the potential for these impurities, robust analytical methods are essential to confirm the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar and the mobile phase is polar.

Experimental Protocol: RP-HPLC Method for this compound

This protocol is based on established methods for the analysis of long-chain N-acyl taurines.

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD). A mass spectrometer (MS) can also be used for more sensitive and specific detection (LC-MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Solvent: Methanol or a mixture of methanol and chloroform.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-5 min: 80% B

    • 5-20 min: Gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 80% B (equilibration)

  • Detection:

    • UV: 210 nm

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min

4. Sample Preparation:

  • Accurately weigh and dissolve the synthetic this compound in the sample solvent to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Comparison of Analytical Techniques for Purity Validation

While HPLC is a robust method, other techniques can also be employed to assess the purity of this compound. The choice of method often depends on the available instrumentation, the desired level of detail, and the specific impurities being targeted.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, quantitative, well-established.May require chromophores for UV detection, some impurities may not be detected by all detector types.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) High-resolution separation coupled with mass-based detection and fragmentation.Highly sensitive and specific detection and quantification of the target compound and impurities.Excellent sensitivity and specificity, structural information of impurities.Higher cost and complexity of instrumentation.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Qualitative assessment of purity, rapid screening.Simple, inexpensive, rapid.Lower resolution than HPLC, not easily quantifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities without the need for reference standards.Provides structural information, can be quantitative (qNMR).Lower sensitivity than MS, complex spectra for mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.Molecular weight confirmation, identification of impurities with different masses.High sensitivity, provides molecular weight information.May not separate isomers, quantification can be challenging without standards.

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflow, as well as the analytical workflow for purity validation.

Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Lignoceric Acid Lignoceric Acid Lignoceroyl Chloride Lignoceroyl Chloride Lignoceric Acid->Lignoceroyl Chloride Activation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Lignoceroyl Chloride Crude this compound Crude this compound Lignoceroyl Chloride->Crude this compound Acylation Taurine Taurine Taurine->Crude this compound Alkaline Solution Alkaline Solution Alkaline Solution->Crude this compound Washing Washing Crude this compound->Washing Removal of Salts Recrystallization Recrystallization Washing->Recrystallization Removal of Unreacted Materials Purified this compound Purified this compound Recrystallization->Purified this compound Analytical Workflow for Purity Validation cluster_alternatives Alternative/Complementary Methods Synthetic this compound Synthetic this compound Sample Preparation Sample Preparation Synthetic this compound->Sample Preparation Dissolution & Filtration HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Injection TLC TLC Sample Preparation->TLC NMR NMR Sample Preparation->NMR MS MS Sample Preparation->MS Data Analysis Data Analysis HPLC Analysis->Data Analysis Chromatogram Purity Report Purity Report Data Analysis->Purity Report Peak Integration & Calculation TLC->Purity Report NMR->Purity Report MS->Purity Report

N-Lignoceroyl Taurine: An Objective Analysis of its Cross-Reactivity with Lipid-Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lignoceroyl Taurine is an endogenous N-acyl taurine that has garnered interest within the scientific community for its potential roles in neuromodulation and cellular signaling. As with any bioactive lipid, a thorough understanding of its interactions with various enzymatic pathways is crucial for elucidating its physiological functions and assessing its therapeutic potential. This guide provides a comparative analysis of the known cross-reactivity of this compound with key lipid-metabolizing enzymes, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. To date, the primary interactions of this compound that have been characterized involve Fatty Acid Amide Hydrolase (FAAH) and members of the Transient Receptor Potential (TRP) channel family. Information regarding its cross-reactivity with a broader range of lipid-metabolizing enzymes is not extensively available in the current scientific literature.

Quantitative Comparison of this compound Interactions

The following table summarizes the available quantitative data for the interaction of this compound and related N-acyl taurines with their known protein targets.

Target Enzyme/ReceptorMoleculeInteraction TypeQuantitative MetricValueReference
Fatty Acid Amide Hydrolase (FAAH)This compoundSubstrateHydrolysis Rate2,000-fold slower than Oleoylethanolamide[1][2]
Transient Receptor Potential Vanilloid 1 (TRPV1)N-Arachidonoyl TaurineAgonistEC5028 µM[3][4][5][6][7]
Transient Receptor Potential Vanilloid 4 (TRPV4)N-Arachidonoyl TaurineAgonistEC5021 µM[3][4][5][6][7]

*Note: EC50 values for N-Arachidonoyl Taurine, a structurally similar N-acyl taurine, are provided as an estimate of the potential activity of this compound. Specific quantitative data for this compound's interaction with TRPV1 and TRPV4 is not currently available.

Signaling Pathways and Experimental Workflow

To visualize the known interactions of this compound and the general workflow for assessing enzyme cross-reactivity, the following diagrams are provided.

Signaling Pathways of this compound Interaction cluster_0 FAAH Pathway cluster_1 TRPV1/TRPV4 Pathway This compound This compound FAAH FAAH This compound->FAAH Hydrolysis Lignoceric Acid + Taurine Lignoceric Acid + Taurine FAAH->Lignoceric Acid + Taurine NAT N-Acyl Taurines (e.g., this compound) TRPV TRPV1 / TRPV4 NAT->TRPV Activation Ca_influx Ca2+ Influx TRPV->Ca_influx Signaling Downstream Signaling Ca_influx->Signaling

Known signaling pathways for this compound.

Experimental Workflow for Enzyme Cross-Reactivity Screening cluster_workflow Workflow start Start: Select Panel of Lipid-Metabolizing Enzymes assay_dev Develop/Optimize Enzyme Assays start->assay_dev screening Primary Screening of This compound assay_dev->screening hit_validation Hit Confirmation and Dose-Response Analysis screening->hit_validation ic50 Determine IC50/EC50 Values hit_validation->ic50 mechanism Mechanism of Action Studies (e.g., kinetics, binding) ic50->mechanism end End: Cross-Reactivity Profile mechanism->end

General workflow for assessing enzyme cross-reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This protocol is based on the principle that FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product, allowing for the kinetic measurement of enzyme activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound (test compound)

  • Positive Control Inhibitor (e.g., JZL195)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~350/460 nm

Procedure:

  • Reagent Preparation: Prepare a working solution of FAAH in pre-chilled FAAH Assay Buffer. Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • Assay Setup: To the wells of the 96-well plate, add the FAAH enzyme solution. Add the different concentrations of this compound, the positive control inhibitor, or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C. Measure the fluorescence intensity every minute for at least 30 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction (V) from the linear portion of the fluorescence versus time curve. To determine the effect of this compound, compare the reaction rates in the presence of the compound to the vehicle control. For inhibitory activity, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Transient Receptor Potential (TRP) Channel Activation Assay (Calcium Imaging)

This protocol measures the activation of TRPV1 and TRPV4 channels by detecting the influx of calcium into cells expressing these channels using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPV1 or TRPV4

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound (test compound)

  • Positive Control Agonist (e.g., Capsaicin for TRPV1, GSK1016790A for TRPV4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with a calcium imaging module or a fluorescence microscope

Procedure:

  • Cell Plating: Seed the TRPV1- or TRPV4-expressing HEK293 cells into the 96-well plates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with Assay Buffer. Load the cells with the fluorescent calcium indicator by incubating them with a solution of the dye in Assay Buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: After washing to remove excess dye, acquire a baseline fluorescence reading using the plate reader or microscope.

  • Compound Addition: Add the various concentrations of this compound, the positive control agonist, or vehicle control to the wells.

  • Calcium Influx Measurement: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. The peak response is used to generate a dose-response curve. Calculate the EC50 value by plotting the response against the logarithm of the agonist concentration.

Conclusion

The available evidence indicates that this compound is a substrate for FAAH, albeit a poor one, and N-acyl taurines, as a class, are agonists of TRPV1 and TRPV4 channels. The provided quantitative data, while limited for this compound itself, offers a starting point for comparison with other lipid signaling molecules. The detailed experimental protocols serve as a resource for researchers seeking to validate these findings or to explore the cross-reactivity of this compound with other lipid-metabolizing enzymes. Further research, including broad enzymatic screening and the determination of specific kinetic parameters, is necessary to fully elucidate the selectivity profile of this compound and its complete physiological role.

References

N-Lignoceroyl Taurine: A Robust Biomarker for Fatty Acid Amide Hydrolase (FAAH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the pursuit of novel therapeutics targeting the endocannabinoid system, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant target for the treatment of pain, inflammation, and various neurological disorders.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and a class of related signaling lipids, including N-acyl taurines (NATs).[3][4] Consequently, the development of FAAH inhibitors necessitates reliable biomarkers to confirm target engagement and to dose-dependently assess their efficacy in clinical trials.[2][5] This guide provides a comparative analysis of N-Lignoceroyl Taurine as a biomarker for FAAH inhibition, presenting its performance against other alternatives with supporting experimental data and detailed methodologies.

The Rise of N-Acyl Taurines as FAAH Biomarkers

While anandamide (AEA) is the most well-known substrate of FAAH, its utility as a singular biomarker is complicated by its involvement in multiple metabolic pathways.[6][7] This has led to the exploration of other FAAH substrates, such as N-acyl taurines (NATs).[8][9] NATs are a class of endogenous lipids that are hydrolyzed by FAAH.[10] Inhibition of FAAH leads to a significant accumulation of various NAT species, making them sensitive and reliable indicators of FAAH activity.[8][11] Among these, this compound (C24:0 NAT), a long-chain saturated NAT, has shown promise as a particularly robust biomarker.

Comparative Analysis of FAAH Inhibition Biomarkers

The efficacy of a biomarker is determined by its magnitude of change in response to enzyme inhibition. The following table summarizes the fold-changes of this compound and other key FAAH substrates in mouse brain and liver tissue following the administration of the potent and selective FAAH inhibitor PF-3845, or in FAAH knockout (FAAH-/-) mice.

BiomarkerTissueFold Change (PF-3845)Fold Change (FAAH-/-)Reference
This compound (C24:0 NAT) Brain~1.5~12 [11][12]
Liver~2~5[11]
N-Arachidonoyl Taurine (C20:4 NAT)Brain~1.5~0.5 (decreased)[11]
Liver~100 ~100 [11]
N-Oleoyl Taurine (C18:1 NAT)Brain~1.5~2[11]
Liver~10~10[11]
Anandamide (AEA)Brain~10~10[2]
2-Arachidonoylglycerol (2-AG)BrainNo significant changeNo significant change[6][7]

Key Observations:

  • This compound shows a substantial increase, particularly in the brain of FAAH knockout mice, indicating its direct regulation by FAAH.[11][12]

  • N-Arachidonoyl Taurine exhibits a dramatic increase in the liver, making it an excellent peripheral biomarker of FAAH inhibition.[11]

  • Anandamide (AEA) levels increase significantly upon FAAH inhibition, confirming its status as a primary biomarker.[2]

  • 2-Arachidonoylglycerol (2-AG) , another major endocannabinoid, is primarily degraded by monoacylglycerol lipase (MAGL) and is therefore not a direct biomarker of FAAH inhibition.[13]

Signaling Pathway and Biomarker Accumulation

The inhibition of FAAH leads to the accumulation of its substrates, which can then exert their biological effects. The following diagram illustrates this process.

FAAH_Signaling_Pathway cluster_pre Cell Membrane cluster_post Intracellular Space Anandamide (AEA) Anandamide (AEA) FAAH FAAH Anandamide (AEA)->FAAH Hydrolysis This compound This compound This compound->FAAH Hydrolysis Arachidonic Acid + Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid + Ethanolamine Lignoceric Acid + Taurine Lignoceric Acid + Taurine FAAH->Lignoceric Acid + Taurine FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

FAAH signaling and inhibitor action.

Experimental Protocols

Accurate quantification of this compound and other lipid biomarkers is crucial for their validation and use in clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Lipid Extraction from Biological Tissues

This protocol provides a general method for the extraction of N-acyl taurines and other fatty acid amides from tissues like the brain and liver.

Materials:

  • Tissue sample (e.g., mouse brain, liver)

  • 2:1:1 chloroform:methanol:Tris buffer (50 mM, pH 8.0)

  • Internal standards (e.g., d4-C20:4 NAT)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenize the tissue sample in the chloroform:methanol:Tris buffer solution.

  • Add internal standards to the homogenate for quantification.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantification by UPLC-MS/MS

This method describes a validated approach for the sensitive and specific quantification of N-acyl taurines.[14]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., BEH C18) is typically used.[14]

  • Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate is employed for optimal separation.

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-) is often used for NATs.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For N-acyl taurines, diagnostic product ions at m/z 80 and m/z 107 are often used.[14]

  • Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of the corresponding internal standard.

Experimental and Analytical Workflow

The following diagram outlines the typical workflow for biomarker analysis, from sample collection to data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Interpretation Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) Homogenization Tissue Homogenization Sample_Collection->Homogenization Lipid_Extraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Lipid_Extraction Solvent_Evaporation Solvent Evaporation Lipid_Extraction->Solvent_Evaporation Reconstitution Reconstitution in Injection Solvent Solvent_Evaporation->Reconstitution LC_MS_MS UPLC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Biomarker analysis workflow.

Conclusion

This compound, along with other N-acyl taurines, serves as a highly sensitive and specific biomarker for FAAH inhibition. Its substantial accumulation following the administration of FAAH inhibitors, particularly in the central nervous system, provides a direct and reliable measure of target engagement. While anandamide remains a cornerstone biomarker, the inclusion of this compound and other NATs in biomarker panels can offer a more comprehensive and robust assessment of FAAH inhibitor efficacy in both preclinical and clinical settings. The detailed experimental protocols provided herein offer a validated framework for the accurate quantification of these important signaling lipids.

References

A Comparative Analysis of the Biological Potency of N-Lignoceroyl Taurine and Other Endocannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological potency of N-Lignoceroyl Taurine against other well-characterized endocannabinoids, including Anandamide (AEA), 2-Arachidonoylglycerol (2-AG), Palmitoylethanolamide (PEA), and Oleoylethanolamide (OEA). The information is intended to support research and drug development efforts in the field of endocannabinoid signaling.

Executive Summary

While extensive research has characterized the biological activity of endocannabinoids like AEA and 2-AG, and endocannabinoid-like molecules such as PEA and OEA, there is a notable lack of quantitative data on the biological potency of this compound. It is recognized as a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), although it is hydrolyzed at a significantly slower rate than other endocannabinoids like oleoylethanolamide. There is also evidence to suggest that the broader class of N-acyl taurines can activate Transient Receptor Potential (TRP) channels. However, specific binding affinities and functional potencies for this compound at cannabinoid receptors (CB1 and CB2) or other key targets remain to be elucidated. This guide compiles the available quantitative data for the established endocannabinoids to provide a framework for comparison and highlights the critical knowledge gap concerning this compound.

Data Presentation: Comparative Biological Potency

The following tables summarize the known binding affinities (Ki) and functional potencies (EC50) of AEA, 2-AG, PEA, and OEA at key receptor targets. All values are presented in nanomolar (nM) unless otherwise stated.

Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinity and Functional Potency

CompoundReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Notes
Anandamide (AEA) CB189[1]31[1]Partial agonist.
CB2371[1]27[1]Partial agonist.
2-Arachidonoylglycerol (2-AG) CB121.2 (for 2-arachidonyl glyceryl ether)-Full agonist.[2]
CB2> 3000 (for 2-arachidonyl glyceryl ether)122 (GTPγS)[3]Full agonist.[3]
Palmitoylethanolamide (PEA) CB1> 30,000> 30,000[4]Very low to no affinity.
CB2-19,800[4]Very low to no affinity.
Oleoylethanolamide (OEA) CB1No affinity-
CB2No affinity-
This compound CB1Not AvailableNot Available
CB2Not AvailableNot Available

Table 2: Other Receptor Binding Affinities and Functional Potencies

CompoundReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Notes
Anandamide (AEA) GPR55-18[1]Agonist.
TRPV1pKi = 5.68[1]-Agonist.
Palmitoylethanolamide (PEA) GPR55-4[4][5]Selective agonist.
PPARα-3,000[4][6]Direct agonist.
Oleoylethanolamide (OEA) GPR55-440 (GTPγS)[7]Agonist.
PPARαHigh affinity-High-affinity endogenous ligand.
This compound GPR55Not AvailableNot Available
PPARαNot AvailableNot Available
TRPV1Not AvailableNot AvailableN-acyl taurines with polyunsaturated acyl chains are known to activate TRPV1 and TRPV4.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used to determine the biological potency of endocannabinoids.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (e.g., this compound).

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., CB1 or CB2).

    • Radiolabeled ligand (e.g., [3H]CP55,940 for cannabinoid receptors).

    • Test compound (unlabeled).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation.

  • Materials:

    • Cell membranes expressing the GPCR of interest.

    • Test compound (agonist).

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add varying concentrations of the test compound and a fixed concentration of [35S]GTPγS.

    • Incubate to allow for agonist-induced GDP-GTP exchange.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

    • Plot the specific binding of [35S]GTPγS against the log concentration of the test compound to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay is used to measure the functional activity of GPCRs that couple to adenylyl cyclase, either inhibiting (Gi-coupled) or stimulating (Gs-coupled) its activity.

  • Objective: To determine the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).

  • Materials:

    • Whole cells expressing the GPCR of interest.

    • Test compound.

    • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., ELISA, HTRF).

  • Procedure:

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • For Gi-coupled receptors (like CB1 and CB2), stimulate the cells with forskolin to induce cAMP production.

    • Add varying concentrations of the test compound.

    • Incubate for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels indicates agonist activity. For Gs-coupled receptors, an increase in basal cAMP levels indicates agonist activity.

    • Determine EC50 and Emax values from the concentration-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G_protein_signaling cluster_membrane Cell Membrane Agonist Endocannabinoid (e.g., AEA, 2-AG) Receptor CB1/CB2 Receptor Agonist->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Regulates

Caption: Simplified G-protein signaling pathway for CB1/CB2 receptors.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_gtp GTPγS Binding Assay cluster_camp cAMP Accumulation Assay A1 Incubate Membranes + Radioligand + Test Compound A2 Filtration A1->A2 A3 Scintillation Counting A2->A3 A4 Determine Ki A3->A4 B1 Incubate Membranes + [35S]GTPγS + Test Compound B2 Filtration B1->B2 B3 Scintillation Counting B2->B3 B4 Determine EC50/Emax B3->B4 C1 Treat Cells + Forskolin (for Gi) + Test Compound C2 Cell Lysis C1->C2 C3 cAMP Measurement (e.g., ELISA) C2->C3 C4 Determine EC50/Emax C3->C4

Caption: General experimental workflows for key potency assays.

Conclusion and Future Directions

This guide consolidates the existing knowledge on the biological potency of several key endocannabinoids, providing a valuable resource for researchers. The data clearly indicates that while AEA and 2-AG are active at cannabinoid receptors, PEA and OEA exert their effects through other targets such as GPR55 and PPARα.

The most significant finding of this comparative analysis is the critical lack of quantitative experimental data for this compound. To accurately place this molecule within the landscape of endocannabinoid signaling, future research should prioritize the following:

  • Receptor Binding Studies: Perform radioligand binding assays to determine the affinity of this compound for CB1, CB2, GPR55, PPARα, and TRPV1 receptors.

  • Functional Assays: Conduct GTPγS binding and cAMP accumulation assays to characterize the functional activity (agonist, antagonist, or inverse agonist) and potency of this compound at these receptors.

  • Cellular Assays: Investigate the effects of this compound on intracellular calcium levels and other second messenger systems to identify potential novel signaling pathways.

By addressing these knowledge gaps, the scientific community can gain a comprehensive understanding of the biological role of this compound and its potential as a therapeutic agent.

References

Validating a Quantitative Assay for N-Lignoceroyl Taurine in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of N-Lignoceroyl Taurine in plasma, a critical endogenous lipid messenger. The primary focus is on a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, with a discussion of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative. This document is intended to assist researchers in selecting and validating an appropriate assay for their specific research and development needs.

Introduction to this compound

This compound is a member of the N-acyl taurine (NAT) family of bioactive lipids. These molecules are involved in various physiological processes and are gaining attention as potential biomarkers and therapeutic targets. Accurate and precise quantification of this compound in plasma is crucial for understanding its role in health and disease.

Primary Assay: UPLC-MS/MS

UPLC-MS/MS is the gold standard for the quantification of low-abundance lipids like this compound due to its high sensitivity, specificity, and throughput.

Experimental Protocol: UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of various N-acyl taurines in biological matrices.[1]

1. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • To a 100 µL plasma sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., d4-N-Arachidonoyl Taurine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 60% B to 100% B over 8 minutes, hold at 100% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard must be optimized. For other N-acyl taurines, characteristic product ions at m/z 80 and 107 are monitored.[1]

Assay Validation Parameters

The following table summarizes the typical validation parameters for a UPLC-MS/MS assay for N-acyl taurines, based on published data for similar analytes.[1]

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Linear Range 1 - 300 ng/mL
Limit of Detection (LOD) 0.3 - 0.4 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%
Matrix Effect Monitored and compensated for with an internal standard

Alternative Assay: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of fatty acid-related compounds. However, for a non-volatile and thermally labile molecule like this compound, derivatization is mandatory.

Experimental Protocol: GC-MS (Hypothetical)

1. Sample Preparation and Derivatization

  • Perform lipid extraction from plasma as described for the UPLC-MS/MS method.

  • Derivatization: The extracted this compound would require a two-step derivatization:

    • Esterification of the sulfonic acid group (e.g., with diazomethane or a silylating agent like BSTFA).

    • Acylation of the amide group (e.g., with a fluorinated anhydride like trifluoroacetic anhydride).

  • The derivatized product would then be dissolved in a GC-compatible solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A low-polarity capillary column (e.g., DB-5ms).

  • Inlet Temperature: Optimized to prevent degradation (e.g., 280°C).

  • Oven Program: A temperature gradient to separate the derivatized analyte from other matrix components.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

Comparison of UPLC-MS/MS and GC-MS
FeatureUPLC-MS/MSGC-MS
Sample Preparation Simpler (protein precipitation and extraction)More complex (extraction and mandatory derivatization)
Sensitivity High (sub-ng/mL)Potentially lower, dependent on derivatization efficiency
Specificity High (based on retention time and MRM transitions)High (based on retention time and mass spectrum)
Throughput HighLower due to longer run times and complex sample prep
Analyte Suitability Ideal for non-volatile and thermally labile compoundsRequires derivatization for non-volatile compounds
Method Development Established methods for similar compounds availableSignificant method development for derivatization required

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.

Caption: Workflow for the validation of a quantitative UPLC-MS/MS assay.

N_Lignoceroyl_Taurine_Signaling cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling cluster_degradation Degradation Lignoceroyl_CoA Lignoceroyl-CoA N_Lignoceroyl_Taurine This compound Lignoceroyl_CoA->N_Lignoceroyl_Taurine Taurine Taurine Taurine->N_Lignoceroyl_Taurine TRP_Channel TRP Ion Channel N_Lignoceroyl_Taurine->TRP_Channel Activation FAAH FAAH (Fatty Acid Amide Hydrolase) N_Lignoceroyl_Taurine->FAAH Hydrolysis Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_Influx->Downstream Lignoceric_Acid Lignoceric Acid FAAH->Lignoceric_Acid Taurine_deg Taurine FAAH->Taurine_deg

Caption: Putative signaling pathway of this compound.

Conclusion

For the quantitative analysis of this compound in plasma, a validated UPLC-MS/MS method is the recommended approach, offering superior sensitivity, specificity, and throughput. While GC-MS presents a potential alternative, it requires significant method development, particularly in the derivatization step, which may impact accuracy and precision. The choice of assay should be guided by the specific requirements of the research, including the desired level of sensitivity, sample throughput, and available instrumentation. Proper validation of the chosen method is paramount to ensure reliable and reproducible data.

References

A Comparative Guide to the Substrate Kinetics of N-Lignoceroyl Taurine with Various Hydrolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate kinetics of N-Lignoceroyl Taurine with different hydrolases. This compound, a member of the N-acyl taurine (NAT) family of signaling lipids, is characterized by its long C24:0 acyl chain. The enzymatic hydrolysis of this molecule is a critical aspect of its biological activity and regulation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key enzymatic pathways.

Executive Summary

Due to the absence of precise kinetic data for this compound, this guide presents a comparison based on available information for closely related substrates to provide a substantive understanding of its enzymatic processing.

Hydrolase Activity with N-Acyl Taurines: A Comparative Table

While specific kinetic data for this compound is scarce, the following table summarizes the available data for the hydrolysis of various N-acyl amides by relevant hydrolases to offer a comparative perspective.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)Relative ActivitySource
Fatty Acid Amide Hydrolase (FAAH) N-Arachidonoyl-taurine (C20:4)-0.04-Lower than Anandamide[1][2]
Oleoyl ethanolamide (C18:1)---High[3]
This compound (C24:0)Not ReportedNot ReportedNot ReportedHydrolyzed 2,000-fold slower than oleoyl ethanolamide[3]
PM20D1 N-Arachidonoyl-glycine (C20:4)-0.6-Robust hydrolysis[2]
N-Arachidonoyl-taurine (C20:4)-No activity-Not a substrate[2]
Bile Acid-CoA:amino acid N-acyltransferase (BAAT) Primarily a synthase---Hydrolytic activity not a primary function[4]

Note: A hyphen (-) indicates that the data was not reported in the cited sources. The relative activity of FAAH with this compound is based on qualitative comparisons.

Signaling Pathway and Experimental Workflow

The enzymatic hydrolysis of this compound by FAAH is a key step in the regulation of this signaling lipid. The general workflow for determining the kinetic parameters of this reaction is also depicted.

cluster_0 Enzymatic Hydrolysis of this compound This compound This compound FAAH FAAH This compound->FAAH Substrate Lignoceric Acid Lignoceric Acid FAAH->Lignoceric Acid Product 1 Taurine Taurine FAAH->Taurine Product 2

Caption: Enzymatic breakdown of this compound by FAAH.

cluster_1 Kinetic Assay Workflow A Prepare Enzyme and Substrate Solutions B Incubate Enzyme with Varying Substrate Concentrations A->B C Stop Reaction at Specific Time Points B->C D Quantify Product Formation (e.g., LC-MS/MS) C->D E Plot Reaction Velocity vs. Substrate Concentration D->E F Determine Km and Vmax using Michaelis-Menten Kinetics E->F

Caption: General workflow for a hydrolase kinetic assay.

Experimental Protocols

Determining the kinetic parameters for the hydrolysis of this compound requires a robust experimental setup. As this substrate is not chromogenic or fluorogenic, product formation must be monitored using methods such as liquid chromatography-mass spectrometry (LC-MS/MS).

Preparation of Reagents
  • Enzyme: Purified recombinant Fatty Acid Amide Hydrolase (FAAH). The enzyme concentration should be determined accurately.

  • Substrate: this compound of high purity. A stock solution is typically prepared in a suitable organic solvent (e.g., ethanol, DMSO) and then diluted in the assay buffer.

  • Assay Buffer: A buffer that maintains a stable pH and is compatible with both the enzyme and the detection method. A common choice is Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4).

  • Internal Standard: A deuterated or ¹³C-labeled version of the analyte (lignoceric acid or taurine) is crucial for accurate quantification by LC-MS/MS.

Enzyme Kinetic Assay Protocol
  • Reaction Setup: A series of reactions are prepared with a fixed concentration of FAAH and varying concentrations of the this compound substrate. It is essential to include control reactions without the enzyme to account for any non-enzymatic degradation of the substrate.

  • Incubation: The reactions are initiated by adding the enzyme and are incubated at a constant temperature (e.g., 37°C) with gentle agitation.

  • Time Course: To ensure the initial reaction velocity is measured, samples are taken at several time points. The reaction is stopped at each time point by adding a quenching solution, which typically contains an organic solvent (e.g., ice-cold acetonitrile or methanol) and the internal standard. This step also serves to precipitate the protein.

  • Sample Preparation for LC-MS/MS: The quenched reaction mixtures are centrifuged to pellet the precipitated protein. The supernatant, containing the product (lignoceric acid and taurine) and unreacted substrate, is then transferred to autosampler vials for analysis.

  • LC-MS/MS Analysis: The formation of lignoceric acid or taurine is quantified using a validated LC-MS/MS method. A standard curve for the product is generated to allow for accurate concentration determination.[5][6]

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the product formation over time for each substrate concentration. These velocities are then plotted against the substrate concentration. The Michaelis-Menten equation is fitted to the data to determine the kinetic parameters, Km and Vmax.

LC-MS/MS Method for Product Quantification
  • Chromatography: Reversed-phase liquid chromatography is typically used to separate the product from other reaction components. A C18 column is a common choice. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for sensitive and specific quantification. The transitions from the precursor ion to a specific product ion for both the analyte and the internal standard are monitored.[5][7]

Discussion of Alternatives

While FAAH is the primary hydrolase for N-acyl taurines, other enzymes in lipid metabolism are worth considering as potential, albeit less efficient, alternatives.

  • PM20D1 (Peptidase M20 Domain Containing 1): This enzyme has been shown to have bidirectional activity, capable of both synthesizing and hydrolyzing certain N-acyl amino acids.[2][8] However, studies indicate that it does not hydrolyze N-acyl taurines like N-arachidonoyl-taurine, suggesting it is unlikely to be a significant hydrolase for this compound.[2]

  • Bile Acid-CoA:amino acid N-acyltransferase (BAAT): BAAT is primarily involved in the conjugation of bile acids with taurine and glycine in the liver.[4] While it can utilize a range of acyl-CoAs, its primary physiological role is in synthesis, not hydrolysis.

  • Other Uncharacterized Hydrolases: The possibility of other, yet to be fully characterized, hydrolases capable of acting on this compound cannot be entirely ruled out and represents an area for future research.

Conclusion

The enzymatic hydrolysis of this compound is a key process in regulating its biological function. Fatty Acid Amide Hydrolase (FAAH) has been identified as the principal enzyme responsible for this reaction. Although precise kinetic parameters for this compound are currently unavailable, comparative data suggests that it is a less favored substrate compared to other N-acyl amides with shorter or unsaturated acyl chains. The detailed experimental protocols provided in this guide offer a framework for researchers to determine these missing kinetic values and to further explore the substrate specificity of FAAH and other potential hydrolases. A deeper understanding of these kinetic relationships is essential for the development of therapeutic strategies targeting the N-acyl taurine signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of N-Lignoceroyl Taurine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known properties of N-Lignoceroyl Taurine is presented below. This information is critical for a preliminary assessment, although a comprehensive hazard profile is not currently available.

PropertyDataSource
CAS Number 807370-75-8Cayman Chemical, TargetMol, Santa Cruz Biotechnology[1][2][3]
Molecular Formula C₂₆H₅₃NO₄SCayman Chemical, Santa Cruz Biotechnology[1][3]
Molecular Weight 475.8 g/mol Cayman Chemical[1]
Solubility DMF: 2.5 mg/mlDMSO: 5 mg/mlEthanol: 0.15 mg/mlPBS (pH 7.2): 0.1 mg/mlCayman Chemical[1]
Hazard Identification No data availableTargetMol[2]

Step-by-Step Disposal Protocol

Given the absence of specific hazard data, this compound should be handled as a potentially hazardous chemical waste. The following protocol is based on general best practices for laboratory chemical waste disposal.[4][5]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE.

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Step 2: Waste Identification and Segregation

Properly identifying and segregating chemical waste is a critical step to prevent accidental reactions and ensure compliant disposal.[4]

  • Classification: Treat this compound waste as hazardous chemical waste. This is a precautionary measure due to the lack of comprehensive safety data.[5]

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be collected separately, especially from incompatible materials such as strong oxidizers.[5][6]

Step 3: Containerization and Labeling

All chemical waste must be stored in appropriate, clearly labeled containers.[5]

  • Container Selection: Use a sealable, chemical-resistant container that is in good condition with no leaks or cracks. The container must be compatible with this compound and any solvents used.[5]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound". Avoid abbreviations.[5]

    • The concentration and quantity of the waste.

    • The date when the waste was first added to the container.[4]

    • The name of the principal investigator or lab group.

Step 4: Storage

Store the waste container in a designated and secure area while awaiting pickup.[4]

  • Location: Store in a cool, dry, and well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[5]

  • Closure: Keep the waste container securely closed except when adding waste.[5]

Step 5: Disposal

The final disposal of chemical waste must be handled by trained professionals.[4]

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[5][7]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can typically be disposed of in the regular trash, but institutional policies may vary.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemical waste.

G cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_hazardous_path Hazardous Waste Pathway cluster_non_hazardous_path Non-Hazardous Waste Pathway cluster_end End of Process start This compound Waste Generated assess Is the waste explicitly non-hazardous? start->assess label_waste Label as 'Hazardous Waste' assess->label_waste No (Default for This compound) non_haz_dispose Dispose according to institutional guidelines for non-hazardous waste assess->non_haz_dispose Yes segregate Segregate from incompatible materials label_waste->segregate store Store in a sealed, labeled container in secondary containment segregate->store dispose Arrange for professional disposal via EHS store->dispose end_proc Disposal Complete dispose->end_proc non_haz_dispose->end_proc

Caption: Workflow for the disposal of laboratory chemical waste.

References

Personal protective equipment for handling N-Lignoceroyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling N-Lignoceroyl Taurine in a laboratory setting. The content is intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general laboratory safety principles for handling fine chemical powders and on safety data for the structurally related compound, Taurine.[1][2][3][4] A product information sheet for this compound advises that the material should be considered hazardous until further information is available and that users should not ingest, inhale, or allow contact with eyes, skin, or clothing.[5][6] Always consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department before handling this compound.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for various procedures involving this compound.

Operation Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesNot generally requiredLab coat
Weighing and Aliquoting (in open air) Chemical safety gogglesNitrile glovesN95 or higher rated respiratorLab coat
Weighing and Aliquoting (in ventilated enclosure) Safety glasses with side shieldsNitrile glovesNot generally requiredLab coat
Solution Preparation Chemical safety gogglesNitrile glovesNot generally required if in a fume hoodLab coat
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesN95 or higher rated respiratorChemical-resistant apron or coveralls
Waste Disposal Safety glasses with side shieldsNitrile glovesNot generally requiredLab coat

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Consult SDS and EHS: Obtain and thoroughly read the supplier-specific SDS for this compound. Consult with your institution's EHS department for any specific handling requirements.

  • Designate a Handling Area: Whenever possible, handle this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation and contamination of the general laboratory space.[3]

  • Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Prepare for Spills: Have a spill kit readily accessible. The kit should contain appropriate absorbent materials for powders, a scoop and dustpan, waste bags, and any necessary deactivating agents as specified in the SDS.

2. Weighing and Aliquoting:

  • Minimize Dust Generation: this compound is a solid, likely a powder.[5] Handle it carefully to avoid creating dust.[3] Use a ventilated balance enclosure or a chemical fume hood for weighing.

  • Use Appropriate Tools: Use spatulas and other tools appropriate for handling fine powders to minimize spillage and dust.

  • Tare and Weigh: Tare a suitable container on the balance. Carefully add the desired amount of this compound to the container.

  • Seal Container: Securely seal the container immediately after weighing.

  • Clean Up: Carefully clean the balance and surrounding area with a damp cloth or a vacuum equipped with a HEPA filter. Avoid dry sweeping, which can disperse dust.

3. Solution Preparation:

  • Work in a Fume Hood: All solution preparation should be performed in a chemical fume hood to prevent inhalation of vapors or aerosols.

  • Add Solid to Solvent: Slowly add the weighed this compound to the solvent to avoid splashing.

  • Ensure Compatibility: Use solvents specified as appropriate for this compound. Be aware of any incompatibilities with other chemicals.

  • Label Clearly: Clearly label the container with the compound name, concentration, solvent, date, and any relevant hazard warnings.

4. Post-Handling Procedures:

  • Decontaminate: Wipe down the work area and any equipment used with an appropriate cleaning agent.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by a lab coat, and then eye protection.

  • Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

  • Waste Classification: this compound waste should be considered chemical waste.

  • Solid Waste:

    • Collect any dry, unused this compound and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions of this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[4]

  • Disposal Vendor: All waste must be disposed of through your institution's licensed hazardous waste disposal vendor. Follow all local, state, and federal regulations for chemical waste disposal.[4]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS and EHS prep2 Designate Handling Area (Fume Hood/Ventilated Enclosure) prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handling1 Weighing and Aliquoting (Minimize Dust) prep4->handling1 Proceed to Handling handling2 Solution Preparation (Add Solid to Solvent) handling1->handling2 post1 Decontaminate Work Area and Equipment handling2->post1 After Experiment post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid and Liquid Waste post3->disp1 Waste Collection disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Dispose via Licensed Vendor disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.